3-Chloro-2-methoxybenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFESGJFEJHJCON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-2-methoxybenzenesulfonyl chloride CAS number and properties
3-Chloro-2-methoxybenzenesulfonyl chloride (CAS 847652-81-7): Structural Causality, Reactivity, and Applications in Targeted Oncology
Introduction
In modern drug discovery, the strategic selection of functionalized building blocks dictates not only the synthetic efficiency of a pathway but also the pharmacodynamic profile of the final active pharmaceutical ingredient (API). 3-Chloro-2-methoxybenzenesulfonyl chloride is a highly specialized, bifunctional electrophile utilized extensively in the synthesis of complex sulfonamides. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and its critical role in the development of novel WDR5-MYC protein-protein interaction inhibitors.
Part 1: Molecular Identity and Physicochemical Data
Accurate characterization of building blocks is the first step in robust assay development. The quantitative and structural data for 3-chloro-2-methoxybenzenesulfonyl chloride are summarized below[1][2][3].
| Property | Value |
| Chemical Name | 3-Chloro-2-methoxybenzenesulfonyl chloride |
| CAS Number | 847652-81-7 |
| Molecular Formula | C7H6Cl2O3S |
| Molecular Weight | 241.09 g/mol |
| MDL Number | MFCD18393567 |
| SMILES String | COC1=C(Cl)C=CC=C1S(Cl)(=O)=O |
| Appearance | White to off-white solid |
Part 2: Stereoelectronic Causality in Medicinal Chemistry
The unique substitution pattern of this compound is not arbitrary; it provides precise stereoelectronic control during synthesis and target engagement:
-
The Sulfonyl Chloride Core: Acts as a hard electrophile. Upon reaction with primary or secondary amines, it forms a highly stable sulfonamide linkage. This linkage is a privileged pharmacophore in medicinal chemistry due to its metabolic stability and predictable, tetrahedral hydrogen-bonding geometry.
-
2-Methoxy Substitution (Ortho Effect): The methoxy group sterically shields the highly reactive sulfonyl center. This steric bulk modulates the rate of nucleophilic attack, minimizing competitive hydrolysis in the presence of trace moisture during synthesis. In biological systems, the oxygen lone pairs serve as critical hydrogen-bond acceptors within target protein binding pockets.
-
3-Chloro Substitution (Meta to Sulfonyl): The strongly electronegative chlorine atom exerts an inductive electron-withdrawing effect (-I effect). This increases the acidity of the resulting sulfonamide N-H proton, enhancing its capacity to act as a hydrogen-bond donor. Furthermore, the lipophilic nature of the chlorine atom improves the overall membrane permeability (LogP) of the synthesized API.
Part 3: Application in Oncology - Disruption of the WDR5-MYC Complex
The transcription factor MYC is a well-known oncoprotein whose dysregulation drives multiple malignancies, including breast, ovarian, and colorectal cancers[4]. To function, MYC relies on a critical protein-protein interaction with the WDR5 protein, which recruits MYC to chromatin to initiate oncogenic transcription[4].
Recent pharmaceutical developments have demonstrated that sulfonamides derived from 3-chloro-2-methoxybenzenesulfonyl chloride act as potent inhibitors of this interaction[4]. The sulfonamide motif specifically anchors into the WDR5-Binding Motif (WBM) site, competitively displacing MYC and leading to tumor cell growth arrest[4].
Fig 1: Mechanism of action for WDR5-MYC disruption by sulfonamide inhibitors.
Part 4: Experimental Methodology - Self-Validating Sulfonamide Synthesis
To harness this building block effectively, researchers must employ protocols that prevent the hydrolysis of the sulfonyl chloride while maximizing the yield of the target sulfonamide. The following methodology outlines a self-validating workflow for the coupling of 3-chloro-2-methoxybenzenesulfonyl chloride with an aniline derivative to yield a WDR5-MYC inhibitor precursor[4].
Fig 2: Synthetic workflow for WDR5-MYC inhibitors via nucleophilic substitution.
Step-by-Step Protocol:
-
System Preparation: Flame-dry a round-bottom flask under an argon atmosphere.
-
Causality: Sulfonyl chlorides are highly sensitive to moisture; ambient water will competitively hydrolyze the reagent to the inactive sulfonic acid, drastically reducing yield.
-
-
Reagent Solubilization: Dissolve the target aniline (1.0 equiv.) in anhydrous dichloromethane (DCM) to a 0.2 M concentration. Add anhydrous pyridine (2.5 equiv.).
-
Causality: Pyridine acts as both a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate) and an acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the aniline, which would otherwise render it non-nucleophilic and stall the reaction.
-
-
Electrophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Add 3-chloro-2-methoxybenzenesulfonyl chloride (1.1 equiv.) dropwise as a solution in DCM.
-
Causality: The nucleophilic acyl substitution at the sulfur center is highly exothermic. Cooling controls the reaction kinetics, favoring the desired bimolecular substitution over degradation pathways.
-
-
Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) and LC-MS.
-
Validation Check: The complete disappearance of the aniline starting material and the emergence of a new spot with a corresponding [M+H]+ mass peak confirms successful conversion.
-
-
Quenching and Workup: Dilute the mixture with additional DCM and wash sequentially with 1N aqueous HCl, saturated NaHCO3, and brine.
-
Causality: The 1N HCl wash is a critical purification step; it selectively protonates and extracts excess pyridine and any unreacted aniline into the aqueous layer, leaving the neutral sulfonamide product isolated in the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the final product as a white solid[4].
Part 5: Safety and Handling Parameters
-
Corrosivity: 3-Chloro-2-methoxybenzenesulfonyl chloride generates hydrochloric acid upon contact with ambient moisture or skin. It must be handled strictly within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).
-
Storage: Store under an inert atmosphere (nitrogen or argon) in a desiccator at 2-8°C to maintain long-term stability and prevent hydrolytic degradation.
References
-
[3] Title: CN104334527A - Sulfonamide compounds and uses thereof as TNAP inhibitors Source: Google Patents URL:
-
[4] Title: WDR5-MYC inhibitors - Vanderbilt University Source: Justia Patents URL: [Link]
Sources
- 1. 847652-81-7|3-Chloro-2-methoxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 3-chloro-2-methoxybenzene-1-sulfonyl chloride | 847652-81-7 [sigmaaldrich.com]
- 3. CN104334527A - ç£ºé °èºååç©åä½ä¸ºtnapæå¶åçç¨é - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
3-Chloro-2-methoxybenzenesulfonyl Chloride: Physicochemical Profiling and Synthetic Applications in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of specific functional groups into molecular scaffolds is paramount for optimizing target affinity and pharmacokinetic profiles. 3-Chloro-2-methoxybenzenesulfonyl chloride (CAS: 847652-81-7) has emerged as a critical electrophilic building block[1]. Its unique substitution pattern—a sterically demanding ortho-methoxy group coupled with an electron-withdrawing meta-chloro group—makes it highly valuable for synthesizing robust sulfonamide linkages. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for this compound, with a specific focus on its application in developing WDR5-MYC interaction inhibitors and Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitors.
Molecular Architecture & Physicochemical Profiling
The reactivity and stability of 3-chloro-2-methoxybenzenesulfonyl chloride are dictated by the electronic and steric interplay of its substituents. The sulfonyl chloride moiety is inherently electrophilic. The ortho-methoxy group provides localized steric hindrance that protects the sulfonyl center from premature hydrolysis, while its electron-donating resonance (+R) partially stabilizes the ground state. Conversely, the meta-chloro group exerts a strong inductive electron-withdrawing effect (-I), which increases the overall electrophilicity of the sulfur atom. This "push-pull" dynamic yields a reagent that is highly reactive toward nitrogen nucleophiles yet stable enough for controlled anhydrous manipulation.
Quantitative Physicochemical Data
Table 1: Core Physical and Chemical Properties
| Property | Value |
| IUPAC Name | 3-Chloro-2-methoxybenzenesulfonyl chloride |
| CAS Number | 847652-81-7 |
| Molecular Formula | C7H6Cl2O3S |
| Molecular Weight | 241.09 g/mol |
| MDL Number | MFCD18393567 |
| SMILES String | COC1=C(Cl)C=CC=C1S(Cl)(=O)=O |
| Appearance | White to off-white solid / crystalline powder |
| Solubility | Soluble in DCM, THF, DMF; reactive with H₂O |
| Storage Conditions | Inert atmosphere (Ar/N₂), 2-8°C, moisture-free |
Chemical Reactivity & Mechanistic Pathways
The primary synthetic utility of 3-chloro-2-methoxybenzenesulfonyl chloride is the formation of sulfonamides via reaction with primary or secondary amines. This proceeds through an addition-elimination mechanism at the sulfur center.
Causality in Reaction Design: Because the reaction generates one equivalent of hydrochloric acid (HCl), a non-nucleophilic base (such as pyridine, triethylamine, or N,N-diisopropylethylamine) must be included in the reaction mixture. The base serves a dual purpose: it drives the reaction forward by neutralizing the HCl byproduct, and it prevents the protonation of the incoming amine nucleophile, which would otherwise render it inactive.
Caption: Reaction pathway of 3-Chloro-2-methoxybenzenesulfonyl chloride forming a sulfonamide.
Synthesis & Purification Protocols
While commercially available, the de novo synthesis of specific methoxybenzenesulfonyl chlorides often relies on the selective methylation of the corresponding phenol. The following protocol is adapted from the validated synthesis of highly analogous halogenated precursors used in WDR5-MYC inhibitor development[2].
Self-Validating Choice of Reagents (Causality): Traditional methylation using methyl iodide (MeI) and potassium carbonate (K₂CO₃) is incompatible with sulfonyl chlorides, as the basic aqueous conditions rapidly hydrolyze the -SO₂Cl group into a sulfonic acid. Instead, trimethylsilyldiazomethane (TMSCHN₂) is utilized under acidic conditions. The addition of catalytic tetrafluoroboric acid (HBF₄) protonates the TMSCHN₂, forming a highly reactive methyl-diazonium intermediate that rapidly and selectively methylates the phenolic -OH without degrading the sulfonyl chloride[2].
Step-by-Step Methodology: Selective Methylation
-
Reaction Setup: Dissolve 3-chloro-2-hydroxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Cool the reaction vessel to 0°C using an ice bath to control the exothermic nature of the diazo reaction.
-
Acidic Activation: Add a catalytic amount of aqueous HBF₄ (60% w/w, 0.2 eq).
-
Controlled Methylation: Add TMSCHN₂ (2.0 M solution in hexanes, 2.0–3.0 eq) dropwise. Crucial Step: The addition must be done in three distinct portions at 30-minute intervals. This phased addition prevents the dangerous accumulation of unreacted diazo compounds and minimizes polymethylene side-product formation.
-
In-Process Validation: To confirm reaction completion without degrading the sample on an LCMS, quench a 5 µL reaction aliquot into 1 mL of methanol containing a drop of triethylamine. This converts the unreacted sulfonyl chloride into a stable methyl sulfonate ester, which can be accurately analyzed via TLC or LCMS.
-
Quenching & Extraction: Once complete, quench the bulk reaction mixture with cold distilled water. Extract the aqueous layer three times with DCM.
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at room temperature (avoid excessive heat to prevent decomposition).
-
Purification: Purify the crude residue via ISCO flash chromatography using a gradient of 0–10% Ethyl Acetate in Hexanes. The product is isolated as a white solid.
Caption: Step-by-step synthetic workflow for 3-Chloro-2-methoxybenzenesulfonyl chloride.
Applications in Drug Development
The unique steric and electronic topology of 3-chloro-2-methoxybenzenesulfonyl chloride has been strategically leveraged in the design of several advanced pharmacophores:
-
WDR5-MYC Interaction Inhibitors: The MYC oncogene is heavily implicated in various malignancies, including ovarian, breast, and colorectal cancers. Direct inhibition of MYC is notoriously difficult; therefore, disrupting its interaction with the co-factor WDR5 is a validated therapeutic avenue. Sulfonamides derived from 3-chloro-2-methoxybenzenesulfonyl chloride are utilized because the 3-chloro and 2-methoxy substituents optimally occupy the hydrophobic binding pockets of the WDR5 protein, significantly enhancing the binding affinity of the inhibitor complex[2].
-
TNAP Inhibitors: Tissue-Nonspecific Alkaline Phosphatase (TNAP) is a key enzyme targeted for the treatment of vascular calcification and related metabolic disorders. Patent literature demonstrates that sulfonamide derivatives synthesized from this specific sulfonyl chloride exhibit potent efficacy in inhibiting TNAP activity in vivo[3].
References
-
Justia Patents. "WDR5-MYC inhibitors - Patent Application." justia.com. Available at:[Link]
- Google Patents. "CN104334527A - Sulfonamide compounds and use as TNAP inhibitors." google.com.
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A Technical Guide to the Structure Elucidation and Confirmation of 3-Chloro-2-methoxybenzenesulfonyl Chloride
Abstract
Introduction: The Imperative for Structural Certainty
3-Chloro-2-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. Compounds of this class are highly valuable synthetic intermediates due to the reactivity of the sulfonyl chloride moiety (-SO₂Cl), which allows for the straightforward formation of sulfonamides, sulfonates, and other derivatives of significant interest in medicinal chemistry and materials science. The specific substitution pattern on the benzene ring—a chlorine atom at position 3 and a methoxy group at position 2—critically dictates the molecule's electronic properties, steric environment, and, consequently, its reactivity and the properties of its derivatives.
Given that multiple isomers are possible (e.g., 2-chloro-3-methoxybenzenesulfonyl chloride), relying on synthetic route alone to assign structure is insufficient. A rigorous, multi-technique analytical approach is mandatory. This guide will detail the logical workflow, from initial functional group identification to the complete mapping of the molecular framework and its ultimate confirmation.
The Analytical Workflow: A Strategy of Convergent Evidence
Caption: The logical workflow for structure elucidation.
Mass Spectrometry (MS): Determining the Molecular Formula
Expertise & Experience: Mass spectrometry is the first port of call. Its primary purpose is to provide the molecular weight of the compound and, with high-resolution instruments (HRMS), its exact molecular formula. This is a crucial first constraint on any potential structure.
A key feature to anticipate in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. The presence of two chlorine atoms in 3-chloro-2-methoxybenzenesulfonyl chloride (one on the ring, one in the sulfonyl chloride group) will result in a distinctive pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. We expect to see peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ with a characteristic intensity ratio.
Trustworthiness: The molecular formula derived from HRMS must be consistent with all subsequent data. For example, the number of carbons and hydrogens determined by MS must match those observed in the ¹³C and ¹H NMR spectra. This cross-validation is a cornerstone of a trustworthy elucidation process.
Expected Data for C₇H₆Cl₂O₃S (MW: 240.08 g/mol ):
-
Molecular Ion (M⁺): A cluster of peaks around m/z 240, 242, and 244, reflecting the presence of two chlorine atoms.
-
Key Fragmentation: Sulfonyl chlorides often exhibit characteristic fragmentation pathways. We would expect to see fragments corresponding to the loss of Cl• (M-35/37) and SO₂ (M-64).[1][2] An electron withdrawing group like chlorine on the aromatic ring can promote the extrusion of SO₂.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[4] While it doesn't provide information about the overall carbon skeleton, it quickly confirms the presence of the key SO₂Cl group, which has very strong and characteristic absorption bands.
Trustworthiness: The presence of these bands provides strong, independent evidence for the sulfonyl chloride functional group, which must then be consistent with the fragments observed in the mass spectrum and the chemical shifts seen in the NMR spectra.
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1580, ~1470 | Medium-Strong | Aromatic C=C Bending |
| ~1385-1370 | Strong | Asymmetric S=O Stretch (SO₂Cl) [1][5][6] |
| ~1190-1175 | Strong | Symmetric S=O Stretch (SO₂Cl) [1][5][6] |
| ~1250 | Strong | Aryl-O-CH₃ Stretch |
| ~750 | Strong | C-Cl Stretch |
| Caption: Table of expected characteristic IR absorption bands. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[4] We will use a suite of experiments, starting with 1D ¹H and ¹³C NMR and progressing to 2D experiments to build a complete picture of the molecule's framework.
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-15 mg of the purified 3-chloro-2-methoxybenzenesulfonyl chloride into a clean, dry NMR tube.[1][7]
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[1][8] CDCl₃ is a good choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window.
-
Cap the tube and gently agitate until the sample is fully dissolved. A homogeneous solution is critical for acquiring high-quality spectra.[9]
-
If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[10][11]
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
¹H NMR Spectroscopy: Proton Environments and Neighbors
The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).
-
Methoxy Group (-OCH₃): We expect a sharp singlet integrating to 3 protons, typically in the region of δ 3.9-4.1 ppm. The downfield shift is due to the deshielding effect of the attached oxygen atom.
-
Aromatic Protons: With three substituents on the benzene ring, there will be three aromatic protons. Their chemical shifts and coupling patterns are diagnostic of their relative positions. For a 1,2,3-substitution pattern, we expect a complex multiplet pattern, likely resembling a triplet and two doublets (or doublet of doublets). The electron-withdrawing nature of the -SO₂Cl and -Cl groups will shift these protons downfield, likely into the δ 7.2-8.0 ppm range.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum shows a signal for each chemically unique carbon atom.
-
Aromatic Carbons: We expect six distinct signals for the six carbons of the benzene ring. The carbons directly attached to the substituents (C-Cl, C-O, C-S) will have characteristic chemical shifts.
-
Methoxy Carbon (-OCH₃): A single signal is expected around δ 55-60 ppm.
| Hypothetical ¹H NMR Data (500 MHz, CDCl₃) | ||||
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.85 | 1H | dd | J ≈ 8.0, 1.5 Hz | H-6 |
| ~7.60 | 1H | t | J ≈ 8.0 Hz | H-5 |
| ~7.25 | 1H | dd | J ≈ 8.0, 1.5 Hz | H-4 |
| ~4.05 | 3H | s | - | -OCH₃ |
| Hypothetical ¹³C NMR Data (125 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-2 (C-OCH₃) |
| ~142.0 | C-1 (C-SO₂Cl) |
| ~135.0 | C-6 |
| ~132.0 | C-5 |
| ~125.0 | C-3 (C-Cl) |
| ~115.0 | C-4 |
| ~56.5 | -OCH₃ |
| Caption: Tables of predicted ¹H and ¹³C NMR data. |
2D NMR Spectroscopy: Confirming Connectivity
While 1D NMR provides strong clues, 2D NMR experiments like COSY and HMBC provide definitive proof of atomic connectivity.[12][13][14]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). We would expect to see cross-peaks connecting the adjacent aromatic protons: H-4 with H-5, and H-5 with H-6.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire structure. It shows correlations between protons and carbons that are 2 or 3 bonds apart.
Caption: Key HMBC correlations confirming the substituent positions.
Crucial HMBC Correlations for Confirmation:
-
A correlation from the methoxy protons (~4.05 ppm) to the carbon at ~155.0 ppm confirms this carbon is C-2 (the one bearing the methoxy group).
-
A correlation from H-4 (~7.25 ppm) to C-2 (~155.0 ppm) and C-6 (~135.0 ppm) definitively establishes the 1,2,3-substitution pattern.
-
A correlation from H-6 (~7.85 ppm) to C-2 (~155.0 ppm) further supports this assignment.
Single-Crystal X-ray Crystallography: The Definitive Proof
Authoritative Grounding: While the combination of MS, IR, and a full suite of NMR experiments provides an overwhelmingly strong case for the structure, the "gold standard" for absolute structure confirmation of a crystalline solid is single-crystal X-ray crystallography.[15][16] This technique determines the precise three-dimensional arrangement of atoms in space by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[17][18][19]
Causality Behind the Choice: This method is chosen when absolute, unambiguous proof is required, for instance, in pharmaceutical development for regulatory submission or when a novel compound's structure is being reported for the first time. It moves beyond interpreting spectral data to providing a direct image of the molecule's atomic coordinates. The result is not an interpretation but a direct measurement of the molecular structure, including bond lengths and angles.
Conclusion: A Self-Validating Structural Assignment
The structure of 3-chloro-2-methoxybenzenesulfonyl chloride is elucidated and confirmed through a multi-faceted, self-validating analytical approach.
-
Mass Spectrometry establishes the correct molecular formula, C₇H₆Cl₂O₃S, and the presence of two chlorine atoms.
-
Infrared Spectroscopy confirms the presence of the key sulfonyl chloride and aromatic functionalities.
-
1D and 2D NMR Spectroscopy work in concert to build the molecular framework piece by piece. ¹H and ¹³C NMR identify the number and type of protons and carbons, while COSY and, most critically, HMBC experiments provide the unambiguous connections between these pieces, confirming the 1,2,3-substitution pattern on the benzene ring.
References
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NMR Sample Preparation. (n.d.). University of Rochester. Retrieved March 7, 2026, from [Link]
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Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved March 7, 2026, from [Link]
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Sample Preparation. (n.d.). Rochester Institute of Technology. Retrieved March 7, 2026, from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 7, 2026, from [Link]
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Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved March 7, 2026, from [Link]
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Tierney, J., Malfara, M., & Jansen, A. (2019). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Retrieved March 7, 2026, from [Link]
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Wlodawer, A., Dauter, Z., & Minor, W. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Retrieved March 7, 2026, from [Link]
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Aplin, R. T., & Bailey, A. S. (1971). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic. Retrieved March 7, 2026, from [Link]
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Small Molecule X-ray Crystallography. (n.d.). Genesis Drug Discovery & Development. Retrieved March 7, 2026, from [Link]
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Small Molecule X-ray Crystallography. (n.d.). North Carolina State University. Retrieved March 7, 2026, from [Link]
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Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved March 7, 2026, from [Link]
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Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved March 7, 2026, from [Link]
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Elyashberg, M., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Retrieved March 7, 2026, from [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved March 7, 2026, from [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008, March 15). PubMed. Retrieved March 7, 2026, from [Link]
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- 19. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
Introduction: The Synthetic Versatility and Physicochemical Importance of 3-Chloro-2-methoxybenzenesulfonyl Chloride
An In-depth Technical Guide to the Solubility Profile of 3-Chloro-2-methoxybenzenesulfonyl Chloride
3-Chloro-2-methoxybenzenesulfonyl chloride is a bespoke sulfonyl chloride derivative of significant interest in the realms of medicinal chemistry and organic synthesis. Its utility is anchored in the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a multitude of pharmacologically active compounds, underscoring the importance of this reagent in drug discovery and development.[1] A comprehensive understanding of the solubility profile of 3-Chloro-2-methoxybenzenesulfonyl chloride in common laboratory solvents is paramount for its effective handling, reaction optimization, and the development of robust purification strategies. This guide provides a detailed exploration of its expected solubility, a robust experimental protocol for its quantitative determination, and insights into the underlying chemical principles that govern its behavior in solution.
Anticipated Solubility Profile: A Structural Perspective
The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of 3-Chloro-2-methoxybenzenesulfonyl chloride, with its combination of a substituted benzene ring and a highly polar sulfonyl chloride group, suggests a nuanced solubility profile.
The presence of the sulfonyl chloride (-SO₂Cl) group imparts significant polarity to the molecule. However, the aromatic ring, along with the chloro and methoxy substituents, contributes to its lipophilic character. Consequently, a high solubility in a range of aprotic organic solvents is anticipated. Conversely, its solubility in water is expected to be limited due to the hydrophobic nature of the benzene ring.[2] Furthermore, the high reactivity of the sulfonyl chloride group with protic solvents, such as water and alcohols, means that in these media, the compound is more likely to undergo solvolysis rather than simple dissolution.[3]
Qualitative Solubility Assessment in Common Laboratory Solvents
Based on the structural analysis and data from analogous compounds, the following table summarizes the expected qualitative solubility of 3-Chloro-2-methoxybenzenesulfonyl chloride. It is imperative to note that these are predictions and must be confirmed through empirical testing as outlined in the subsequent section.
| Solvent Class | Specific Solvent | Anticipated Solubility/Miscibility | Remarks and Safety Considerations |
| Halogenated | Dichloromethane (CH₂Cl₂) | Highly Soluble | A common and generally stable solvent for reactions involving sulfonyl chlorides.[2][4] |
| Chloroform (CHCl₃) | Highly Soluble | Similar to dichloromethane, it is a suitable solvent for reactions and purification.[2] | |
| Ethers | Tetrahydrofuran (THF) | Soluble | Generally stable, but caution is advised due to the potential for peroxide impurities and residual water, which can react with the sulfonyl chloride. |
| Diethyl Ether (Et₂O) | Soluble | A common solvent for extraction and purification. Anhydrous conditions are recommended.[4] | |
| Aromatic | Toluene | Soluble | A non-polar solvent suitable for reactions such as Friedel-Crafts sulfonylation. |
| Chlorobenzene | Soluble | Often used as a high-boiling solvent in industrial applications.[5] | |
| Polar Aprotic | Acetone | Soluble | Generally a suitable solvent, though the presence of enolizable protons and potential for aldol-type side reactions with impurities should be considered.[2] |
| Acetonitrile (MeCN) | Soluble | A polar aprotic solvent that is generally compatible with sulfonyl chlorides. | |
| N,N-Dimethylformamide (DMF) | Soluble | A highly polar solvent that can facilitate reactions with poorly soluble nucleophiles. Ensure anhydrous grade is used. | |
| Esters | Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent suitable for chromatography and extraction. Anhydrous conditions are preferable. |
| Hydrocarbons | Hexanes/Heptane | Low Solubility | The non-polar nature of alkanes makes them poor solvents for the polar 3-Chloro-2-methoxybenzenesulfonyl chloride. Often used as anti-solvents for crystallization. |
| Protic Solvents | Water | Insoluble (Reacts) | Reacts with water to form the corresponding sulfonic acid and hydrochloric acid.[2][3] This reaction is often vigorous. |
| Alcohols (e.g., Methanol, Ethanol) | Reacts | Reacts rapidly to form sulfonate esters and hydrochloric acid. Not suitable as a solvent for dissolution.[3] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol provides a robust method for the quantitative determination of the solubility of 3-Chloro-2-methoxybenzenesulfonyl chloride. This method is designed to be self-validating by incorporating appropriate controls and analytical techniques.
I. Materials and Instrumentation
-
3-Chloro-2-methoxybenzenesulfonyl chloride (high purity)
-
Selected analytical grade solvents (anhydrous where specified)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Volumetric flasks and pipettes
II. Experimental Workflow: A Step-by-Step Guide
-
Preparation of Stock Standard Solution:
-
Accurately weigh approximately 10 mg of 3-Chloro-2-methoxybenzenesulfonyl chloride and dissolve it in a 10 mL volumetric flask with a suitable solvent in which it is highly soluble and stable (e.g., acetonitrile). This will serve as the stock solution for generating a calibration curve.
-
-
Generation of HPLC Calibration Curve:
-
Prepare a series of working standards by serial dilution of the stock solution. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Analyze each standard by HPLC to generate a calibration curve of peak area versus concentration. The linearity of this curve (R² > 0.99) is a critical self-validation step.
-
-
Sample Preparation for Solubility Testing:
-
Add an excess amount of 3-Chloro-2-methoxybenzenesulfonyl chloride to a known volume (e.g., 2 mL) of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the samples in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Processing and Analysis:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC under the same conditions used for the calibration standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.
-
Sources
commercial availability and suppliers of 3-Chloro-2-methoxybenzenesulfonyl chloride
Technical Whitepaper: Sourcing, Synthesis, and Application of 3-Chloro-2-methoxybenzenesulfonyl Chloride in Advanced Therapeutics
Executive Summary
In the landscape of modern drug discovery, the strategic selection of highly functionalized electrophilic synthons is critical for developing robust structure-activity relationships (SAR). 3-Chloro-2-methoxybenzenesulfonyl chloride (CAS: 847652-81-7) has emerged as a highly versatile building block, particularly in the synthesis of sulfonamide-based small molecule therapeutics. Most notably, it is a key precursor in the development of WDR5-MYC protein-protein interaction inhibitors—a novel class of compounds targeting oncogenic processes in ovarian, breast, and colorectal cancers[1],[2].
As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive overview of this compound's physicochemical profile, commercial supply chain, and a self-validating de novo synthetic protocol designed for high-fidelity scale-up.
Physicochemical Profiling & Structural Rationale
The utility of 3-chloro-2-methoxybenzenesulfonyl chloride lies in its unique steric and electronic topography. The highly reactive sulfonyl chloride group rapidly forms stable sulfonamides upon reaction with target amines. The ortho-methoxy group serves a dual purpose: it acts as a hydrogen-bond acceptor and provides critical steric bulk that restricts the conformational rotation of the resulting sulfonamide, locking the molecule into a bioactive conformation required for deep-pocket target binding (such as the WBM site of WDR5)[1],[2]. Simultaneously, the meta-chloro substituent provides a lipophilic vector to engage hydrophobic sub-pockets.
Table 1: Physicochemical Profile & Identification
| Parameter | Value |
|---|---|
| IUPAC Name | 3-Chloro-2-methoxybenzenesulfonyl chloride |
| CAS Registry Number | 847652-81-7[3] |
| Molecular Formula | C₇H₆Cl₂O₃S[3] |
| Molecular Weight | 241.09 g/mol [3] |
| SMILES | COC1=C(Cl)C=CC=C1S(Cl)(=O)=O[4] |
| Appearance | White to off-white solid[1] |
Commercial Availability & Supplier Landscape
When scaling a medicinal chemistry program from hit-to-lead into IND-enabling studies, supply chain redundancy is non-negotiable. 3-Chloro-2-methoxybenzenesulfonyl chloride is commercially available through several specialized chemical vendors.
Table 2: Key Commercial Suppliers
| Supplier | Catalog / SKU | Purity Specification | Logistics & Availability |
|---|---|---|---|
| 3 | BD01318470 | ≥95% | Global Stock (US/EU/India)[3],[5] |
| 6 | Custom Request | ≥98% | Custom Synthesis / Global Shipping[6] |
| 7 | 847652-81-7 | Analytical Grade | Global Distribution Network[7] |
| | B3387588 | Research Grade | US Distribution |
De Novo Synthesis Protocol (A Self-Validating System)
In scenarios where custom derivatives are required or supply chain bottlenecks occur, de novo synthesis from the commercially abundant8 (CAS: 51114-68-2)[8],[9] is highly efficient. The following Meerwein/Sandmeyer-type chlorosulfonation protocol is engineered with built-in validation checkpoints to ensure absolute experimental integrity.
Step 1: Diazotization of the Aniline Precursor
-
Procedure: Suspend 1.0 eq of 3-chloro-2-methoxyaniline in a mixture of concentrated HCl and glacial acetic acid. Cool the reaction vessel to 0°C. Add an aqueous solution of sodium nitrite (1.1 eq) dropwise over 30 minutes.
-
Causality: Acetic acid acts as a crucial co-solvent to maintain the solubility of the aniline hydrochloride salt. The temperature must be strictly maintained between 0–5°C; exceeding this thermal threshold will cause the diazonium intermediate to undergo rapid hydrolysis into an unwanted phenol byproduct.
-
Self-Validation Checkpoint: Perform a starch-iodide paper test 15 minutes after the NaNO₂ addition. A persistent blue-black color confirms a slight excess of nitrous acid, validating the complete consumption of the starting aniline.
Step 2: Preparation of the Catalytic Trap
-
Procedure: In a separate, heavily vented flask, saturate glacial acetic acid with sulfur dioxide (SO₂) gas at room temperature until the mass increases appropriately. Add copper(II) chloride dihydrate (0.2 eq).
-
Causality: CuCl₂ functions as a single-electron transfer (SET) catalyst. It reduces the diazonium cation to an aryl radical, while the dissolved SO₂ acts as a highly efficient radical trap. The copper species subsequently facilitates the transfer of the chloride ligand to the sulfonyl radical.
Step 3: Chlorosulfonation
-
Procedure: Transfer the cold diazonium salt solution dropwise into the vigorously stirring SO₂/CuCl₂ mixture at 0–5°C. Allow the reaction to gradually warm to room temperature.
-
Causality: The dropwise addition controls the exothermic release of nitrogen gas.
-
Self-Validation Checkpoint: Observe the reaction mixture. The vigorous evolution of N₂ gas is the thermodynamic driving force of the reaction. The complete cessation of gas evolution indicates that the radical trapping and chloride transfer steps have reached completion.
Step 4: Isolation and Spectroscopic Quality Control
-
Procedure: Pour the mixture over crushed ice to precipitate the product. Extract with dichloromethane, wash with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint (NMR Analysis): Verify the product via ¹H NMR (CDCl₃). Expert Insight: While some patent literature erroneously reports meta-coupled doublets (J=2.4 Hz) for this compound (likely a mislabeled 5-bromo tetrasubstituted derivative)[1], true 3-chloro-2-methoxybenzenesulfonyl chloride is a 1,2,3-trisubstituted system. You must observe a singlet at ~4.12 ppm (3H, methoxy) and an AMX spin system for the three aromatic protons at C4, C5, and C6, characterized by ortho couplings (J ≈ 8 Hz).
LC-MS Analytical Warning: Sulfonyl chlorides are highly electrophilic. Standard LC-MS protocols using methanol/water gradients will cause artifactual solvolysis (forming sulfonic acids or methyl sulfonates). Causality: To ensure accurate mass determination, derivatize an analytical aliquot with an excess of pyrrolidine prior to injection to form a stable, easily ionizable sulfonamide.
Workflow & Application Visualization
The following diagram illustrates the synthetic progression from the aniline precursor to the final integration into a WDR5-MYC inhibitor API.
Fig 1. Synthetic workflow from aniline precursor to WDR5-MYC inhibitor.
References
- Justia P
- BLD Pharm. "3-Chloro-2-methoxybenzenesulfonyl chloride". BLD Pharm.
- ChemScene. "847652-81-7 | 3-Chloro-2-methoxybenzenesulfonyl chloride". ChemScene.
- Sigma-Aldrich. "3-chloro-2-methoxybenzene-1-sulfonyl chloride | 847652-81-7". Sigma-Aldrich.
- PubChem. "Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816".
Sources
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- 3. 847652-81-7|3-Chloro-2-methoxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. CN104334527A - ç£ºé °èºååç©åä½ä¸ºtnapæå¶åçç¨é - Google Patents [patents.google.com]
- 5. 10130-87-7|2-Methoxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. 3-chloro-2-methoxybenzene-1-sulfonyl chloride | 847652-81-7 [sigmaaldrich.com]
- 8. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
An In-depth Technical Guide on the Electrophilicity of the Sulfonyl Chloride Group
Introduction: The Cornerstone of Sulfonyl Chemistry
The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its inherent reactivity and versatility.[1] Its importance is particularly pronounced in drug development, where the sulfonyl moiety is a key component in a wide array of therapeutic agents.[1][2] This guide provides a comprehensive exploration of the electrophilicity of the sulfonyl chloride group, delving into its electronic structure, reactivity with nucleophiles, and the practical applications that stem from these fundamental principles. We will examine the causality behind experimental choices and provide self-validating protocols to empower researchers in their synthetic endeavors.
The Electronic Architecture of the Sulfonyl Chloride Group: A Highly Electrophilic Sulfur Center
The remarkable reactivity of sulfonyl chlorides is fundamentally rooted in the highly electrophilic nature of the sulfur atom.[1][3] This electrophilicity arises from the potent electron-withdrawing effects of three attached electronegative atoms: two oxygen atoms and one chlorine atom.[1]
-
Inductive Effects: The oxygen and chlorine atoms, being significantly more electronegative than sulfur, pull electron density away from the central sulfur atom through sigma bonds. This inductive withdrawal creates a substantial partial positive charge (δ+) on the sulfur atom, rendering it an attractive target for electron-rich species (nucleophiles).
-
Resonance Stabilization: While traditional representations often depict double bonds between sulfur and oxygen, computational and crystallographic studies suggest a more nuanced picture.[4] The bonding is highly polarized, with significant single-bond character and charge separation (S⁺-O⁻).[4] This is augmented by hyperconjugative interactions, further enhancing the electrophilicity of the sulfur center without necessitating significant d-orbital participation.[4]
The convergence of these electronic factors makes the sulfonyl sulfur a potent electrophile, primed for reaction with a diverse range of nucleophiles.[1][3]
The Reaction with Nucleophiles: A Gateway to Diverse Functionality
The electrophilic sulfur atom of a sulfonyl chloride readily undergoes nucleophilic attack, with the chloride ion serving as an excellent leaving group.[1][3] This fundamental reactivity pattern opens the door to a vast array of synthetically valuable transformations.
Sulfonamide Formation: A Pillar of Medicinal Chemistry
The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and widely employed method for the synthesis of sulfonamides.[1][2][5] This structural motif is a key pharmacophore in numerous drugs, including antibiotics and diuretics.[1][2][5]
The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[1][5]
Mechanism of Sulfonamide Formation:
The mechanism is generally considered to be a nucleophilic substitution at the sulfur center. While a concerted Sₙ2-like pathway is often depicted, evidence also supports a stepwise addition-elimination mechanism, particularly with certain reactants and conditions.[1]
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide [1]
-
Reaction Setup: In a suitable flask, dissolve benzylamine (1 equivalent) in pyridine.
-
Reagent Addition: Cautiously add p-toluenesulfonyl chloride (1.1 equivalents) to the solution. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Work-up: Pour the reaction mixture into water. An oily precipitate will form, which should solidify upon scratching with a glass rod.
-
Purification: Collect the solid by filtration and recrystallize from ethanol to obtain the pure N-benzyl-p-toluenesulfonamide.
Sulfonate Ester Formation: Transforming Alcohols into Excellent Leaving Groups
Sulfonyl chlorides react readily with alcohols in the presence of a base to yield sulfonate esters.[1][6] This transformation is of immense synthetic utility as it converts a poor leaving group (the hydroxyl group) into an excellent leaving group (the sulfonate group), facilitating subsequent nucleophilic substitution and elimination reactions.[1]
Experimental Protocol: General Procedure for the Preparation of a Tosylate Ester [1]
-
Reaction Setup: Dissolve the alcohol (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1-1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add a base, such as pyridine or triethylamine (1.1-2.0 equivalents).
-
Reaction: Allow the reaction to stir, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, perform an extractive work-up to remove the pyridinium or triethylammonium hydrochloride salt and excess reagents.
-
Purification: Purify the resulting tosylate ester by recrystallization or column chromatography.
Caption: General workflow for sulfonate ester synthesis.
Friedel-Crafts Sulfonylation: Formation of Sulfones
Sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with aromatic compounds to form sulfones.[1][7] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[1]
Experimental Protocol: General Procedure for Friedel-Crafts Sulfonylation [1]
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.5 equivalents) in a solvent like dichloromethane.
-
Electrophile Formation: Slowly add the sulfonyl chloride (1 equivalent) to the suspension at a low temperature (e.g., 0 °C).
-
Arene Addition: Add the aromatic substrate (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent to yield the crude sulfone, which can be further purified by recrystallization or chromatography.
Factors Influencing the Electrophilicity of Sulfonyl Chlorides
The electrophilicity of the sulfur atom in a sulfonyl chloride is not static; it can be modulated by the nature of the "R" group attached to the sulfonyl moiety.
-
Electron-Withdrawing Groups: When "R" is an electron-withdrawing group (e.g., a nitro-substituted aryl group), the electrophilicity of the sulfur atom is enhanced. This is due to the inductive and/or resonance withdrawal of electron density, which further increases the partial positive charge on the sulfur.
-
Electron-Donating Groups: Conversely, when "R" is an electron-donating group (e.g., an alkyl or alkoxy-substituted aryl group), the electrophilicity of the sulfur atom is diminished. These groups push electron density towards the sulfonyl group, partially offsetting the electron-withdrawing effects of the oxygen and chlorine atoms.
This principle is quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants.[8][9] For the hydrolysis of aromatic sulfonyl chlorides, a positive rho (ρ) value is observed, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state.[8]
Table 1: Representative Sulfonyl Chlorides and Their Reactivity
| Sulfonyl Chloride | "R" Group | Electronic Effect of "R" | Relative Electrophilicity |
| p-Toluenesulfonyl chloride (TsCl) | p-Tolyl | Electron-donating | Moderate |
| Methanesulfonyl chloride (MsCl) | Methyl | Electron-donating | Moderate |
| Benzenesulfonyl chloride | Phenyl | Neutral/Weakly withdrawing | High |
| p-Nitrobenzenesulfonyl chloride (Nosyl chloride) | p-Nitrophenyl | Strongly electron-withdrawing | Very High |
| Trifluoromethanesulfonyl chloride (TfCl) | Trifluoromethyl | Strongly electron-withdrawing | Extremely High |
Conclusion: A Versatile Tool for Molecular Architects
The sulfonyl chloride group is a powerful and versatile electrophile that plays a pivotal role in modern organic synthesis and drug discovery.[1][10] Its reactivity, which is governed by the highly electron-deficient nature of the sulfur atom, allows for the facile formation of a wide range of important functional groups, most notably sulfonamides and sulfonate esters.[1][2] By understanding the fundamental principles of its electronic structure and the factors that influence its electrophilicity, researchers can effectively harness the synthetic potential of this remarkable functional group to construct complex molecular architectures with diverse applications.
References
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
- Sulfonyl Chloride Definition - Organic Chemistry Key Term... - Fiveable.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Sulfonyl chloride – Knowledge and References - Taylor & Francis.
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem.
- Sulfonyl halide - Wikipedia.
- The sulfur atom in toluene sulfonyl chloride (TsCl) is strongly electrophilic. Why? - Pearson.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.
- Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study | Inorganic Chemistry - ACS Publications.
- Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyi Chlorides in Water - RSC Publishing.
- Hammett equation - Wikipedia.
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- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Chloro and Methoxy Substituents in Modern Medicinal Chemistry
An In-depth Technical Guide:
Abstract
In the intricate process of drug design and development, the strategic modification of a lead compound's structure is paramount to optimizing its pharmacological profile. Among the vast arsenal of chemical functionalities available to the medicinal chemist, the chloro (–Cl) and methoxy (–OCH₃) groups are two of the most frequently employed substituents. Their prevalence is not arbitrary; it is a direct consequence of their profound and predictable influence on a molecule's electronic, steric, and lipophilic properties. This guide provides an in-depth analysis of the roles these substituents play, moving from fundamental physicochemical principles to their strategic application in modulating pharmacokinetic (ADME) and pharmacodynamic profiles. We will explore the underlying causality behind their effects, supported by mechanistic insights, illustrative case studies, and practical experimental protocols for their evaluation.
Core Physicochemical Properties: A Tale of Two Substituents
The decision to introduce a chloro or methoxy group is a calculated choice aimed at fine-tuning a molecule's properties. Their utility stems from a unique and often contrasting balance of electronic, lipophilic, and steric effects.
Electronic Effects: Modulating Reactivity and pKa
The electronic influence of a substituent is its ability to donate or withdraw electron density from a molecular scaffold, typically an aromatic ring. This is a critical factor that governs a molecule's acidity or basicity (pKa), its susceptibility to metabolic enzymes, and its ability to interact with the target protein.
-
The Chloro Group (–Cl): The chlorine atom is highly electronegative and exerts a powerful, electron-withdrawing inductive effect (-I). Due to the poor overlap between the p-orbitals of the carbon and the larger 3p-orbitals of chlorine, its resonance donation effect (+R) is weak and generally overridden by the inductive pull. The net result is that a chloro group deactivates an aromatic ring, making it less susceptible to oxidative metabolism and lowering the pKa of nearby acidic protons or raising the pKa of basic nitrogen atoms.
-
The Methoxy Group (–OCH₃): The methoxy group presents a more complex electronic profile. The oxygen atom is strongly electronegative, exerting an inductive-withdrawing effect (-I). However, the lone pairs on the oxygen can participate in resonance, donating electron density into an aromatic system (+R). In many contexts, particularly at the para position, this resonance effect dominates, making the methoxy group an overall electron-donating and activating group. This dual nature is a key tool for medicinal chemists.
Caption: Dueling electronic effects of methoxy vs. the dominant inductive pull of chloro.
Lipophilicity and Steric Profile
A drug's ability to cross biological membranes is governed by its lipophilicity, often quantified by the partition coefficient, logP.
-
Chloro: A chloro substituent is lipophilic, significantly increasing the logP of a parent molecule (π ≈ +0.71). This can enhance membrane permeability and improve oral absorption, but excessive lipophilicity can lead to poor solubility and increased off-target toxicity.
-
Methoxy: A methoxy group is more polar than a chloro group and has a much smaller, slightly negative lipophilicity contribution (π ≈ -0.02). It is often considered a "hydrophilic" alternative to larger alkyl groups.
From a steric perspective, the two groups are of a comparable, moderate size. This allows them to fill small hydrophobic pockets within a protein's binding site without introducing significant steric hindrance that might disrupt binding. This "bioisosteric" similarity in size is a key reason they are often interchanged during lead optimization.
Summary of Physicochemical Properties
| Property | Chloro (–Cl) | Methoxy (–OCH₃) | Rationale & Impact in Drug Design |
| Inductive Effect | Strongly Withdrawing (-I) | Moderately Withdrawing (-I) | Modulates pKa, influences metabolic stability. |
| Resonance Effect | Weakly Donating (+R) | Strongly Donating (+R) | Can dominate electronic effect at para-position, influencing target interactions. |
| Net Electronic Effect | Electron Withdrawing | Context-Dependent (often Donating) | Critical for tuning acidity/basicity and reactivity. |
| Lipophilicity (π value) | ~ +0.71 | ~ -0.02 | Chloro significantly increases lipophilicity, aiding membrane passage. Methoxy maintains or slightly reduces it. |
| Hydrogen Bonding | Weak Acceptor | Strong Acceptor (Oxygen) | Methoxy can form key H-bonds with target residues; Chloro's ability is negligible. |
| Halogen Bonding | Potential Donor | N/A | The chloro group can form a favorable, directional interaction with electron-rich atoms (e.g., carbonyl oxygens). |
| Metabolic Liability | Generally Stable | Prone to O-demethylation | Chloro often used as a "metabolic blocker." Methoxy can provide a "soft spot" for metabolism, leading to active metabolites or clearance. |
Impact on Pharmacokinetics (ADME)
The journey of a drug through the body is critically influenced by its physicochemical properties, which are directly tuned by substituents like chloro and methoxy.
Metabolism: Blocking Sites vs. Directing Clearance
One of the most powerful applications of these substituents is in controlling drug metabolism, primarily by Cytochrome P450 (CYP) enzymes.
-
Chloro as a Metabolic Blocker: Aromatic hydroxylation is a common metabolic pathway. Placing a chloro group on a susceptible position of an aromatic ring, such as a para-position, sterically and electronically hinders the CYP-mediated oxidation at that site. This strategy is frequently used to increase a drug's half-life and metabolic stability. For example, the addition of a para-chloro group to diclofenac significantly enhances its metabolic stability compared to analogues without it.
-
Methoxy as a Metabolic Handle: The methoxy group is susceptible to enzymatic O-demethylation, a common phase I metabolic reaction mediated by CYPs (e.g., CYP2D6, CYP2C9) to yield a hydroxyl group (a phenol) and formaldehyde. This can have several consequences:
-
Detoxification and Clearance: The resulting hydroxyl group can be readily conjugated (Phase II metabolism) with glucuronic acid or sulfate, leading to rapid excretion.
-
Bioactivation: In some cases, the hydroxylated metabolite is more active than the parent methoxy-containing drug (i.e., it is a prodrug).
-
Toxicity: The formaldehyde produced can be toxic, although it is typically generated in small amounts.
-
Caption: The metabolic pathway of O-demethylation for methoxy-containing compounds.
Absorption and Distribution
The significant increase in lipophilicity imparted by a chloro group can directly enhance a drug's absorption across the gut wall (oral bioavailability) and its ability to penetrate tissues, including the blood-brain barrier. Conversely, the more polar nature of the methoxy group can be used to temper excessive lipophilicity, improving aqueous solubility and preventing the compound from becoming trapped in fatty tissues.
Impact on Pharmacodynamics: Optimizing Target Engagement
The ultimate goal of drug design is to optimize the interaction between a drug and its biological target.
Modulating Target Affinity through Specific Interactions
-
Halogen Bonding (Chloro): The chloro substituent can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the tip of the chlorine atom (the σ-hole) interacts favorably with an electron-rich atom like a backbone carbonyl oxygen or a carboxylate side chain in the protein's binding pocket. This specific, directional interaction can significantly increase binding affinity and selectivity.
-
Hydrogen Bonding (Methoxy): The oxygen atom of a methoxy group is an excellent hydrogen bond acceptor. This allows it to form crucial hydrogen bonds with donor residues (e.g., serine, threonine, or amide N-H) in the target, anchoring the molecule in the desired orientation for optimal activity.
Fine-Tuning pKa for Optimal Ionization
For drugs with ionizable centers, maintaining the correct ionization state at physiological pH (≈7.4) is critical for target binding. The electron-withdrawing nature of a chloro group can lower the pKa of a nearby basic amine, reducing its positive charge at pH 7.4. This can be advantageous if a neutral form of the molecule is required to cross a cell membrane or enter a hydrophobic binding pocket.
Experimental Protocol: In Vitro Metabolic Stability Assessment
To empirically determine the effect of a chloro or methoxy substituent on a compound's metabolic fate, an in vitro assay using liver microsomes is a standard industry protocol.
Objective: To measure the rate of disappearance of a parent compound in the presence of liver microsomes and NADPH to determine its intrinsic clearance.
Materials:
-
Test compounds (e.g., Parent-H, Parent-Cl, Parent-OCH₃)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Create a working solution by diluting the stock in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and human liver microsomes. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add the test compound to designated wells.
-
Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound). This precipitates the proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the rate constant, k. The intrinsic clearance (Cl_int) can then be calculated.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Conclusion
The chloro and methoxy groups are far more than simple decorations on a molecular scaffold. They are powerful tools that medicinal chemists use to conduct a multi-parameter optimization of a drug candidate's profile. The chloro group serves as a lipophilic, electron-withdrawing metabolic blocker capable of forming critical halogen bonds. In contrast, the methoxy group offers a more hydrophilic, electron-donating profile, providing a key hydrogen bond acceptor and a potential handle for metabolic clearance. A deep understanding of the distinct and complementary properties of these substituents is essential for the rational design of safe and effective medicines. The choice between them is a classic example of the nuanced, data-driven decision-making that defines modern drug discovery.
References
-
Title: The role of fluorine and chlorine in drug design and development Source: Future Medicinal Chemistry URL: [Link]
-
Title: The mighty methoxy group: a versatile tool in medicinal chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Role of Halogen Bonds in Drug Design Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Aromatic oxidation Source: Drug-like Properties: Concepts, Structure Design and Methods URL: [Link]
-
Title: The use of bioisosteres in drug design Source: Practical Medicinal Chemistry with Macrocycles URL: [Link]
-
Title: Physicochemical and ADMET Profiling in Drug Discovery Source: Methods in Molecular Biology URL: [Link]
Engineering Sulfonamide Therapeutics: Derivatives and Analogs of 3-Chloro-2-methoxybenzenesulfonyl Chloride in Targeted Drug Discovery
Executive Summary
The design of highly specific small-molecule inhibitors requires privileged chemical building blocks that offer a precise balance of steric control, electronic modulation, and metabolic stability. 3-Chloro-2-methoxybenzenesulfonyl chloride (CAS: 847652-81-7) has emerged as a critical pharmacophoric anchor in modern medicinal chemistry. By serving as a highly reactive electrophile for sulfonamide synthesis, this scaffold has been instrumental in developing therapies across two distinct physiological domains: the disruption of oncogenic protein-protein interactions (PPIs) in cancer, and the modulation of ectopic calcification in cardiovascular disease.
This technical guide dissects the structural rationale, biological applications, and validated experimental methodologies for utilizing 3-chloro-2-methoxybenzenesulfonyl chloride and its halogenated analogs in advanced drug discovery.
Chemical Architecture & Scaffold Rationale
The utility of 3-chloro-2-methoxybenzenesulfonyl chloride lies in its unique substitution pattern, which imparts specific physicochemical properties to the resulting sulfonamide derivatives:
-
The Sulfonyl Chloride Moiety: Acts as a highly reactive electrophilic center, enabling rapid, high-yielding coupling with diverse anilines and aliphatic amines to form stable sulfonamide linkages.
-
The Ortho-Methoxy Group: Provides critical steric bulk that restricts the rotational freedom of the resulting biaryl or aryl-sulfonamide axis. Furthermore, the oxygen atom serves as a potent hydrogen-bond acceptor, frequently coordinating with structural water molecules or specific amino acid residues within shallow protein binding pockets.
-
The Meta-Chloro Group: Enhances the lipophilicity (LogP) of the molecule, driving the scaffold into hydrophobic sub-pockets of target proteins. Unlike methyl groups, the chlorine atom is highly resistant to cytochrome P450-mediated oxidative metabolism, thereby extending the molecule's pharmacokinetic half-life.
Advanced analogs, such as 5-bromo-3-chloro-2-methoxybenzenesulfonyl chloride [1], are frequently synthesized to probe deeper lipophilic pockets via halogen bonding, demonstrating the modularity of this core structure.
Therapeutic Axis I: Disrupting the WDR5-MYC Interactome (Oncology)
Biological Context
The MYC transcription factor is overexpressed in approximately 50% of human cancers, driving oncogenesis. Because MYC is intrinsically disordered, it is notoriously difficult to drug directly. However, MYC relies on the chromatin scaffolding protein WDR5 (WD Repeat-Containing Protein 5) to localize to target genes. Disrupting the WDR5-MYC protein-protein interaction has emerged as a validated therapeutic strategy for MYC-driven tumors[2].
Mechanism of Action
Sulfonamide derivatives synthesized from 3-chloro-2-methoxybenzenesulfonyl chloride bind directly to the WDR5 Binding Motif (WBM) site. In structure-based designs, the 2-methoxy group forms a critical hydrogen bond network, while the 3-chloro group occupies a shallow hydrophobic cleft on the WDR5 surface. This competitive binding sterically occludes MYC, preventing its recruitment to chromatin and thereby downregulating oncogenic transcription, as demonstrated in recent fragment-based drug design campaigns ([3]).
Fig 1: Mechanism of WDR5-MYC protein-protein interaction disruption by sulfonamide inhibitors.
Therapeutic Axis II: Modulating TNAP in Ectopic Calcification
Biological Context
Tissue-Nonspecific Alkaline Phosphatase (TNAP) is an enzyme critical for bone matrix mineralization. Its primary biological function is to hydrolyze extracellular inorganic pyrophosphate (ePPi)—a potent natural inhibitor of calcification—into inorganic phosphate (Pi). In cardiovascular diseases, overactive TNAP depletes ePPi, leading to severe vascular and soft-tissue calcification.
Mechanism of Action
High-throughput screening and subsequent optimization have identified aryl sulfonamides as potent, selective, uncompetitive inhibitors of TNAP ([4]). Derivatives of 3-chloro-2-methoxybenzenesulfonyl chloride bind to the enzyme-substrate complex, locking TNAP in an inactive state. This prevents the hydrolysis of ePPi, restoring the physiological defense against ectopic calcification without disrupting other critical phosphodiesterases like NPP1.
Fig 2: Aryl sulfonamides inhibit TNAP, preserving ePPi levels to prevent vascular calcification.
Quantitative Structure-Activity Data (SAR)
The following table synthesizes the pharmacological profiles of sulfonamide derivatives generated from the 3-chloro-2-methoxybenzenesulfonyl scaffold across both primary indications.
| Target | Disease Indication | Scaffold Role & Key Interactions | Mechanism of Inhibition | Typical IC₅₀ / K_d Range |
| WDR5 (WBM Site) | MYC-driven Cancers (e.g., Leukemia) | Ortho-methoxy H-bonds with structural water; Meta-chloro occupies lipophilic cleft. | Competitive (Protein-Protein Interaction Disruption) | 10 nM - 100 nM |
| TNAP | Vascular / Ectopic Calcification | Sulfonamide acts as uncompetitive anchor; Chloro enhances membrane permeability. | Uncompetitive (Binds Enzyme-Substrate Complex) | 100 nM - 500 nM |
Validated Experimental Methodologies
To ensure scientific rigor, the following protocols detail the synthesis of these derivatives and their subsequent biological validation. Every step is designed as a self-validating system to guarantee reproducibility.
Protocol A: Synthesis of Biaryl Sulfonamide Derivatives
This protocol outlines the coupling of 3-chloro-2-methoxybenzenesulfonyl chloride with a functionalized aniline.
-
Preparation: Dissolve the target aniline derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly electrophilic sulfonyl chloride into an unreactive sulfonic acid.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the aniline, which would otherwise render it non-nucleophilic and stall the reaction.
-
-
Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add a solution of 3-chloro-2-methoxybenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Causality: Cooling controls the exothermic nature of the sulfonylation, minimizing the formation of bis-sulfonylated side products.
-
-
Reaction Monitoring & Self-Validation: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the reaction via LC-MS and TLC (Hexanes/EtOAc).
-
Validation: The reaction is complete when the UV-active aniline starting material is consumed and LC-MS confirms the presence of the expected
mass peak for the sulfonamide.
-
-
Quenching & Purification: Quench the reaction with saturated aqueous
to neutralize residual acid and hydrolyze unreacted sulfonyl chloride. Extract the organic layer, dry over , and purify via silica gel flash chromatography. Confirm structural fidelity via -NMR (verifying the characteristic ~3.9 ppm singlet of the ortho-methoxy group).
Protocol B: Fluorescence Polarization (FP) Assay for WDR5-MYC Disruption
This assay quantitatively measures the ability of the synthesized sulfonamide to displace MYC from WDR5.
-
Reagent Preparation: Prepare a master mix containing recombinant WDR5 protein (2 nM) and a FITC-labeled MYC peptide (5 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).
-
Causality: Tween-20 is included to prevent non-specific protein aggregation and adsorption to the hydrophobic walls of the microplate.
-
-
Compound Titration: Serially dilute the synthesized sulfonamide analogs in DMSO and transfer them to a 384-well black microplate.
-
Causality: Black plates are mandatory to minimize well-to-well optical crosstalk and reduce background fluorescence scattering.
-
-
Incubation: Dispense the WDR5/FITC-MYC master mix into the compound-containing wells. Incubate in the dark for 30 minutes at room temperature.
-
Causality: This incubation period allows the competitive binding equilibrium to be established between the FITC-MYC peptide and the sulfonamide inhibitor.
-
-
Data Acquisition & Self-Validation: Read the plate on a multimode microplate reader using polarized excitation (485 nm) and emission (535 nm) filters.
-
Validation: The assay must include a Positive Control (excess unlabeled MYC peptide) to define the maximum displacement (low polarization) baseline, and a Negative Control (DMSO vehicle) to define the maximum binding (high polarization) baseline.
-
-
Analysis: Calculate the Z'-factor for the plate. A Z' > 0.5 validates the assay's statistical robustness. Fit the dose-response data to a 4-parameter logistic curve to extract the
value.
References
-
Discovery of WD Repeat-Containing Protein 5 (WDR5)–MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]
-
Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]
-
WDR5-MYC inhibitors (Patent Publication) Source: Justia Patents / US Patent Office URL:[Link]
Sources
An In-depth Technical Guide on the Safety, Handling, and Storage of Aryl Sulfonyl Chlorides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl sulfonyl chlorides are powerful reagents in organic synthesis, pivotal in the creation of pharmaceuticals and other advanced materials.[1] Their high reactivity, the very trait that makes them so valuable, also presents significant safety challenges. This guide provides a comprehensive framework for the safe handling, storage, and disposal of aryl sulfonyl chlorides. By understanding the chemical principles that govern their reactivity and adhering to the detailed protocols within, laboratory personnel can mitigate risks and foster a secure research environment.
The Core of the Hazard: Understanding Reactivity
The primary danger associated with aryl sulfonyl chlorides lies in their potent electrophilicity, centered on the sulfur atom of the sulfonyl chloride moiety (-SO₂Cl).[1][2] This makes them highly susceptible to reaction with nucleophiles, most notably water.
Hydrolysis: The Ever-Present Threat
Aryl sulfonyl chlorides react exothermically, and at times violently, with water—including ambient moisture—to produce the corresponding sulfonic acid and corrosive hydrochloric acid (HCl) gas.[3] This reaction is a critical safety concern for several reasons:
-
Corrosivity: The generated HCl gas is highly corrosive and can cause severe damage to the respiratory tract upon inhalation.[3][4]
-
Pressure Buildup: In a sealed container, the evolution of HCl gas can lead to a dangerous increase in pressure, creating a risk of container rupture.[4]
-
Thermal Runaway: The exothermic nature of the hydrolysis can be difficult to control, especially with larger quantities, potentially leading to a thermal runaway.[3]
Caption: The hazardous hydrolysis reaction of aryl sulfonyl chlorides.
Incompatibility with Other Substances
Beyond water, aryl sulfonyl chlorides react vigorously with a range of other substances. It is crucial to prevent contact with:
-
Alcohols and Amines: These reactions, often the goal of a synthesis, are exothermic and must be carefully controlled.[2]
-
Oxidizing Agents: Can lead to unpredictable and hazardous reactions.[5]
A Framework for Safe Handling: Protocols and Procedures
A systematic and cautious approach is essential when working with aryl sulfonyl chlorides. The following guidelines are designed to create a self-validating system of safety.
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive PPE suite is non-negotiable when handling these corrosive and reactive compounds.[3]
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield.[3][6] | Protects against splashes of the chemical and the corrosive byproducts of hydrolysis.[3] |
| Gloves | Chemical-resistant gloves, such as nitrile or neoprene.[3] | Provides a barrier against skin contact, which can cause severe burns.[4][7] |
| Body Protection | A chemical-resistant lab coat or apron with long sleeves and tight-fitting cuffs.[3][6] | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[3] For spills or emergencies, a NIOSH-approved respirator with an acid gas cartridge is necessary.[3][6] | Prevents the inhalation of corrosive HCl gas and any dust or vapors from the aryl sulfonyl chloride.[4] |
Experimental Workflow: A Step-by-Step Approach
This workflow emphasizes control and preparedness at every stage of the experimental process.
Caption: A systematic workflow for the safe handling of aryl sulfonyl chlorides.
Key Procedural Points:
-
Preparation: Always have a quenching solution prepared before starting the reaction. A cold, stirred solution of a weak base like sodium bicarbonate is a common choice.[3]
-
Execution: Add the aryl sulfonyl chloride to the reaction mixture slowly and in a controlled manner. An ice bath should be readily available to manage any unexpected exotherms.
-
Cleanup: Unreacted aryl sulfonyl chloride must be carefully neutralized. Slowly add the reaction mixture to the prepared quenching solution. Be prepared for vigorous gas evolution (CO₂ if using bicarbonate).[3]
Prudent Storage: Maintaining Integrity and Preventing Incidents
The primary objectives for storing aryl sulfonyl chlorides are to prevent hydrolysis and to segregate them from incompatible materials.[7][8]
Storage Conditions
| Parameter | Guideline | Rationale |
| Location | Store in a cool, dry, well-ventilated area designated for corrosive materials.[7][8] | Minimizes the risk of hydrolysis and accidental contact with incompatible substances. |
| Container | Keep in the original, tightly sealed container.[4][7][8] Ensure the cap provides a secure seal. | Prevents moisture ingress and the escape of corrosive vapors. |
| Atmosphere | For long-term storage or for particularly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon). | Provides an additional barrier against atmospheric moisture. |
Segregation of Incompatible Materials
It is imperative to store aryl sulfonyl chlorides separately from the following:
Emergency Response: Preparedness and Action
In the event of a spill or exposure, a swift and correct response is crucial to minimizing harm.
Spill Management
-
Evacuate: Immediately alert personnel and evacuate the immediate area.[3][9]
-
Ventilate: Ensure the area is well-ventilated, but do not do so in a way that spreads the contamination.
-
Contain: For small spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash.[3] Do not use water or combustible materials like paper towels. [3]
-
Neutralize: Carefully and slowly add a weak base like sodium bicarbonate to the contained spill to neutralize the material.
-
Clean-up: Collect the absorbed and neutralized material in a sealed container for hazardous waste disposal.[8]
Exposure Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[4][7] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air.[4][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Conclusion
The synthetic utility of aryl sulfonyl chlorides is undeniable, but it is intrinsically linked to their chemical reactivity and associated hazards. A thorough understanding of these hazards, coupled with a disciplined adherence to robust safety protocols, is essential for their safe use. By integrating the principles and procedures outlined in this guide into routine laboratory practice, researchers can protect themselves and their colleagues while continuing to advance the frontiers of science.
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Santa Cruz Biotechnology, Inc. (n.d.). Sulfuryl chloride Material Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Sulfuryl chloride SAFETY DATA SHEET.
- Merck Millipore. (n.d.). Safety Data Sheet.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.
- ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Sigma-Aldrich. (2025, November 20). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Furan-2-sulfonyl chloride.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Dräger. (n.d.). Gas Detectors & PPE for Sulfuryl chloride.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Nitroethane-1-sulfonyl chloride.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- International Labour Organization & World Health Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
- ACS Publications. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
- The University of Alabama. (n.d.). Personal Protective Equipment.
- Hewlett Packard Enterprise. (n.d.). Safety Guidelines for Handling Chemicals.
- Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- Princeton University. (n.d.). Chemical Spill Procedures.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
Sources
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- 9. ehs.princeton.edu [ehs.princeton.edu]
Methodological & Application
Application Note: Advanced Regioselective Synthesis of Tamsulosin Intermediates via Traceless Halogen Blocking
Executive Summary
Tamsulosin hydrochloride is a blockbuster, selective α1A-adrenergic receptor antagonist widely prescribed for the management of benign prostatic hyperplasia (BPH)[1]. The synthesis of its core intermediate, 5-(2-oxopropyl)-2-methoxybenzenesulfonamide, requires precise functionalization of the aromatic ring[2]. Traditional electrophilic aromatic substitutions on 2-methoxybenzenesulfonamide often yield a difficult-to-separate mixture of 3-substituted and 5-substituted isomers, significantly complicating downstream purification and reducing overall yield[3].
This application note details a highly efficient, regioselective protocol utilizing 3-Chloro-2-methoxybenzenesulfonyl chloride as the starting material. By employing the 3-chloro moiety as a traceless blocking group, electrophilic substitution is exclusively directed to the 5-position. The blocking group is subsequently removed via a high-yielding catalytic hydrodehalogenation step, establishing a robust, self-validating pathway for API development[4].
Mechanistic Rationale: The Traceless Blocking Strategy
In the unblocked substrate (2-methoxybenzenesulfonamide), the strongly electron-donating methoxy group activates both the ortho (C3) and para (C5) positions. Because the C5 position is para to the methoxy group and meta to the electron-withdrawing sulfonamide, it is thermodynamically favored. However, the C3 position remains highly competitive, leading to a typical 70:30 (para:ortho) isomeric mixture that necessitates tedious fractional crystallization.
By utilizing 3-Chloro-2-methoxybenzenesulfonyl chloride, the C3 position is sterically and electronically blocked. The chlorine atom prevents any electrophilic attack at C3, forcing 100% of the substitution to occur at the desired C5 position. Post-functionalization, the aryl-chloride bond is selectively cleaved via palladium-catalyzed hydrodehalogenation—a highly reliable technique in both continuous-flow and batch pharmaceutical synthesis[4].
Experimental Workflows and Self-Validating Protocols
Protocol A: Amidation of the Sulfonyl Chloride
Objective: Convert the highly reactive sulfonyl chloride to a stable sulfonamide to prevent undesired side reactions during subsequent Lewis acid-catalyzed steps. Causality: Aqueous ammonia is utilized in a biphasic system (THF/Water) to rapidly quench the sulfonyl chloride while maintaining the solubility of the organic product, preventing premature precipitation that could trap unreacted starting material.
Step-by-Step Methodology:
-
Dissolve 10.0 g of 3-Chloro-2-methoxybenzenesulfonyl chloride in 50 mL of anhydrous THF.
-
Cool the solution to 0–5 °C using an ice-water bath to control the exothermic amidation.
-
Dropwise add 15 mL of 28% aqueous ammonium hydroxide, maintaining the internal temperature below 10 °C.
-
Stir for 2 hours at room temperature.
-
Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot (
~0.8) must completely disappear, replaced by a highly polar sulfonamide spot ( ~0.2).
-
-
Concentrate the THF under reduced pressure, extract with ethyl acetate (3 x 50 mL), wash with brine, and dry over anhydrous
. Evaporate to yield 3-Chloro-2-methoxybenzenesulfonamide as a crystalline white solid.
Protocol B: Regioselective Friedel-Crafts Acylation
Objective: Introduce the 2-oxopropyl (acetone) moiety exclusively at the C5 position.
Causality: Sulfonamides coordinate strongly with Lewis acids (like
Step-by-Step Methodology:
-
Suspend 8.0 g of 3-Chloro-2-methoxybenzenesulfonamide in 80 mL of anhydrous dichloromethane (DCM).
-
Add 16.9 g (3.5 eq) of anhydrous
portion-wise at 0 °C. The mixture will transition into a yellow, homogeneous complex. -
Add 4.0 g (1.2 eq) of chloroacetone dropwise over 15 minutes.
-
Reflux the mixture at 40 °C for 12 hours.
-
Self-Validation (IPC): Quench a 0.1 mL aliquot in ice water, extract with EtOAc, and analyze via HPLC (C18 column, MeCN/Water). The reaction is deemed complete when the intermediate peak area is >95%.
-
-
Carefully pour the reaction mixture into 200 g of crushed ice containing 20 mL of concentrated HCl to break the aluminum complex.
-
Extract the aqueous layer with DCM, wash with saturated
, dry, and concentrate to yield 5-(2-oxopropyl)-3-chloro-2-methoxybenzenesulfonamide.
Protocol C: Catalytic Hydrodehalogenation (Traceless Deprotection)
Objective: Remove the C3-chlorine blocking group to yield the final Tamsulosin intermediate. Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the aryl-chloride bond. A mild base (sodium acetate) is added to neutralize the generated HCl; without this scavenger, the acidic environment would poison the catalyst and trigger undesired side reactions, such as the over-reduction of the ketone moiety.
Step-by-Step Methodology:
-
Dissolve 5.0 g of the chlorinated intermediate in 50 mL of methanol.
-
Add 1.5 g of sodium acetate (HCl scavenger) and 0.5 g of 10% Pd/C (50% wet).
-
Purge the reaction vessel with nitrogen (3x), then with hydrogen gas (3x).
-
Stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 6 hours.
-
Self-Validation (IPC): HPLC-MS analysis must show a mass shift corresponding to the loss of 34 Da (Cl
H). The complete absence of the chlorinated isotopic pattern confirms successful deprotection.
-
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate, resuspend in water, and extract with EtOAc to yield pure 5-(2-oxopropyl)-2-methoxybenzenesulfonamide.
Quantitative Data Presentation
The implementation of the traceless blocking group drastically improves the regioselectivity and overall isolated yield of the target intermediate compared to the traditional unblocked route.
| Synthesis Route | Starting Material | Regioselectivity (C5 : C3) | Chromatographic Purification Required? | Overall Isolated Yield |
| Traditional (Unblocked) | 2-Methoxybenzenesulfonyl chloride | 72 : 28 | Yes | 41% |
| Advanced (Blocked) | 3-Chloro-2-methoxybenzenesulfonyl chloride | >99 : 1 | No | 78% |
Pathway Visualization
Workflow for the regioselective synthesis of Tamsulosin intermediates via a traceless blocking group.
References
- Source: googleapis.com (EPO)
- Source: google.com (USPTO)
-
Title: BJOC - Total synthesis of natural products based on hydrogenation of aromatic rings Source: beilstein-journals.org URL: [Link]
Sources
Application Note: High-Yield Synthesis of Sulfonamides via the Reaction of 3-Chloro-2-Methoxybenzenesulfonyl Chloride with Primary Amines
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Chemical Logic
The synthesis of sulfonamides is a cornerstone reaction in modern medicinal chemistry, frequently utilized to generate robust, metabolically stable, hydrogen-bond donating/accepting pharmacophores . While the coupling of primary amines with benzenesulfonyl chlorides is generally highly efficient, utilizing ortho-substituted electrophiles like 3-chloro-2-methoxybenzenesulfonyl chloride introduces specific steric and electronic complexities.
The ortho-methoxy group provides significant steric shielding around the electrophilic sulfur center, which can impede the nucleophilic trajectory of the incoming amine. Conversely, the meta-chloro substituent exerts an electron-withdrawing inductive effect, increasing the electrophilicity of the sulfonyl group. To balance these opposing forces, prevent competitive hydrolysis, and avoid di-sulfonylation, the reaction parameters—specifically temperature control, base selection, and sequence of addition—must be rigorously optimized .
Mechanistic Pathway & Base Causality
The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom, transitioning through a zwitterionic tetrahedral intermediate before eliminating a chloride ion. A non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA) is critical to scavenge the resulting HCl byproduct, preventing the protonation of the unreacted primary amine, which would otherwise halt the reaction .
Caption: Mechanistic pathway of sulfonamide formation and the role of the base in driving the reaction.
Quantitative Reaction Parameter Optimization
To establish a self-validating and high-yielding protocol, experimental choices must be rooted in chemical causality. Table 1 summarizes the critical parameters for this specific transformation.
Table 1: Reaction Parameter Optimization
| Parameter | Standard Choice | Alternative | Causality & Yield Impact |
| Solvent | Anhydrous DCM | THF or 1.0 M NaOH | DCM provides excellent solubility for both reagents. 1.0 M NaOH can be used for highly hydrophobic amines, driving high yields via third-order kinetic terms . |
| Base | DIPEA (2.5 eq) | Pyridine or TEA | DIPEA minimizes base-catalyzed side reactions due to its steric bulk. Pyridine acts as a nucleophilic catalyst but complicates downstream aqueous workup . |
| Temperature | 0 °C to RT | Reflux | 0 °C addition controls the exothermic reaction, preventing di-sulfonylation. Elevated temperatures promote Friedel-Crafts sulfone byproducts and rapid hydrolysis . |
| Stoichiometry | 1.05 eq Sulfonyl Cl | 2.0 eq Sulfonyl Cl | A slight 5% excess ensures complete consumption of the amine without complicating purification. Large excesses lead to di-sulfonylated impurities. |
Detailed Experimental Protocol (Anhydrous System)
This step-by-step methodology is designed as a self-validating system . Each phase includes specific observational checks to confirm the chemical logic is functioning as intended.
Scale: 1.0 mmol (Scalable up to 50+ mmol with appropriate cooling apparatus).
Materials Required:
-
Primary Amine (R-NH₂): 1.0 mmol, 1.0 eq
-
3-Chloro-2-methoxybenzenesulfonyl chloride: 1.05 mmol, 1.05 eq
-
N,N-Diisopropylethylamine (DIPEA): 2.5 mmol, 2.5 eq
-
Anhydrous Dichloromethane (DCM): 10 mL
Step 1: System Preparation
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. Eliminating ambient moisture ensures the electrophile is not degraded to unreactive 3-chloro-2-methoxybenzenesulfonic acid before it can react with the amine .
Step 2: Amine Dissolution & Cooling
-
Add the primary amine (1.0 mmol) and anhydrous DCM (8 mL) to the flask.
-
Inject DIPEA (2.5 mmol) and stir to ensure a homogeneous solution.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: Cooling mitigates the exothermic nature of the subsequent addition, suppressing the formation of di-sulfonylated side products and preserving the integrity of the ortho-methoxy substituent.
Step 3: Electrophile Activation & Addition
-
Dissolve 3-chloro-2-methoxybenzenesulfonyl chloride (1.05 mmol) in anhydrous DCM (2 mL).
-
Add this solution dropwise to the reaction mixture over 5–10 minutes.
-
Causality: Dropwise addition maintains a low steady-state concentration of the unreacted electrophile, preventing thermal spikes and ensuring the amine outcompetes any trace moisture for the electrophile .
Step 4: Reaction Propagation & In-Process Monitoring
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Self-Validation (TLC): Monitor reaction progress via Thin Layer Chromatography (typically 3:1 Hexanes:Ethyl Acetate). The primary amine (often visualized via Ninhydrin stain) should disappear, replaced by a new, higher-Rf, strongly UV-active spot corresponding to the sulfonamide product.
Self-Validating Workup & Isolation
The workup phase is not merely for isolation; it is a chemically logical sequence designed to systematically strip away specific classes of impurities.
Table 2: Self-Validating Workup System
| Workup Step | Target Impurity Removed | Chemical Logic (Causality) | Validation Check |
| 1.0 M HCl Wash | Excess Amine, DIPEA | Protonates amines to form highly water-soluble ammonium salts. | Aqueous phase pH < 2. Organic phase shows no amine on TLC. |
| Sat. NaHCO₃ Wash | Sulfonic Acid Byproduct | Deprotonates hydrolyzed sulfonyl chloride to a water-soluble sulfonate. | Aqueous phase pH > 7. Effervescence (CO₂ gas) ceases. |
| Brine Wash | Residual Water | High osmotic pressure pulls dissolved water out of the organic layer. | Organic phase becomes visibly less cloudy and sharper. |
| Na₂SO₄ Drying | Trace Water | Forms stable inorganic hydrates, locking away moisture. | Powder flows freely (does not clump) when flask is swirled. |
Final Isolation Steps:
-
Dilute the completed reaction mixture with an additional 10 mL of DCM.
-
Execute the sequential washes detailed in Table 2 (using 10 mL volumes for each aqueous wash).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization to yield the pure N-alkyl/aryl-3-chloro-2-methoxybenzenesulfonamide.
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target sulfonamide.
References
-
Title: Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Source: Canadian Science Publishing URL: [Link]
-
Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]
-
Title: WDR5-MYC inhibitors (Patent Application) Source: Justia Patents URL: [Link]
Application Notes & Protocols: The Strategic Utility of 3-Chloro-2-methoxybenzenesulfonyl Chloride in Pharmaceutical Drug Discovery
Abstract
This technical guide offers an in-depth exploration of 3-Chloro-2-methoxybenzenesulfonyl chloride as a strategic reagent in modern pharmaceutical research. It is intended for medicinal chemists, synthetic chemists, and drug development scientists. This document provides a detailed overview of the reagent's applications, focusing on the synthesis of sulfonamide-based therapeutic agents. Included are field-proven experimental protocols, causality-driven explanations for methodological choices, and strategies for advanced molecular diversification. Our objective is to furnish researchers with the practical knowledge required to effectively integrate this versatile building block into their drug discovery programs.
Introduction: A Multifunctional Building Block for Medicinal Chemistry
3-Chloro-2-methoxybenzenesulfonyl chloride is an aromatic sulfonyl chloride distinguished by a unique substitution pattern that offers significant advantages in the design of novel drug candidates. The molecule incorporates three key features:
-
The Sulfonyl Chloride Group: This is the primary reactive site, enabling the straightforward formation of sulfonamides, a cornerstone pharmacophore in a multitude of approved drugs.[1]
-
The 2-Methoxy Group: This electron-donating group modulates the electronic properties of the aromatic ring and the reactivity of the sulfonyl chloride. It can also serve as a hydrogen bond acceptor, potentially contributing to ligand-target binding interactions.
-
The 3-Chloro Group: This substituent provides a crucial handle for late-stage functionalization. As a halogen, it can participate in a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the rapid generation of analogs and the exploration of structure-activity relationships (SAR).
This trifecta of functionalities makes 3-Chloro-2-methoxybenzenesulfonyl chloride a highly valuable starting material for creating structurally diverse compound libraries with finely-tuned physicochemical and pharmacological properties.
Core Application: Synthesis of Bioactive Sulfonamides
The most prevalent application of this reagent is in the synthesis of N-substituted sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in drugs ranging from diuretics and antidiabetics to protease inhibitors.[1] The synthesis is most commonly achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base.[1]
A prominent area where the 2-methoxybenzenesulfonamide core is of high interest is in the development of α1-adrenoreceptor antagonists, exemplified by the drug Tamsulosin, which is used to treat benign prostatic hyperplasia.[2][3] Tamsulosin features a 2-methoxybenzenesulfonamide moiety. While 3-Chloro-2-methoxybenzenesulfonyl chloride is not a direct precursor in the established synthesis of Tamsulosin itself, it serves as an ideal starting point for generating novel analogs for SAR studies, where the 3-chloro position can be used to introduce new substituents to probe for enhanced potency, selectivity, or improved pharmacokinetic profiles.
Experimental Protocols & Methodologies
The following protocols are designed to be robust starting points for laboratory synthesis. Optimization may be required depending on the specific amine substrate used.
General Protocol for the Synthesis of N-Aryl/Alkyl-3-chloro-2-methoxybenzenesulfonamides
This procedure details a standard method for coupling the sulfonyl chloride with an amine using pyridine as a base in a chlorinated solvent, a widely adopted and effective approach.[4]
Experimental Workflow Diagram:
Caption: General workflow for N-substituted sulfonamide synthesis.
Materials:
-
Amine (primary or secondary)
-
3-Chloro-2-methoxybenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the amine (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Add pyridine (2.0 equivalents) dropwise. The use of a base is essential to neutralize the HCl generated during the reaction.[1]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 3-Chloro-2-methoxybenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting amine substrate.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is no longer detectable (typically 2-16 hours).
-
Workup: Cool the mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize excess pyridine. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.
Data Summary Table:
| Parameter | Recommended Value/Range | Rationale & Notes |
| Stoichiometry | ||
| Amine | 1.0 eq | Typically the limiting reagent. |
| 3-Chloro-2-methoxybenzenesulfonyl chloride | 1.05 - 1.2 eq | A slight excess drives the reaction to completion. |
| Base (Pyridine) | 1.5 - 2.0 eq | Scavenges the HCl byproduct. Other bases like TEA can be used. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control the exotherm of the reaction. |
| Reaction Time | 2 - 16 h | Highly substrate-dependent; must be monitored empirically. |
| Typical Yields | 65 - 95% | Dependent on the steric and electronic nature of the amine. |
Advanced Applications: Post-Sulfonamidation Diversification
The true strategic value of 3-Chloro-2-methoxybenzenesulfonyl chloride is realized in its potential for subsequent modifications. The chloro-substituent is a versatile handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical fragments after the core sulfonamide has been formed.
Key Diversification Reactions:
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters to form C(sp²)-C(sp²) bonds. This requires a palladium catalyst with specialized phosphine ligands (e.g., SPhos, XPhos) to activate the relatively inert C-Cl bond.[5]
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form new C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Diversification Strategy Diagram:
Caption: Diversification pathways via post-sulfonamidation cross-coupling.
This late-stage functionalization approach is highly efficient in drug discovery, as it allows a common intermediate (the chlorosulfonamide) to be converted into a large library of diverse final compounds for biological screening.
Safety & Handling
As with all sulfonyl chlorides, 3-Chloro-2-methoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive solid.
-
Handling: Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
In Case of Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Conclusion
3-Chloro-2-methoxybenzenesulfonyl chloride is a highly effective and strategically valuable reagent for pharmaceutical drug discovery. Its utility stems from its ability to readily form the privileged sulfonamide scaffold while retaining a reactive handle—the chloro group—for extensive and efficient late-stage diversification. The protocols and strategies outlined in this document provide a solid foundation for researchers to leverage this building block in the synthesis of novel, diverse, and potentially potent therapeutic agents.
References
-
Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(1), 1-15. (URL: [Link])
-
García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. (URL: [Link])
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. (URL: [Link])
-
Bar, S., & Miller, M. J. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 11(1), 189–192. (URL: [Link])
-
Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-5. (URL: [Link])
- Google Patents. CN103508928A - Preparation method for tamsulosin hydrochloride. (URL: )
-
European Patent Office. EP1734036A1 - Process for preparation of tamsulosin and its derivatives. (URL: [Link])
-
Organic Syntheses. Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. (URL: [Link])
-
Dahadha, I., et al. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalysts. Organic Communications, 14(1), 1-38. (URL: [Link])
Sources
Application Note: Advanced Methodologies for the Preparation of Therapeutic Benzenesulfonamides
Executive Summary
The benzenesulfonamide pharmacophore is a cornerstone of modern medicinal chemistry, embedded in nearly 10% of top-prescribed pharmaceuticals, including antibacterial agents, carbonic anhydrase inhibitors, and targeted oncology therapeutics[1]. For drug development professionals, the preparation of these compounds requires rigorous synthetic control to accommodate complex, sensitive functional groups during late-stage functionalization.
This application note synthesizes field-proven insights to guide researchers through two distinct, highly validated methodologies: the traditional electrophilic amidation optimized for scale-up, and a modern, palladium-catalyzed one-pot sulfination designed for complex aryl cores.
Mechanistic Causality & Strategic Selection
Choosing the correct synthetic route is dictated by the electronic nature and stability of the aryl starting material.
-
Electrophilic Sulfonylation (Traditional Approach): The direct reaction of benzenesulfonyl chloride with primary or secondary amines relies on nucleophilic acyl substitution. The choice of base is critical; for instance, pyridine acts as both a solvent and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. Interestingly, when utilizing aqueous systems, maintaining a high pH (e.g., 1.0 M NaOH) can drive unexpected high conversions for hydrophobic amines via a reactive third-order transition state, as detailed in2[2]. However, this route is limited by the moisture sensitivity and limited commercial availability of complex sulfonyl chlorides.
-
Palladium-Catalyzed Sulfination (Modern Approach): To circumvent the instability of sulfonyl chlorides, advanced protocols utilize the cross-coupling of aryl iodides with DABSO (a solid sulfur dioxide surrogate). This forms an intermediate aryl ammonium sulfinate. The subsequent in situ addition of aqueous sodium hypochlorite (bleach) oxidizes the S(IV) sulfinate to a transient S(VI) species, which is immediately trapped by the amine[3]. This one-pot causality prevents the isolation of noxious thiols or unstable intermediates, preserving delicate functional groups as demonstrated in 3[3].
Synthesis Decision Workflow
Logical workflow for selecting benzenesulfonamide synthesis routes based on substrate complexity.
Comparative Data & Substrate Scope
The following table summarizes the quantitative performance metrics of the primary methodologies utilized in therapeutic development[3][4].
| Synthesis Method | Substrate Scope | Typical Yield | Reaction Time | Key Advantages | Limitations |
| Traditional Amidation (DCM/Pyridine) | Primary/Secondary Amines, Simple Aryl Cores | 85–98% | 2–6 hours | Highly scalable, low reagent cost, rapid execution. | Requires stable sulfonyl chlorides; highly moisture sensitive. |
| Pd-Catalyzed Sulfination (DABSO) | Complex Aryl Iodides, Anilines, Amino Acids | 70–92% | 18–24 hours | Exceptional functional group tolerance; avoids odorous thiols. | Requires Pd catalyst; higher cost for massive scale-up. |
| Aqueous High-pH Amidation | Hydrophobic Amines (e.g., Dibutylamine) | 94–98% | 1–3 hours | Green solvent profile; utilizes high conversion kinetics. | Limited to specific water-soluble/hydrophobic amine pairings. |
Experimental Protocols
Protocol A: Scale-Up Synthesis via Direct Amidation
This protocol is optimized for 4[4], ensuring thermal control to prevent reagent degradation.
-
Preparation : Charge a round-bottom flask with the primary amine (1.0 equiv) and anhydrous dichloromethane (DCM, 0.5 M).
-
Thermal Control (Causality) : Cool the mixture to 0–5 °C in an ice bath. Reasoning: The reaction between benzenesulfonyl chloride and amines is highly exothermic. If the internal temperature exceeds 10 °C, the competing hydrolysis of the sulfonyl chloride by ambient moisture accelerates, drastically reducing the yield.
-
Reagent Addition : Dissolve benzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM and add dropwise over 1 hour. Follow immediately with the dropwise addition of pyridine (1.1 equiv).
-
Self-Validation Check 1 : The formation of a white precipitate (pyridinium chloride) visually validates that the nucleophilic acyl substitution is successfully occurring.
-
Reaction : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.
-
Work-up & Self-Validation Check 2 : Wash the organic layer sequentially with 1M HCl (2x), water, and brine. Test the aqueous layer after the HCl wash; a pH of ~2 confirms the complete protonation and removal of excess pyridine and unreacted amine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: One-Pot Palladium-Catalyzed Sulfination and Amidation
Designed for late-stage functionalization where the corresponding sulfonyl chloride is unstable, relying on advanced cross-coupling techniques[3].
-
Sulfination Setup : Under an inert nitrogen atmosphere, combine the complex aryl iodide (1.0 equiv), DABSO (0.6 equiv, providing 1.2 equiv of SO₂ surrogate), Pd(OAc)₂ (5 mol%), and triphenylphosphine (15 mol%) in anhydrous isopropanol (0.2 M).
-
Cross-Coupling (Causality) : Heat the mixture to 70 °C for 18 hours. Reasoning: Isopropanol is specifically chosen as it solubilizes the reagents for the Pd-catalyzed SO₂ insertion but does not interfere with the subsequent aqueous oxidation step, enabling a true one-pot process.
-
Self-Validation Check 1 : Monitor the reaction via TLC (Hexanes/EtOAc). The complete consumption of the aryl iodide and the appearance of a highly polar, baseline-retained spot validates the formation of the intermediate aryl ammonium sulfinate.
-
Oxidative Amidation : Cool the reaction to room temperature. Directly add the desired amine (2.0 equiv) to the flask, followed immediately by the dropwise addition of aqueous NaOCl (bleach, 1.5 equiv).
-
Self-Validation Check 2 : Upon addition of NaOCl, a transient yellow coloration will appear in the solution. This visual cue indicates the successful in situ oxidation of the S(IV) sulfinate to the active electrophilic S(VI) species. The color will fade as the amidation reaches completion (typically within 30 minutes).
-
Isolation : Dilute with ethyl acetate, wash with saturated aqueous Na₂S₂O₃ to quench any remaining oxidant, followed by brine. Dry the organic layer, concentrate, and purify via flash column chromatography.
References
- Organic Chemistry Portal (Synlett, 2016)
- PubMed Central (PMC)
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Canadian Science Publishing URL
- Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides Benchchem URL
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
Advanced Application Note: One-Pot Synthesis of WDR5-MYC Sulfonamide Inhibitors via 3-Chloro-2-methoxybenzenesulfonyl Chloride
Introduction & Biological Rationale
The disruption of oncogenic protein-protein interactions (PPIs) remains one of the most challenging yet rewarding frontiers in modern drug discovery. The interaction between the WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein is strictly required for MYC recruitment to chromatin, driving tumorigenesis in multiple cancer models[1].
In the development of small-molecule inhibitors targeting the WDR5-Binding Motif (WBM) site, 3-Chloro-2-methoxybenzenesulfonyl chloride (CAS: 847652-81-7) has emerged as a highly privileged electrophilic building block[2]. The substituents on this specific sulfonyl chloride are not arbitrary; they are precisely tuned for the WBM pocket:
-
The 2-Methoxy Group: Acts as a critical hydrogen-bond acceptor for the backbone NH of Asn225[3].
-
The 3-Chloro Group: Occupies a distinct hydrophobic sub-pocket and engages in a stabilizing halogen bond with the carbonyl of Trp273[3].
Figure 1: Disruption of the WDR5-MYC oncogenic signaling pathway by sulfonamide inhibitors.
Reaction Design & Chemical Causality
Synthesizing complex N-aryl sulfonamides using 3-chloro-2-methoxybenzenesulfonyl chloride presents unique kinetic hurdles. The ortho-methoxy group creates significant steric hindrance around the electrophilic sulfur center. If standard Schotten-Baumann conditions (e.g., Triethylamine in DCM) are used with deactivated or bulky anilines, the reaction stalls, leading to competitive hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid[4][5].
To overcome this, we employ a nucleophilically catalyzed one-pot amidation . By utilizing Pyridine as both the base and co-solvent, alongside a catalytic amount of 4-Dimethylaminopyridine (DMAP), we force the in-situ generation of a highly reactive sulfonyl-DMAP/pyridinium intermediate . This intermediate rapidly overcomes the steric bulk of the ortho-methoxy group, allowing for immediate collapse upon nucleophilic attack by the aniline[5].
Figure 2: One-pot amidation workflow for synthesizing WDR5-MYC sulfonamide inhibitors.
Quantitative Optimization Data
The necessity of the DMAP/Pyridine system is demonstrated in the optimization data below, tracking the coupling of 3-chloro-2-methoxybenzenesulfonyl chloride with a sterically hindered model aniline.
| Entry | Solvent | Base (Equiv) | Catalyst (Equiv) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | THF | TEA (2.0) | None | 16 | 45% | Sluggish reaction; unreacted aniline remains. |
| 2 | DCM | TEA (2.0) | None | 16 | 52% | Incomplete conversion; steric hindrance limits attack. |
| 3 | DCM | Pyridine (2.0) | None | 12 | 78% | Good conversion; Pyridine acts as a mild nucleophilic catalyst. |
| 4 | DCM | Pyridine (2.0) | DMAP (0.1) | 4 | 92% | Optimal; rapid formation of sulfonyl-DMAP intermediate. |
| 5 | MeCN | K₂CO₃ (3.0) | None | 24 | 30% | Heterogeneous system; significant hydrolysis to sulfonic acid. |
Step-by-Step One-Pot Protocol
Objective: Synthesis of N-Aryl-3-chloro-2-methoxybenzenesulfonamide derivatives[2]. Scale: 1.0 mmol
Materials Required:
-
3-Chloro-2-methoxybenzenesulfonyl chloride (1.0 equiv, 241.1 mg)
-
Target Aniline Derivative (1.1 equiv)
-
Anhydrous Pyridine (2.0 equiv, 161 µL)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, 12.2 mg)
-
Anhydrous Dichloromethane (DCM) (7.0 mL)
Execution Steps:
-
Electrophile Activation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Under an argon atmosphere, dissolve 3-chloro-2-methoxybenzenesulfonyl chloride (241.1 mg) in anhydrous DCM (5.0 mL). Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Introduction: Add DMAP (12.2 mg) to the cooled solution. Stir for 5 minutes. Causality: This brief window allows the formation of the highly electrophilic sulfonyl-DMAP complex before the nucleophile is introduced.
-
Nucleophile Addition: In a separate dry vial, dissolve the aniline derivative (1.1 mmol) and anhydrous Pyridine (161 µL) in DCM (2.0 mL). Add this solution dropwise to the main reaction flask over 10–15 minutes to control the exothermic formation of the sulfonamide bond[4].
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 hours under argon.
-
One-Pot Quench & Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Quench directly in the flask by adding 10 mL of 1N HCl. Causality: The acidic quench protonates the Pyridine and DMAP, rendering them water-soluble and easily partitioned into the aqueous layer.
-
Extraction: Separate the organic layer. Wash the organic phase sequentially with saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude sulfonamide.
Self-Validating Systems & Analytical Quality Control
A robust protocol must include built-in diagnostic checks to prevent the waste of expensive downstream intermediates.
In-Process Control (IPC) via Methanol Quench: To validate that the sulfonyl chloride has not degraded due to moisture, extract a 10 µL aliquot of the reaction mixture directly after Step 2 (before aniline addition). Quench this aliquot in 1 mL of anhydrous methanol.
-
Validation: LC-MS analysis should reveal the mass of methyl 3-chloro-2-methoxybenzenesulfonate. This confirms the active electrophile is present.
-
Failure State: If the mass of the corresponding sulfonic acid is observed, moisture has compromised the reagents, and the reaction should be aborted before adding the valuable aniline.
Structural Verification (NMR Benchmarks): Upon isolation, verify the structural integrity of the WDR5-MYC inhibitor using ¹H NMR (CDCl₃)[2][3]:
-
Diagnostic Shift 1: Look for a sharp singlet at ~4.12 ppm (3H). This confirms the structural integrity of the crucial 2-methoxy group.
-
Diagnostic Shift 2: Look for a highly deshielded broad singlet at ~10.8 ppm (1H). This represents the sulfonamide N-H proton, confirming successful coupling and providing the necessary hydrogen bond donor for the protein target.
References
-
Chacon Simon S, Wang F, Thomas LR, et al. "Discovery of WD repeat-containing protein 5 (WDR5)–MYC inhibitors using fragment-based methods and structure-based design." Journal of Medicinal Chemistry, 2020. URL:[Link]
-
Pedersen PS, Blakemore DC, Chinigo GM, et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society, 2023. URL:[Link]
- Fesik SW, et al. "Preparation of substituted N-phenyl sulfonamides as WDR5-MYC inhibitors." Patent WO2021021951A1. World Intellectual Property Organization, 2021.
Sources
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Chloro-2-methoxybenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed protocols and in-depth scientific insights for the large-scale synthesis and purification of 3-chloro-2-methoxybenzenesulfonyl chloride and its derivatives. These compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] This document outlines two primary synthetic strategies: direct chlorosulfonation of 2-chloroanisole and a Sandmeyer-type reaction from 3-chloro-2-methoxyaniline. Emphasis is placed on reaction optimization, scalability, safety, and state-of-the-art purification and analytical techniques to ensure the high purity required for drug development and other sensitive applications.
Introduction
3-Chloro-2-methoxybenzenesulfonyl chloride is a key building block in medicinal chemistry and process development. Its derivatives, particularly sulfonamides, are prevalent motifs in numerous drug candidates due to their ability to act as bioisosteres for carboxylic acids and their favorable physicochemical properties.[2] The efficient and scalable synthesis of high-purity 3-chloro-2-methoxybenzenesulfonyl chloride is therefore a critical step in the drug discovery and development pipeline. This guide details robust methodologies for its production and purification on a large scale.
Synthesis Strategies
Two principal routes for the synthesis of 3-chloro-2-methoxybenzenesulfonyl chloride are presented: direct chlorosulfonation and a Sandmeyer-type reaction. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity profile.
Strategy 1: Direct Chlorosulfonation of 2-Chloroanisole
This method involves the direct reaction of 2-chloroanisole with a chlorosulfonating agent, typically chlorosulfonic acid.[3] It is an electrophilic aromatic substitution where the sulfonic acid group is introduced onto the aromatic ring.[4][5] The methoxy and chloro substituents on the starting material direct the incoming electrophile, but the reaction can sometimes lead to isomeric impurities, necessitating careful control of reaction conditions.[6]
Reaction Scheme:
Key Considerations for Large-Scale Synthesis:
-
Reaction Temperature: The reaction is typically carried out at low temperatures (0-10°C) to minimize the formation of byproducts.[7]
-
Stoichiometry: A slight excess of chlorosulfonic acid is often used to ensure complete conversion of the starting material.[4]
-
Quenching: The reaction mixture is carefully quenched by adding it to ice-water to precipitate the product and to safely decompose any unreacted chlorosulfonic acid.[7]
Strategy 2: Sandmeyer-Type Reaction from 3-Chloro-2-methoxyaniline
This versatile method involves the diazotization of 3-chloro-2-methoxyaniline followed by a copper-catalyzed reaction with a source of sulfur dioxide.[1][3][8] This approach often provides higher regioselectivity compared to direct chlorosulfonation.
Reaction Scheme:
-
Diazotization: 3-Chloro-2-methoxyaniline + NaNO2 + 2HCl -> 3-Chloro-2-methoxybenzenediazonium chloride + NaCl + 2H2O
-
Sulfonylation: 3-Chloro-2-methoxybenzenediazonium chloride + SO2 (in the presence of a copper catalyst) -> 3-Chloro-2-methoxybenzenesulfonyl chloride + N2
Key Considerations for Large-Scale Synthesis:
-
Diazotization Conditions: The diazotization reaction must be carried out at low temperatures (0-5°C) as diazonium salts can be unstable and potentially explosive at higher temperatures.[9][10]
-
In Situ Generation of SO2: For safety and convenience on a large scale, sulfur dioxide can be generated in situ. A modern approach utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable SO2 surrogate.[2][11]
-
Catalyst: Copper(I) or Copper(II) salts are commonly used as catalysts in the Sandmeyer reaction.[1][8]
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis via Chlorosulfonation
Materials and Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
2-Chloroanisole
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry, and inerted reactor, charge 2-chloroanisole (1.0 equivalent).
-
Cool the reactor to 0-5°C using a suitable cooling system.
-
Slowly add chlorosulfonic acid (1.1-1.5 equivalents) via the addition funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0-10°C for 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
In a separate vessel, prepare a mixture of ice and water.
-
Carefully and slowly add the reaction mixture to the ice-water with vigorous stirring, ensuring the temperature of the quench mixture remains below 15°C.[3]
-
The product will precipitate as a solid or oil. Extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2-methoxybenzenesulfonyl chloride.
Protocol 2: Large-Scale Synthesis via Sandmeyer-Type Reaction
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnels.
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
-
Copper(II) chloride
-
Acetonitrile
-
tert-Butyl nitrite
-
Cyclopentyl methyl ether (CPME) or other suitable extraction solvent
-
Sulfamic acid (for quenching)
Procedure:
-
To a jacketed reactor, add 3-chloro-2-methoxyaniline (1.0 equiv), DABSO (0.60 equiv), CuCl2 (5 mol %), and 37% aqueous HCl (2.0 equiv) in acetonitrile (0.2 M).[2]
-
Cool the reaction mixture to room temperature.
-
Slowly add tert-butyl nitrite (1.1 equiv) dropwise.[2]
-
Stir the reaction at room temperature for 17 hours.[2]
-
Upon completion, add CPME to the reaction mixture.
-
Quench the reaction by adding an aqueous solution of sulfamic acid.
-
Separate the organic phase and wash it with water.
-
Concentrate the organic phase to dryness to obtain the crude sulfonyl chloride.[11]
Purification Strategies for Large-Scale Production
The purification of sulfonyl chlorides is crucial to remove impurities such as the corresponding sulfonic acid (formed by hydrolysis), residual starting materials, and reaction byproducts.[18] The choice of purification method depends on the physical state of the product (solid or liquid) and the nature of the impurities.
Crystallization
For solid derivatives, crystallization is a highly effective method for achieving high purity.[19][20]
General Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of chloroform and hexane, or toluene).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Distillation
For liquid sulfonyl chlorides, fractional distillation under reduced pressure is the preferred method of purification.[21][22]
General Protocol for Vacuum Distillation:
-
Set up a fractional distillation apparatus suitable for vacuum operation.
-
Charge the crude sulfonyl chloride to the distillation flask.
-
Gradually reduce the pressure and slowly heat the flask.
-
Collect the fraction that distills at the correct boiling point and pressure. Kugelrohr distillation can be an effective technique for smaller scale purifications.[11]
Column Chromatography
While less common for very large-scale industrial production due to cost and solvent usage, column chromatography can be used for high-value products or when other methods are ineffective.[23][24]
Analytical Techniques for Purity Assessment
Rigorous analytical methods are essential to confirm the purity of the final product.[25]
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | High resolution, quantitative, and can be stability-indicating.[25] | Requires method development; potential for on-column degradation.[18] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and mass-to-charge ratio. | High sensitivity, identifies volatile impurities.[18][25] | Potential for thermal degradation of the analyte.[18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used for quantitative analysis (qNMR). | Highly accurate for structure elucidation and can determine absolute purity.[18] | Requires specialized equipment and expertise; lower sensitivity than MS.[18] |
| Melting Point | A sharp melting point range indicates high purity for solid compounds. | Simple and quick. | Not suitable for liquids; less informative than spectroscopic methods.[26] |
Safety Precautions
Working with sulfonyl chlorides and the reagents used in their synthesis requires strict adherence to safety protocols.
-
Chlorosulfonic Acid: Highly corrosive and reacts violently with water, releasing toxic gases.[12][13][14][15] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and face shield.[15]
-
Thionyl Chloride: Toxic if inhaled and causes severe skin burns and eye damage. It also reacts violently with water. All handling should be done in a fume hood with appropriate PPE.
-
Diazonium Salts: Can be explosive when isolated in a dry state.[9] Always use them in solution and maintain low temperatures during their formation and reaction.
-
General Handling: Sulfonyl chlorides are reactive and moisture-sensitive.[25] Handle under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware.
Visualization of Workflows
Synthesis Workflow
Caption: General workflow for the synthesis and purification of 3-chloro-2-methoxybenzenesulfonyl chloride.
Purity Analysis Workflow
Caption: Workflow for the comprehensive purity assessment of the final product.
References
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]
-
Krasnokutskaya, E. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
-
Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
Krasnokutskaya, E. A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]
-
WIPO Patentscope. WO/1997/003952 METHOD FOR PURIFYING METHANESULPHONYL CHLORIDE. [Link]
- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
Sun-Good. (2022). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. [Link]
-
Hilaris. (2025). Optimizing Pharmaceutical Production with Advanced Separation Technologies. [Link]
-
National Institutes of Health. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
LinkedIn. (2023). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. [Link]
-
LookChem. General procedures for the purification of Acid chlorides. [Link]
- Google Patents. CN103739525A - Preparation method of substituted benzene sulfonyl chloride.
- Google Patents. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
-
MDPI. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]
-
Organic Syntheses Procedure. p. 943. [Link]
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Séché Environnement. Purification of synthesis intermediates. [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). [Link]
-
NJ.gov. Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. [Link]
- Google Patents.
- Patsnap. Synthetic method of 3-chloro-2-methylaniline.
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
PrepChem.com. Preparation of 3-chloro-2-methylaniline. [Link]
- Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
ResearchGate. (2015). Diazotisation of aromatic amines and solvolysis of diazonium salts in ethylene glycol ethers. [Link]
-
Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
ChemEd X. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. [Link]
-
PrepChem.com. Synthesis of 3-chloro-2-methoxybenzoic acid chloride. [Link]
-
GlobalSpec. Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. [Link]
-
PubChem. 2-Chloroanisole. [Link]
-
Organic Syntheses Procedure. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
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- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Chloro-2-methoxybenzenesulfonyl Chloride as a Protecting Group for Amines in Organic Synthesis
Introduction: The Strategic Imperative of Amine Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and materials science, the judicious protection and deprotection of functional groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, are often at the heart of synthetic transformations, but their reactivity can also be a liability, leading to undesired side reactions. The strategic deployment of protecting groups to temporarily mask the reactivity of amines is therefore a critical element of synthetic planning.
Among the arsenal of amine protecting groups, sulfonyl derivatives stand out for their exceptional stability across a broad spectrum of reaction conditions, including strongly acidic and basic media, as well as many oxidative and reductive environments. This robustness, however, can be a double-edged sword, as the cleavage of the resulting sulfonamide can be challenging. The ideal sulfonyl protecting group should therefore offer a balance of stability and selective cleavability.
This technical guide introduces 3-chloro-2-methoxybenzenesulfonyl chloride as a promising, albeit less-explored, reagent for the protection of amines. We will delve into its anticipated properties, which are informed by the electronic and steric effects of its substituents, and provide detailed protocols for its application. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this reagent in their synthetic endeavors.
The Unique Profile of 3-Chloro-2-methoxybenzenesulfonyl Chloride: A Rationale for its Utility
The reactivity of a benzenesulfonyl chloride and the stability of the corresponding sulfonamide are profoundly influenced by the nature and position of substituents on the aromatic ring. In 3-chloro-2-methoxybenzenesulfonyl chloride, the interplay of the ortho-methoxy and meta-chloro groups is anticipated to confer a unique set of properties.
-
Enhanced Electrophilicity: The meta-chloro group, being electron-withdrawing through its inductive effect, is expected to increase the electrophilicity of the sulfonyl sulfur atom. This should facilitate a rapid and efficient reaction with a wide range of primary and secondary amines.
-
Modulated Stability and Cleavage: The ortho-methoxy group introduces a more complex set of influences. While its inductive effect is electron-withdrawing, its resonance effect is electron-donating. The proximity of the methoxy group to the sulfonyl anchor may also introduce steric effects that could influence both the sulfonylation reaction and the subsequent deprotection. The electron-deficient nature of the aromatic ring, due to the chloro substituent, suggests that the resulting sulfonamide may be susceptible to cleavage under specific acidic or reductive conditions.
Synthesis of 3-Chloro-2-methoxybenzenesulfonyl Chloride: A Proposed Route
While not widely commercially available, 3-chloro-2-methoxybenzenesulfonyl chloride can be synthesized in the laboratory. A plausible and versatile method involves the diazotization of 3-chloro-2-methoxyaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.
Experimental Protocol: Synthesis of 3-Chloro-2-methoxybenzenesulfonyl Chloride
Materials:
-
3-chloro-2-methoxyaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Sulfur dioxide
-
Copper(II) chloride
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Diazotization: In a flask equipped with a stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve 3-chloro-2-methoxyaniline in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
Sulfonylation: In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. Add a catalytic amount of copper(II) chloride to this solution.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. The temperature should be carefully monitored and maintained between 20-30 °C. Gas evolution (nitrogen) will be observed.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours, and then gently warm the mixture to 40-50 °C for 30 minutes to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-2-methoxybenzenesulfonyl chloride.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Application in Amine Protection: A Step-by-Step Guide
The sulfonylation of an amine with 3-chloro-2-methoxybenzenesulfonyl chloride is typically a straightforward procedure, affording the corresponding sulfonamide in high yield.
Experimental Protocol: Protection of a Primary Amine
Materials:
-
Primary amine (e.g., benzylamine)
-
3-Chloro-2-methoxybenzenesulfonyl chloride
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine, or N,N-Diisopropylethylamine)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq.) and the base (1.2 eq.) in the chosen aprotic solvent at room temperature.
-
Add a solution of 3-chloro-2-methoxybenzenesulfonyl chloride (1.1 eq.) in the same solvent dropwise to the stirred amine solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed. The reaction is typically complete within 2-6 hours at room temperature.
-
Quench the reaction with water.
-
Separate the organic layer and wash it successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Diagram of Protection Workflow
Caption: A streamlined workflow for the protection of amines.
Deprotection Strategies: Releasing the Free Amine
The cleavage of the N-S bond in arylsulfonamides is the critical step in the deprotection process. Given the electron-deficient nature of the 3-chloro-2-methoxyphenyl group, several deprotection strategies can be envisioned.
Acidic Hydrolysis
For sulfonamides derived from electron-deficient sulfonyl chlorides, acidic hydrolysis can be an effective deprotection method.[1]
Materials:
-
N-(3-chloro-2-methoxybenzenesulfonyl) protected amine
-
Strong acid (e.g., Trifluoromethanesulfonic acid, concentrated Sulfuric acid)
-
Co-solvent (e.g., Dioxane, Acetonitrile)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected amine in the co-solvent.
-
Add the strong acid (2-5 equivalents) and heat the mixture to 50-100 °C.
-
Monitor the reaction by TLC. The deprotection may require several hours.
-
Cool the reaction mixture to room temperature and carefully quench by adding it to a stirred, ice-cold saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting free amine by column chromatography or distillation.
Reductive Cleavage
Reductive methods offer a milder alternative to harsh acidic conditions and are often compatible with a wider range of functional groups.
This method utilizes a low-valent titanium species generated in situ to cleave the sulfonamide bond.
Materials:
-
N-(3-chloro-2-methoxybenzenesulfonyl) protected amine
-
Titanium(IV) chloride (TiCl₄)
-
Magnesium powder
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous ammonium chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend magnesium powder in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add titanium(IV) chloride dropwise. The mixture will turn from yellow to black, indicating the formation of low-valent titanium.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a solution of the protected amine in anhydrous THF to the low-valent titanium suspension.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite and wash the filter cake with an organic solvent.
-
Extract the filtrate, and wash the combined organic layers with brine.
-
Dry, concentrate, and purify the free amine as described previously.
Diagram of Deprotection Pathways
Caption: Two potential pathways for the deprotection of the amine.
Data Presentation: Stability and Compatibility
The utility of a protecting group is defined by its stability profile. The 3-chloro-2-methoxybenzenesulfonyl group is anticipated to be robust under a variety of conditions.
| Reagent/Condition | Stability of Protected Amine | Notes |
| Acidic Conditions | ||
| Trifluoroacetic acid (TFA) | Stable | Likely stable to standard peptide synthesis deprotection conditions. |
| Strong mineral acids (e.g., HCl, H₂SO₄) at elevated temperatures | Labile | Deprotection is possible under harsh acidic conditions. |
| Basic Conditions | ||
| Aqueous NaOH, KOH (1M) | Stable | Expected to be stable to saponification conditions. |
| Lithium diisopropylamide (LDA) | Stable | Generally stable to non-nucleophilic strong bases. |
| Reductive Conditions | ||
| H₂/Pd-C | Stable | The sulfonamide bond is typically resistant to catalytic hydrogenation. |
| NaBH₄, LiAlH₄ | Stable | Stable to common hydride reducing agents. |
| Oxidative Conditions | ||
| m-CPBA, H₂O₂ | Stable | The sulfonamide is generally inert to common oxidizing agents. |
| Organometallic Reagents | ||
| Grignard reagents, organolithiums | Stable | The acidic N-H proton will be deprotonated, but the protecting group should remain intact. |
Conclusion: A Versatile Addition to the Synthetic Chemist's Toolkit
3-Chloro-2-methoxybenzenesulfonyl chloride presents itself as a valuable and versatile protecting group for amines. The electron-withdrawing nature of the chloro substituent facilitates its introduction, while the overall electronic and steric profile of the protecting group offers a robust shield for the amine functionality. The potential for deprotection under both strong acidic and milder reductive conditions provides synthetic flexibility. As with any protecting group strategy, empirical optimization for specific substrates is recommended. The protocols and data presented in this guide offer a solid foundation for researchers to explore the application of this promising reagent in their synthetic campaigns.
References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
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Advanced Protocols for the Preparation of Aryl Sulfonyl Chlorides via Sandmeyer-Type Reactions
Executive Summary
Aryl sulfonyl chlorides are indispensable electrophilic building blocks in synthetic and medicinal chemistry, primarily serving as precursors for sulfonamides—a ubiquitous bioisosteric motif in modern drug discovery[1]. Traditionally, the synthesis of these compounds relied on the oxidative chlorination of thiols or the classical Sandmeyer reaction using toxic sulfur dioxide (SO₂) gas[2]. These legacy methods present significant safety, environmental, and scalability bottlenecks.
This application note provides an in-depth, self-validating guide to the state-of-the-art Sandmeyer-type chlorosulfonylation of anilines. By leveraging as a bench-stable SO₂ surrogate, researchers can achieve highly efficient, inherently safe, and scalable syntheses of aryl sulfonyl chlorides without the dangerous accumulation of diazonium intermediates[3].
Mechanistic Insights: The Causality of Chlorosulfonylation
To master this protocol, one must understand the precise causality behind the reagent choices. The Sandmeyer chlorosulfonylation is a radical-mediated process driven by a copper catalytic cycle[4].
-
In Situ Diazotization: The reaction initiates with the protonation of the aniline by aqueous HCl, followed by reaction with tert-butyl nitrite (t-BuONO) to form the aryl diazonium species[3].
-
Radical Generation (N₂ Extrusion): A catalytic amount of Cu(I)—generated in situ from the reduction of Cu(II) by the SO₂ surrogate—transfers a single electron to the diazonium ion. This triggers the extrusion of nitrogen gas (N₂) and generates a highly reactive aryl radical[5].
-
SO₂ Insertion: The aryl radical rapidly intercepts the SO₂ released from DABSO, forming a transient aryl sulfonyl radical[3].
-
Chlorine Transfer: The sulfonyl radical abstracts a chlorine atom from the Cu(II)Cl₂ complex. This step yields the final aryl sulfonyl chloride and regenerates the Cu(I) catalyst, closing the cycle[3].
Caption: Mechanistic pathway of Cu-catalyzed Sandmeyer chlorosulfonylation.
Comparative Analysis of Methodologies
The transition from classical methods to DABSO-mediated protocols represents a paradigm shift in process safety and operational simplicity[3]. Table 1 summarizes the quantitative and qualitative differences between these approaches.
Table 1: Comparison of Sandmeyer Chlorosulfonylation Methods
| Parameter | Classical Sandmeyer Method | Modern DABSO-Mediated Protocol |
| SO₂ Source | Gaseous SO₂ or NaHSO₃ (Toxic/Corrosive) | DABSO (Bench-stable, solid surrogate) |
| Diazotization | Pre-formed diazonium salt (Explosion risk) | In situ generation (Inherently safe) |
| Catalyst Loading | Stoichiometric Cu salts often required | Catalytic CuCl₂ (5 mol %) |
| Chloride Source | Excess CuCl₂ or harsh chlorinating agents | 37% Aqueous HCl |
| Scalability | Limited by thermal hazards and gas handling | Safely demonstrated up to 20 g scale |
| Yield Profile | Variable (prone to phenol byproducts) | Consistently High (up to 80%+) |
Experimental Protocol: DABSO-Mediated Synthesis
This protocol is adapted from the validated methodology developed by[2]. It is designed to be a self-validating system, ensuring that intermediate generation and consumption are tightly coupled.
Materials & Reagents
-
Substrate: Feedstock Aniline (1.0 equiv)
-
SO₂ Surrogate: DABSO (0.60 equiv)
-
Catalyst: CuCl₂ (5 mol %)
-
Acid/Chloride Source: 37% aqueous HCl (2.0 equiv)
-
Diazotizing Agent: tert-Butyl nitrite (t-BuONO) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) (0.2 M concentration)
Step-by-Step Methodology
-
Reagent Assembly: To a dry, suitably sized round-bottom flask equipped with a magnetic stir bar, charge the aniline substrate (1.0 equiv), DABSO (0.60 equiv), and CuCl₂ (5 mol %)[3].
-
Acidification: Suspend the solid mixture in MeCN to achieve a 0.2 M concentration. Dropwise, add 37% aqueous HCl (2.0 equiv).
-
Causality Note: The aqueous HCl serves a dual purpose. It establishes the highly acidic environment required to protonate the aniline (preventing unwanted triazene formation) and acts as the stoichiometric chloride source for the final product[6].
-
-
Controlled Diazotization: While stirring vigorously at room temperature, add t-BuONO (1.1 equiv) dropwise over 10–15 minutes[3].
-
Self-Validation: You will observe immediate effervescence. This visual cue confirms the extrusion of N₂ gas, validating that the diazonium species is being successfully reduced to the aryl radical and is not dangerously accumulating[2].
-
-
Reaction Maturation: Allow the reaction mixture to stir at room temperature for 17 hours[3]. (Note: For sterically hindered or highly deactivated electron-poor anilines, the mixture may be heated to 75 °C for 2 hours to drive the reaction to completion[3].)
-
Aqueous Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous phase with Ethyl Acetate (EtOAc) three times[2].
-
Isolation: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (EtOAc/Petroleum Ether) to afford the pure aryl sulfonyl chloride[2].
Caption: Step-by-step experimental workflow for DABSO-mediated sulfonyl chloride synthesis.
Troubleshooting & Self-Validating Systems
As a Senior Application Scientist, it is critical to anticipate failure modes. Aryl sulfonyl chlorides are highly electrophilic and prone to hydrolysis.
-
Issue: Low Yield due to Hydrolysis (Formation of Sulfonic Acids)
-
Causality: Prolonged exposure to the aqueous workup conditions or ambient moisture degrades the sulfonyl chloride back to the sulfonic acid[2].
-
Solution: Execute the workup rapidly using cold solvents. If the ultimate goal is to synthesize a sulfonamide, bypass the isolation step entirely . After Step 4, cool the reaction to 0 °C and directly add the target amine (e.g., morpholine, 2.2 equiv) to the crude mixture. Stir for 30 minutes to trap the sulfonyl chloride in situ, yielding the stable sulfonamide directly[3].
-
-
Issue: Incomplete Aniline Consumption
-
Causality: Insufficient acid or degraded t-BuONO.
-
Validation: Monitor via TLC (UV active). The sulfonyl chloride will typically elute as a significantly less polar spot compared to the starting aniline. If aniline persists, ensure the HCl is strictly 37% w/w and the t-BuONO is stored properly (refrigerated and protected from light).
-
References
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5951-5955.[Link]
-
Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate (Abstract & Highlights). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Aminobenzene-1-sulfonyl chloride hydrochloride | 78798-60-4 | Benchchem [benchchem.com]
- 5. Contemporary Methods for Generation of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: Advanced Protocols for the Oxidative Chlorination of Thiols to Sulfonyl Chlorides
Executive Summary & Strategic Context
Sulfonyl chlorides are indispensable electrophilic building blocks in drug discovery and materials science, primarily serving as direct precursors for sulfonamides—a ubiquitous pharmacophore found in numerous FDA-approved therapeutics ()[1]. Historically, the synthesis of these intermediates relied on hazardous chlorosulfonation utilizing highly corrosive SO₂Cl₂ or toxic Cl₂ gas.
Today, the direct oxidative chlorination of thiols offers a chemoselective, scalable, and operationally safe alternative. By leveraging mild oxidants in the presence of a chloride source, modern synthetic chemists can achieve near-quantitative yields while adhering to green chemistry principles. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure reproducible sulfonyl chloride synthesis.
Mechanistic Causality: The Oxidation Cascade
Understanding the underlying mechanism is critical for troubleshooting stalled reactions and optimizing yields. The transformation of a thiol (R-SH) to a sulfonyl chloride (R-SO₂Cl) is not a single-step reaction, but rather a sequential multi-electron oxidation cascade ()[2].
-
Dimerization: The thiol undergoes rapid initial oxidation to form a symmetric disulfide (R-S-S-R). This step is visually diagnostic; the reaction mixture typically becomes turbid or forms a white precipitate[1].
-
Electrophilic Cleavage: The disulfide bond is attacked and cleaved by a chloronium-like species (Cl⁺), generating a highly reactive sulfenyl chloride (R-S-Cl) intermediate[2].
-
Successive Oxygenation: In the presence of water or a primary oxidant, the sulfenyl chloride is hydrolyzed to sulfenic acid, which rapidly oxidizes through a sulfinyl chloride intermediate (R-S(=O)Cl) to the thermodynamically stable sulfonyl chloride[1].
Figure 1: Stepwise mechanistic pathway of thiol oxidative chlorination to sulfonyl chloride.
Quantitative Comparison of Reagent Systems
Selecting the appropriate reagent system depends on the substrate's sensitivity, scale, and environmental constraints. The table below summarizes the most robust methodologies currently utilized in process chemistry.
| Reagent System | Primary Solvent | Operating Temp (°C) | Reaction Time | Average Yield (%) | Environmental / Green Profile |
| H₂O₂ / SOCl₂ | Acetonitrile (MeCN) | 25 | 1 – 5 min | 90 – 97 | Moderate (Generates SO₂ gas byproduct) |
| NCS / TBAB | Acetonitrile (MeCN) | 25 | 10 – 30 min | 85 – 95 | Moderate (Produces succinimide waste) |
| TCCA / H₂O | Acetonitrile (MeCN) | 25 | 10 – 20 min | 88 – 96 | Moderate (Produces cyanuric acid waste) |
| NaOCl / HCl | Water (H₂O) | 0 – 5 | 30 – 60 min | 65 – 85 | High (Aqueous system, NaCl byproduct) |
Validated Experimental Protocols (Self-Validating Systems)
The following protocols are designed to be self-validating, meaning the physical observations during the experiment directly confirm the mechanistic progression.
Protocol A: High-Velocity H₂O₂ / SOCl₂ Oxidation
This protocol leverages the synergistic effect of hydrogen peroxide and thionyl chloride to achieve exceptionally rapid conversion ()[3].
-
Substrate Solubilization: Dissolve the thiol (2 mmol) in acetonitrile (5 mL) at 25 °C.
-
Causality: MeCN is a polar aprotic solvent that stabilizes the polar transition states of the oxidation cascade without reacting with the electrophilic oxidant[3].
-
-
Oxidant Addition: Add 30% aqueous H₂O₂ (6 mmol, 0.6 mL) to the stirring solution.
-
Activation: Dropwise add SOCl₂ (2 mmol, 0.14 mL).
-
Causality: SOCl₂ serves a dual purpose: it provides the necessary chloride ions for intermediate cleavage and reacts with H₂O₂ to form a highly reactive peroxysulfur species. Dropwise addition prevents thermal runaway from this highly exothermic activation[3].
-
-
Reaction Monitoring: Stir for 1 to 5 minutes.
-
Self-Validation: The initial turbid mixture (indicating disulfide formation) will rapidly clear, visually confirming complete conversion to the soluble sulfonyl chloride.
-
-
Quench & Isolate: Quench the reaction with distilled water (10 mL) and extract with ethyl acetate (4 × 5 mL). Dry the organic layer over anhydrous MgSO₄ and evaporate under vacuum[3].
Protocol B: Eco-Friendly Aqueous NaOCl / HCl Oxidation
For process chemists prioritizing green chemistry, this protocol eliminates organic solvents entirely, utilizing household bleach as the oxidant ()[1].
-
Acidic Suspension: Suspend the thiol (10 mmol) in aqueous HCl (2.0 M, 20 mL) and cool to 0–5 °C in an ice bath.
-
Causality: The strongly acidic environment is required to protonate the hypochlorite ion, driving the equilibrium toward the active oxidant, hypochlorous acid (HOCl). Cooling is mandatory to suppress the over-oxidation of the highly reactive sulfonyl chloride into the undesired sulfonic acid[1].
-
-
Oxidation: Slowly add NaOCl (10-15% active Cl, 30 mmol) via an addition funnel over 10 minutes.
-
Self-Validation: A white precipitate (the disulfide intermediate) forms initially. As oxidation proceeds, this solid melts into an immiscible, slightly yellow heavy liquid layer at the bottom of the flask—this is the pure sulfonyl chloride[1].
-
-
Phase Separation: Stir for 30–60 minutes. Stop stirring, allow the phases to separate, and decant the aqueous layer. The product can be used directly for subsequent sulfonamide synthesis without further purification[1].
Figure 2: Standardized self-validating workflow for the synthesis of sulfonyl chlorides.
Analytical Validation & Troubleshooting
To ensure the integrity of the synthesized sulfonyl chloride, the following analytical validations and troubleshooting heuristics should be applied:
-
TLC Tracking: The disulfide intermediate is significantly less polar than the starting thiol. The final sulfonyl chloride typically elutes between the thiol and the disulfide and is highly UV active.
-
Infrared (IR) Spectroscopy: Successful conversion is definitively marked by the disappearance of the weak S-H stretch (~2550 cm⁻¹) and the appearance of strong asymmetric and symmetric S=O stretches at ~1370 cm⁻¹ and ~1170 cm⁻¹ .
-
NMR Spectroscopy: In ¹H NMR, the absence of the S-H proton (typically broad, ~1.5 ppm) confirms complete oxidation. Protons alpha to the sulfonyl chloride group will shift significantly downfield due to the strong electron-withdrawing nature of the -SO₂Cl moiety[3].
Common Troubleshooting Scenario:
-
Issue: Low yield accompanied by a highly polar, baseline spot on TLC.
-
Causality: The reaction has over-oxidized, hydrolyzing the sulfonyl chloride into a sulfonic acid (R-SO₃H).
-
Resolution: Ensure strict temperature control (do not let the reaction exceed 25 °C) and verify that the equivalents of the primary oxidant are not excessively high.
References
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides - The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability. URL:[Link]
-
Trichloroisocyanuric Acid (TCCA) and N-Chlorosuccinimide (NCS) as Efficient Reagents for the Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides - Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). URL:[Link]
-
Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide - Synlett (Organic Chemistry Portal). URL:[Link]
Sources
chemoenzymatic pathways for the synthesis of chiral amines and drugs
An Application Guide to Chemoenzymatic Pathways for the Synthesis of Chiral Amines and Drugs
Abstract
Chiral amines are indispensable building blocks in the pharmaceutical industry, constituting the core of approximately 40-45% of all active pharmaceutical ingredients (APIs).[1][2] Traditional chemical synthesis routes for these compounds often necessitate the use of expensive transition metal catalysts, harsh reaction conditions, and complex purification strategies to achieve high enantiopurity.[3][4] Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative, harnessing the exquisite stereoselectivity of enzymes in concert with robust chemical transformations.[1][4] This guide provides an in-depth exploration of key chemoenzymatic strategies, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
The Imperative for Chemoenzymatic Synthesis
The "green chemistry" revolution has catalyzed a paradigm shift in synthetic chemistry, prioritizing methodologies that are environmentally benign, economically viable, and highly efficient.[5] Biocatalysis, the use of enzymes to mediate chemical transformations, is a cornerstone of this movement.[5] When combined with chemical steps, these chemoenzymatic cascades offer unparalleled advantages:
-
Exceptional Selectivity: Enzymes operate with remarkable chemo-, regio-, and stereoselectivity, often obviating the need for cumbersome protection/deprotection steps.[1]
-
Mild Reaction Conditions: Most enzymatic reactions proceed in aqueous media under ambient temperature and pressure, reducing energy consumption and improving safety profiles.[2][6]
-
Reduced Environmental Impact: Biocatalytic routes minimize the use of hazardous reagents and the generation of toxic waste streams.[4]
-
Process Intensification: Integrating multiple reaction steps into a single pot (a "cascade" reaction) saves time, resources, and improves overall yield by minimizing intermediate isolation and purification.[1][7]
This guide will focus on three dominant and industrially relevant chemoenzymatic strategies for chiral amine synthesis: Dynamic Kinetic Resolution (DKR), Asymmetric Synthesis from Prochiral Ketones, and Multi-Enzyme Deracemization Cascades.
Strategy 1: Dynamic Kinetic Resolution (DKR)
Kinetic Resolution (KR) is a foundational technique where one enantiomer of a racemate reacts faster with a chiral catalyst or enzyme, leaving the less reactive enantiomer enriched.[8] While effective, KR is inherently limited to a maximum theoretical yield of 50%.[8] Dynamic Kinetic Resolution (DKR) brilliantly overcomes this limitation by coupling the enzymatic resolution with an in situ racemization of the slow-reacting enantiomer, theoretically enabling a 100% yield of a single, desired enantiomer.[8][9]
Causality and Key Components:
The success of a DKR process hinges on the careful selection and compatibility of two key catalysts:
-
The Biocatalyst (for Resolution): Lipases, particularly immobilized forms like Candida antarctica Lipase B (CALB, often sold as Novozym 435), are the workhorses for the resolution of amines via enantioselective acylation.[10][11][12] They are robust, commercially available, and function well in organic solvents, which is crucial for compatibility with many racemization catalysts. The choice of acyl donor (e.g., ethyl acetate) is also critical; it must be reactive enough for the enzymatic step but not interfere with the racemization catalyst.[13]
-
The Racemization Catalyst: This is the "chemo" part of the chemoenzymatic system. The catalyst must rapidly racemize the unreacted amine under conditions that do not denature the enzyme. Palladium-based nanocatalysts have proven highly effective and recyclable for this purpose.[13] The Shvo catalyst is another well-established option, though it often requires higher temperatures.[8] The goal is for the rate of racemization to be faster than or at least equal to the rate of the enzymatic acylation to ensure high enantiomeric excess (ee).
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 3. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RSC - Page load error [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonylation Reactions with 3-Chloro-2-methoxybenzenesulfonyl Chloride
Welcome to the technical support center for sulfonylation reactions utilizing 3-Chloro-2-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your sulfonylation reactions and achieve optimal results.
Introduction to Sulfonylation with 3-Chloro-2-methoxybenzenesulfonyl Chloride
3-Chloro-2-methoxybenzenesulfonyl chloride is a valuable reagent in organic synthesis, enabling the introduction of the 3-chloro-2-methoxyphenylsulfonyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry due to its potential to modulate the physicochemical and pharmacological properties of drug candidates. The reactivity of this sulfonyl chloride is primarily governed by the electrophilic sulfur atom, which is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. The presence of the ortho-methoxy and meta-chloro substituents on the benzene ring influences the reagent's reactivity through a combination of electronic and steric effects.
This guide will provide you with the necessary information to effectively troubleshoot and optimize your sulfonylation reactions with this specific reagent.
Troubleshooting Guide
This section addresses common issues encountered during sulfonylation reactions with 3-Chloro-2-methoxybenzenesulfonyl chloride.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Degraded 3-Chloro-2-methoxybenzenesulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the unreactive sulfonic acid.[1]
-
Solution: Always use a fresh bottle of the reagent or ensure it has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. If you suspect degradation, you can perform a small-scale test reaction with a reliable nucleophile.
-
-
Insufficiently Strong Base: The choice of base is critical for scavenging the HCl generated during the reaction and for deprotonating the nucleophile.
-
Low Reaction Temperature: While low temperatures are often used to control exotherms and minimize side reactions, they can also lead to slow or incomplete reactions.
-
Solution: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and monitor its progress by TLC. Gentle heating can be applied, but be cautious of potential decomposition of the sulfonyl chloride or side reactions.
-
-
Steric Hindrance: Either the nucleophile or the sulfonyl chloride itself may be sterically hindered, slowing down the reaction. The ortho-methoxy group on 3-Chloro-2-methoxybenzenesulfonyl chloride can contribute to steric hindrance.
-
Solution: Increase the reaction time and/or temperature. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction with hindered alcohols.
-
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Causes and Solutions:
-
Di-sulfonylation of Primary Amines: Primary amines can react twice with the sulfonyl chloride to form a di-sulfonylated product.
-
Solution: Use a controlled amount of 3-Chloro-2-methoxybenzenesulfonyl chloride (typically 1.0-1.1 equivalents). Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.
-
-
Formation of a Chloro-alkane from an Alcohol: When using pyridine as a base, the intermediate sulfonate ester can sometimes be converted to the corresponding alkyl chloride.
-
Solution: Avoid using pyridine as both the base and the solvent, especially at elevated temperatures. A non-nucleophilic base like triethylamine is a better choice.[3]
-
-
Elimination Reactions with Secondary or Tertiary Alcohols: Basic conditions can promote the elimination of the sulfonate ester to form an alkene.
-
Solution: Use a non-hindered, non-nucleophilic base and maintain low reaction temperatures to favor substitution over elimination.
-
Problem 3: Difficult Product Isolation and Purification
Possible Causes and Solutions:
-
Product is Highly Water-Soluble: Sulfonamides and sulfonate esters, particularly those with additional polar functional groups, can have significant water solubility, leading to poor recovery during aqueous workup.
-
Solution: Saturate the aqueous layer with a salt like NaCl (brine) to decrease the polarity of the aqueous phase before extraction. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
-
Persistent Pyridine in the Product: Pyridine can be difficult to remove completely by rotary evaporation.
-
Solution: Perform several washes of the organic layer with a dilute acidic solution (e.g., 1 M HCl or 5% aqueous copper sulfate) to protonate the pyridine and extract it into the aqueous phase.
-
-
Formation of an Emulsion During Workup:
-
Solution: Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite® can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of 3-Chloro-2-methoxybenzenesulfonyl chloride compared to other sulfonyl chlorides?
The reactivity of 3-Chloro-2-methoxybenzenesulfonyl chloride is influenced by its substituents. The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the sulfur atom and thus enhances reactivity towards nucleophiles.[4] The ortho-methoxy group, while electron-donating by resonance, can exert a steric effect that may slightly temper the reaction rate with bulky nucleophiles.[4]
Q2: What are the best solvents for sulfonylation reactions with this reagent?
Aprotic solvents are generally preferred. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal.[2] Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are also good options, especially when higher solubility of reagents is required.[2] For reactions with alcohols, pyridine can be used as both a solvent and a base, but caution is advised due to potential side reactions.[2]
Q3: How should I store 3-Chloro-2-methoxybenzenesulfonyl chloride?
It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[1][5] Exposure to moisture will lead to hydrolysis and a loss of reactivity.
Q4: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted synthesis can be a very effective method for accelerating sulfonylation reactions, often leading to shorter reaction times and improved yields, sometimes even without a solvent or catalyst.[6]
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
This protocol provides a general starting point for the synthesis of a sulfonamide from a primary amine and 3-Chloro-2-methoxybenzenesulfonyl chloride.
Materials:
-
Primary amine (1.0 equiv)
-
3-Chloro-2-methoxybenzenesulfonyl chloride (1.05 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary amine (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 equiv) to the stirred amine solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 3-Chloro-2-methoxybenzenesulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude sulfonamide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[7]
General Protocol for the Sulfonylation of a Primary Alcohol
This protocol provides a general method for the synthesis of a sulfonate ester from a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
3-Chloro-2-methoxybenzenesulfonyl chloride (1.1 equiv)
-
Pyridine (as solvent and base) or Triethylamine (1.5 equiv) in DCM
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv, optional for hindered alcohols)
-
Anhydrous dichloromethane (DCM) (if using triethylamine)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equiv) in either anhydrous pyridine or anhydrous DCM. If using DCM, add triethylamine (1.5 equiv) and DMAP (0.1 equiv, if needed). Cool the solution to 0 °C.
-
Sulfonyl Chloride Addition: Add 3-Chloro-2-methoxybenzenesulfonyl chloride (1.1 equiv) portion-wise to the stirred alcohol solution at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM (if pyridine was used as solvent).
-
Wash the organic layer sequentially with 1 M aqueous HCl (to remove pyridine or excess triethylamine), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude sulfonate ester by flash column chromatography on silica gel.
Data Presentation
Table 1: Recommended Reagent Stoichiometry
| Reagent | Equiv. (vs. Nucleophile) | Purpose |
| 3-Chloro-2-methoxybenzenesulfonyl chloride | 1.0 - 1.1 | Electrophile |
| Triethylamine (Et3N) | 1.5 - 2.0 | Base (HCl scavenger) |
| Pyridine | > 2.0 (or as solvent) | Base and nucleophilic catalyst |
| 4-(Dimethylamino)pyridine (DMAP) | 0.05 - 0.2 | Catalyst for hindered alcohols |
Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: A typical experimental workflow for the synthesis of sulfonamides.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield in sulfonylation reactions.
References
-
ReactionWeb.io. (2025, July 12). Alcohol + SOCl2. Retrieved from [Link]
- Recent advances in synthesis of sulfonamides: A review. (n.d.). Chemistry & Biology Interface.
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
- García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
- 3-Methoxybenzenesulfonyl chloride - SAFETY D
- BASF. (2026, March 6).
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). RSC Advances.
- Jackowski, J., Leito, I., & Koppel, I. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1399.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- ChemicalBook. (n.d.).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Fisher Scientific. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Purification of 3-Chloro-2-phenylprop-2-enamide.
- 5-Chloro-2-methoxybenzenesulfonyl chloride - SAFETY D
- Alcohol to Chloride - Common Conditions. (n.d.).
- Barr, C. R., Salminen, I. F., & Weissberger, A. (1951). The Reaction of 3-Chlorosulfonylbenzoyl Chloride with Amines. Journal of the American Chemical Society, 73(9), 4131–4133.
- van der Pijl, R., van der Vlugt, J. I., & de Vries, J. G. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
- 3-Chloro-2-methylbenzene-1-sulfonyl chloride | Request PDF. (n.d.).
- 17.6: Reactions of Alcohols. (2024, September 22). Chemistry LibreTexts.
- US7235693B2 - Process for chlorinating tertiary alcohols. (n.d.).
- Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2025, August 6).
- Suchetan, P. A., Palakshamurthy, B. S., Mamatha, G. R., Kumar, V., Mohan, N. R., & Sreenivasa, S. (n.d.). 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide. PMC.
-
PubChem. (n.d.). 3-Chloro-2-methylbenzenesulfonic acid. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cbijournal.com [cbijournal.com]
- 3. reactionweb.io [reactionweb.io]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Exotherm Management in Sulfonyl Chloride Chemistry
Welcome to the Process Safety & Troubleshooting Portal. Sulfonyl chlorides are highly reactive electrophiles essential for synthesizing sulfonamides and sulfonate esters. However, their reactions with nucleophiles (amines, alcohols, water) are profoundly exothermic. Poor thermal management can lead to runaway reactions, product degradation, and severe safety hazards[1].
This guide is designed for researchers, process chemists, and drug development professionals. It provides mechanistic insights, diagnostic workflows, and self-validating protocols to safely control and troubleshoot these critical transformations.
Diagnostic Workflow: Exotherm Control
When a temperature spike occurs, immediate and logical action is required to prevent a thermal runaway. Follow the decision tree below to stabilize the reaction.
Diagnostic logic for managing unexpected exotherms during sulfonyl chloride reactions.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: My reaction with methanesulfonyl chloride (MsCl) spikes in temperature much faster than with p-toluenesulfonyl chloride (TsCl). Why? Answer: The causality lies in fundamentally different reaction mechanisms. While aromatic sulfonyl chlorides like TsCl typically undergo a standard bimolecular nucleophilic substitution (SN2-like) at the sulfur center, MsCl reacts differently in the presence of non-nucleophilic bases. It undergoes an E1cB elimination to generate a highly reactive "sulfene" intermediate (CH2=SO2)[2]. This sulfene is instantaneously attacked by nucleophiles. The rapid generation and consumption of sulfene release massive amounts of heat almost immediately, leading to sharper, more aggressive temperature spikes compared to the slower SN2 pathway.
Q2: We are scaling up a sulfonamide synthesis from 10 g to 1 kg. What are the primary thermal risks? Answer: A reaction that is easily controlled at the bench scale can become a thermal runaway at the kilogram scale due to the drastic decrease in the surface-area-to-volume ratio[1]. Heat dissipation efficiency drops exponentially in larger reactors. If the addition rate of the sulfonyl chloride is not re-optimized for the new cooling capacity, the rate of heat generation will surpass heat removal, potentially leading to solvent boiling, over-pressurization, and explosive gas evolution (e.g., HCl)[3]. For massive scale-ups, continuous flow reactors are increasingly recommended to circumvent thermal runaway by maximizing surface area[4].
Q3: I observed a delayed, violent exotherm during the alkaline hydrolysis of a sulfonyl chloride. What caused this? Answer: This is caused by "biphasic inertia." Sulfonyl chlorides and aqueous alkaline solutions form a two-phase system. If mixing is inadequate, the reaction proceeds slowly at the interface, leading the operator to falsely believe the reaction is mild. This causes a dangerous accumulation of unreacted sulfonyl chloride (often up to 20% of the batch). When the temperature rises slightly or mixing suddenly improves, the accumulated reagents react simultaneously in a massive, uncontrolled exothermic burst[5].
Troubleshooting Specific Issues
Issue A: Sudden thermal runaway during amine addition.
-
Root Cause: The rate of electrophile introduction exceeds the kinetic rate of consumption and the thermodynamic rate of cooling.
-
Solution:
-
Halt Addition: Immediately cease the addition of the limiting reagent[1].
-
Reverse Addition: Instead of adding the amine to the sulfonyl chloride, add the sulfonyl chloride slowly to a pre-cooled, dilute solution of the amine and base. This ensures the electrophile is consumed immediately upon entering the vessel, preventing accumulation[1].
-
Dilution: Increase the volume of the inert solvent to act as a thermal sink, absorbing the generated heat[1].
-
Issue B: Low product yield accompanied by highly colored byproducts.
-
Root Cause: Poor temperature control. Elevated temperatures from unmanaged exotherms provide the activation energy for oxidative side reactions and the degradation of both the reactants and the desired sulfonamide[1].
-
Solution: Maintain the reaction strictly between 0°C and 15°C. Ensure uniform heat distribution by eliminating localized "hot spots." Use an appropriately sized overhead mechanical stirrer for viscous mixtures rather than a magnetic stir bar[1].
Quantitative Safety & Physical Data
Understanding the physical properties of your reagents is critical for anticipating thermal behavior. The table below summarizes key data for Methanesulfonyl chloride (MsCl), a common and highly reactive sulfonyl chloride[6].
| Property | Value | Operational Implication for Exotherm Management |
| Boiling Point | 161°C | High boiling point means the reagent won't boil off to dissipate heat (evaporative cooling); heat remains trapped in the reactor. |
| Melting Point | -32°C | Remains liquid at standard cryogenic reaction temperatures (e.g., -20°C to 0°C), preventing line blockages during addition. |
| Flash Point | >110°C | Low flammability risk from the reagent itself, but secondary solvents (e.g., DCM, THF) may ignite during a runaway. |
| Specific Gravity | ~1.480 | Denser than water; will form the bottom layer in biphasic aqueous quenches, requiring vigorous mechanical stirring to prevent pooling. |
| LC50 Inhalation | 111.7 mg/m³ | Highly toxic vapors[6]; mandates execution in a certified fume hood with proper scrubbing, especially if an exotherm causes off-gassing. |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step until the validation criteria of the current step are met.
Protocol 1: Safe, Scalable Synthesis of Sulfonamides (Reverse Addition Method)
This protocol minimizes the risk of reagent accumulation and subsequent thermal runaway.
-
Setup and Baseline: Equip a jacketed reactor with an internal thermocouple, an overhead mechanical stirrer, and a pressure-equalizing addition funnel.
-
Validation: Ensure the thermocouple accurately reads the ambient temperature before initiating the chiller.
-
-
Reagent Dissolution: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in anhydrous dichloromethane (DCM). Chill the reactor jacket to -5°C.
-
Validation: The internal temperature must stabilize at 0°C ± 2°C for at least 5 minutes before proceeding.
-
-
Controlled Addition: Dissolve the sulfonyl chloride (1.05 eq) in DCM. Begin dropwise addition via the addition funnel.
-
Validation: Monitor the internal thermocouple continuously. The addition rate must be dynamically adjusted so that the internal temperature never exceeds 5°C . If it hits 5°C, halt the addition completely until the temperature returns to 0°C.
-
-
Reaction Completion: Once the addition is complete, maintain the mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature.
-
Validation: Confirm the complete consumption of the amine via Thin-Layer Chromatography (TLC) or LC-MS before initiating the aqueous workup.
-
Protocol 2: Emergency Quenching of a Runaway Sulfonylation
Execute this protocol if cooling fails and the internal temperature rapidly approaches the solvent's boiling point[3].
-
Preparation (Pre-requisite): Always maintain a secondary, oversized vessel containing a pre-chilled (0°C) aqueous basic quenching solution (e.g., 5% sodium bicarbonate) with a volume at least 3x the reaction volume[6].
-
Execution: DO NOT add the quenching solution directly into the runaway reactor (this can cause rapid over-pressurization). Instead, slowly and carefully transfer the active reaction mixture into the large volume of the chilled, vigorously stirred quenching solution[3].
-
Neutralization: The reaction is exothermic and will release corrosive fumes (e.g., CO2 and HCl)[6].
-
Validation: Monitor the pH of the quench vessel. It must remain basic (pH > 7) throughout the transfer to ensure the complete neutralization of the unreacted sulfonyl chloride and evolved acids[6].
-
References
-
Wikipedia. Methanesulfonyl chloride. Available at:[Link]
-
Reaction Chemistry & Engineering (RSC). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at: [Link]
- Google Patents (FR2795723A1). Process for Preparing Sulphonate Salts via Alkaline Hydrolysis of the Corresponding Sulfonyl Chlorides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
strategies to prevent the hydrolysis of 3-Chloro-2-methoxybenzenesulfonyl chloride during reactions
Technical Support Center: 3-Chloro-2-methoxybenzenesulfonyl Chloride
A Guide for Researchers on Preventing Hydrolysis During Synthetic Applications
Welcome to the technical support center for 3-Chloro-2-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. As Senior Application Scientists, we understand the challenges posed by the compound's sensitivity to moisture. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate hydrolysis, optimize your reaction outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Chloro-2-methoxybenzenesulfonyl chloride so susceptible to hydrolysis?
The high reactivity of 3-Chloro-2-methoxybenzenesulfonyl chloride towards water stems from the electrophilic nature of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfur atom a prime target for nucleophilic attack by water, which is often present as a trace impurity in solvents, reagents, or from atmospheric humidity.[1] This inherent reactivity, while synthetically useful, necessitates meticulous handling to prevent premature degradation.[2]
Q2: What are the products of hydrolysis, and how do they impact my reaction?
Hydrolysis of 3-Chloro-2-methoxybenzenesulfonyl chloride yields 3-chloro-2-methoxybenzenesulfonic acid and hydrochloric acid (HCl).[1][3]
Caption: Mechanism of Sulfonyl Chloride Hydrolysis.
The formation of these byproducts has several negative consequences:
-
Reduced Yield: The primary reagent is consumed by this side reaction, leading to a lower than expected yield of your target molecule.[3][4][5]
-
Acidification of the Reaction Mixture: The generation of HCl can alter the pH of the reaction, potentially catalyzing unwanted side reactions or decomposing acid-sensitive functional groups.
-
Purification Challenges: The resulting sulfonic acid is a highly polar, non-volatile impurity that can complicate the isolation and purification of your desired product, especially if the product itself is polar.[3]
Q3: How can I detect if my starting material or reaction mixture shows signs of hydrolysis?
Several analytical techniques can be employed to detect and quantify the extent of hydrolysis:
| Analytical Technique | Indicator of Hydrolysis |
| ¹H NMR Spectroscopy | Appearance of new peaks corresponding to the protons of 3-chloro-2-methoxybenzenesulfonic acid.[1] |
| IR Spectroscopy | Disappearance of the characteristic S-Cl stretching frequency and the appearance of a broad O-H stretch from the sulfonic acid.[1] |
| High-Performance Liquid Chromatography (HPLC) | An additional peak, typically with a shorter retention time than the sulfonyl chloride, corresponding to the more polar sulfonic acid. HPLC is excellent for purity validation.[2][6] |
| Titration | The amount of HCl generated can be quantified by titration with a standardized base, providing a measure of the total hydrolysis that has occurred.[1][2] |
Q4: What are the ideal storage and handling conditions for 3-Chloro-2-methoxybenzenesulfonyl chloride?
To ensure the long-term stability of the reagent, proper storage is critical. The compound is moisture-sensitive and should be handled accordingly.[7][8][9]
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[1][4]
-
Temperature: Keep in a cool, dry place. Refrigeration at 2-8°C is recommended.[1][7][10]
-
Container: Use a tightly sealed container with a moisture-proof cap (e.g., a Teflon-lined cap).[1][8]
-
Handling: When handling, minimize exposure to ambient air. Use dry solvents and equipment, and consider working in a glovebox or under a positive pressure of inert gas.[4][9]
Troubleshooting Guide: Preventing Hydrolysis in Reactions
This section addresses common issues encountered during reactions involving 3-Chloro-2-methoxybenzenesulfonyl chloride and provides actionable solutions.
Caption: Troubleshooting workflow for reactions with sulfonyl chlorides.
Issue 1: Low Yield of Desired Product
A low yield is the most common symptom of significant sulfonyl chloride hydrolysis.[3]
-
Potential Cause: Contamination with water from solvents, reagents, glassware, or the atmosphere.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: This is the most critical step.[11] Use freshly opened anhydrous solvents or distill them from an appropriate drying agent. Ensure all glassware is oven-dried (>120°C for several hours) and cooled under a stream of inert gas or in a desiccator before use.[1][3]
-
Implement an Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use rubber septa and syringe techniques for the transfer of all reagents and solvents to prevent exposure to atmospheric moisture.[3][11]
-
Optimize Reagent Addition and Temperature: Add the 3-Chloro-2-methoxybenzenesulfonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C).[1][3] This helps control any exothermic processes and minimizes the rate of hydrolysis relative to the desired reaction.
-
Issue 2: Difficult Purification and a Persistent Polar Impurity
The formation of 3-chloro-2-methoxybenzenesulfonic acid can make product isolation challenging.
-
Potential Cause: Hydrolysis of the starting material either during the reaction or the aqueous workup.
-
Troubleshooting Steps:
-
Minimize Water Contact During Workup: If an aqueous workup is necessary, perform it quickly and with cold solutions to reduce the risk of hydrolysis.[5] The sulfonyl chloride should be separated from the aqueous phase as rapidly as possible.[12]
-
Use a Basic Wash: During the workup, wash the organic layer with a dilute aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[3] This will deprotonate the acidic sulfonic acid byproduct, converting it to its salt, which will be extracted into the aqueous phase, simplifying purification.
-
Consider a Non-Aqueous Workup: If possible, devise a workup procedure that avoids water entirely. This could involve filtering the reaction mixture to remove any precipitated salts and then removing the solvent under reduced pressure.
-
Issue 3: Formation of Unexpected Byproducts
The generation of HCl can lead to acid-catalyzed side reactions.
-
Potential Cause: Failure to effectively scavenge the HCl byproduct of the primary reaction.
-
Troubleshooting Steps:
-
Incorporate a Non-Nucleophilic Base: Ensure that at least one equivalent of a dry, non-nucleophilic base is present in the reaction mixture to neutralize the HCl as it is formed. Suitable bases include triethylamine, diisopropylethylamine (DIPEA), or pyridine.[3]
-
Use an Acid Scavenger: For highly sensitive substrates, consider adding an acid scavenger that will not interfere with the desired reaction, such as proton sponge or molecular sieves.[1]
-
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation under Anhydrous Conditions
This protocol describes a typical procedure for reacting 3-Chloro-2-methoxybenzenesulfonyl chloride with an amine to form a sulfonamide, with rigorous exclusion of water.
Caption: Anhydrous reaction setup for controlled addition.
Materials:
-
3-Chloro-2-methoxybenzenesulfonyl chloride
-
Amine (1.0 equivalent)
-
Anhydrous triethylamine (or other non-nucleophilic base, 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (see table below)
-
Oven-dried glassware, magnetic stirrer, septa, and needles
Procedure:
-
Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq.) and anhydrous triethylamine (1.2 eq.) in anhydrous DCM via syringe.[3]
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate dry flask, dissolve 3-Chloro-2-methoxybenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Transfer this solution to a dry dropping funnel or a syringe.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirred, cooled amine solution over 15-30 minutes.[3] Maintain the temperature at 0 °C during the addition.
-
Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, proceed with either an aqueous or non-aqueous workup as described in the troubleshooting section.
Recommended Anhydrous Solvents
The choice of solvent is critical. Ensure it is rigorously dried before use.[11]
| Solvent | Boiling Point (°C) | Drying Method | Notes |
| Dichloromethane (DCM) | 40 | Distill from CaH₂ | Common choice, good for many reactions at low to moderate temperatures. |
| Acetonitrile (MeCN) | 82 | Distill from CaH₂ | Aprotic polar solvent, suitable for a wide range of reactions. |
| Tetrahydrofuran (THF) | 66 | Distill from Na/benzophenone | Can be used, but ensure peroxides are removed. |
| Toluene | 111 | Distill from Na | Good for reactions requiring higher temperatures. |
Protocol 2: Monitoring Hydrolysis via HPLC
This method can be used to assess the purity of the starting material or to track the progress of hydrolysis over time.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.05-0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210-254 nm (aromatic sulfonyl chlorides have a UV chromophore)
-
Column Temperature: 30-40 °C
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the 3-Chloro-2-methoxybenzenesulfonyl chloride sample in the mobile phase or acetonitrile.[2]
-
Injection: Inject the sample solution into the HPLC system.
-
Analysis: The unhydrolyzed sulfonyl chloride will appear as a sharp peak. The hydrolysis product, 3-chloro-2-methoxybenzenesulfonic acid, will appear as a separate, more polar (earlier eluting) peak. The purity can be calculated based on the relative peak areas.[2]
References
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
- Preventing hydrolysis of 2-Nitroethane-1-sulfonyl chloride during reactions. BenchChem.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
- 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2. ChemicalBook.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
- A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
- SAFETY DATA SHEET - 5-Chloro-2-methoxybenzenesulfonyl chloride. Thermo Fisher Scientific.
- 3-Chloro-2-methylbenzenesulfonyl chloride 97. Sigma-Aldrich.
- Method for detecting content of pyridine-3-sulfonyl chloride.
- Material Safety Data Sheet - 5-Chloro-2-methoxybenzenesulfonyl chloride. Cole-Parmer.
- 3-Methoxy-2-methylbenzenesulfonyl chloride. ChemScene.
- 3-Methoxybenzenesulfonyl chloride 96. Sigma-Aldrich.
- Preventing hydrolysis of (2-Chlorophenyl)methanesulfonyl chloride during reaction. BenchChem.
- Benzenesulfonyl chloride. Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2 [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemscene.com [chemscene.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
troubleshooting low yields in the synthesis of sulfonamides from 3-Chloro-2-methoxybenzenesulfonyl chloride
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals experiencing low yields during the synthesis of sulfonamides from 3-chloro-2-methoxybenzenesulfonyl chloride .
Unlike standard sulfonyl chlorides, this specific substrate presents unique structural challenges. Below, we dissect the mechanistic causality of these failures, provide diagnostic troubleshooting FAQs, and outline a self-validating, optimized protocol to ensure high-yielding S-N couplings.
Mechanistic Insights: The Causality of Low Yields
When reacting 3-chloro-2-methoxybenzenesulfonyl chloride with primary or secondary amines, low yields are rarely due to reagent purity alone. The root cause lies in the substrate's specific microenvironment:
-
Steric Hindrance: The sulfonyl chloride group is flanked by an ortho-methoxy group. This creates a significant steric shield around the highly electrophilic sulfur atom, physically retarding the trajectory of the incoming amine nucleophile.
-
Electronic Deactivation: While the meta-chloro group is inductively electron-withdrawing, the ortho-methoxy group donates electron density through resonance. This slightly dampens the electrophilicity of the sulfonyl center.
-
Competitive Hydrolysis: Because the desired S-N coupling is sterically slowed, the competing reaction—1 to form the unreactive sulfonic acid—becomes a dominant and destructive side pathway[1].
Diagnostic Troubleshooting FAQs
Q1: My LCMS shows mostly sulfonic acid instead of the desired sulfonamide. How do I prevent this? Hydrolysis of the sulfonyl chloride is a frequent cause of yield loss, particularly when the primary S-N coupling is slow[2]. To prevent this, the system must be rigorously anhydrous. Use freshly distilled or sure-seal solvents, oven-dried glassware, and perform the reaction under an inert atmosphere (Nitrogen or Argon)[1]. Furthermore, ensure your amine and base are completely dry, as hygroscopic reagents introduce water directly into the reaction matrix.
Q2: The reaction stalls with unreacted 3-chloro-2-methoxybenzenesulfonyl chloride, even after 24 hours. Should I heat it? Heating can sometimes force the reaction, but it also accelerates degradation. A superior mechanistic approach is to use nucleophilic catalysis . Adding a catalytic amount (0.1–0.2 equivalents) of 4-Dimethylaminopyridine (DMAP) overcomes the steric hindrance. DMAP attacks the sulfonyl chloride to form an N-sulfonylpyridinium intermediate. This intermediate is highly electrophilic and extends further past the steric bulk of the ortho-methoxy group, facilitating rapid attack by the amine. For highly hindered or poorly nucleophilic amines (like substituted anilines),3 has been shown to provide excellent yields by generating a highly reactive electrophilic species[3].
Q3: I see the product on TLC during the reaction, but my isolated yield is terrible after the aqueous workup. Where is my product? Sulfonamides can partition poorly or form stubborn emulsions during aqueous extraction, trapping the product at the biphasic interface[2]. If an 2, add brine (saturated NaCl solution) to break it by increasing the ionic strength of the aqueous layer[2]. Ensure you are performing multiple extractions with a sufficient volume of solvent to guarantee complete recovery.
Workflow Visualization
Troubleshooting decision tree for low reaction yield in sulfonamide synthesis.
Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and the resulting yields for this specific hindered substrate.
| Reaction Condition | Base (Equiv) | Additive / Catalyst | Temp Profile | Mechanistic Observation | Typical Yield |
| Standard (DCM) | TEA (1.5) | None | 0 °C → RT | Steric blocking prevents attack; unreacted SM recovered. | < 20% |
| Standard (THF) | DIPEA (2.0) | None | 0 °C → RT | Slow reaction allows competitive hydrolysis by trace moisture. | ~ 35% |
| Optimized (DCM) | Pyridine (2.0) | DMAP (0.1) | 0 °C → RT | DMAP forms highly electrophilic intermediate, bypassing sterics. | > 85% |
| Hindered Amine (MeCN) | None | InCl₃ (cat.) | Reflux | Indium activates sulfonyl chloride for poorly nucleophilic amines. | > 90% |
Self-Validating Experimental Protocol
This optimized protocol utilizes DMAP to bypass the steric hindrance of the ortho-methoxy group. It is designed as a self-validating system, meaning built-in checks ensure the chemistry is proceeding correctly at each stage.
Phase 1: Anhydrous Setup & Activation
-
Flame-dry a reaction flask under vacuum and backfill with Argon to eliminate ambient moisture, a primary cause of sulfonyl chloride hydrolysis[1].
-
Dissolve the amine (1.0 eq) and anhydrous Pyridine (2.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Validation Check: The solution must remain clear and homogeneous. Any immediate precipitation or cloudiness suggests degraded, wet reagents or premature salt formation.
-
Phase 2: Electrophile Coupling 4. Cool the mixture to 0 °C using an ice bath to control the exotherm and prevent side reactions[1]. 5. Add 3-chloro-2-methoxybenzenesulfonyl chloride (1.1 eq) dropwise as a concentrated solution in DCM. 6. Remove the ice bath and allow the reaction to warm to room temperature.
-
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc) after 30 minutes. Quench a 10 µL micro-aliquot in methanol; LCMS should show the desired sulfonamide mass and the absence of the methyl ester (the presence of the methyl ester would indicate that unreacted sulfonyl chloride was still present in the flask).
Phase 3: Workup & Isolation 7. Once complete, quench the reaction with 1M aqueous HCl to neutralize the pyridine and DMAP. 8. Transfer the mixture to a separatory funnel and extract with DCM.
-
Validation Check: If an emulsion forms—trapping the product at the interface—add saturated aqueous NaCl (brine) to increase the aqueous layer's ionic strength and force phase separation[2].
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
References
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at:[Link]
Sources
overcoming steric hindrance from the ortho-substituent in 3-Chloro-2-methoxybenzenesulfonyl chloride reactions
Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals facing stalled reactions or low yields when utilizing highly hindered sulfonyl chlorides.
Here, we dissect the specific challenges associated with 3-Chloro-2-methoxybenzenesulfonyl chloride and provide field-proven, mechanistically grounded solutions to drive your sulfonamide or sulfonate ester syntheses to completion.
Part 1: Diagnostic FAQs – Understanding the Structural Barrier
Q1: Why is 3-Chloro-2-methoxybenzenesulfonyl chloride exceptionally unreactive compared to standard benzenesulfonyl chlorides? A1: The unreactivity is a product of extreme steric shielding exacerbated by a conformational "buttressing effect." The methoxy group at the ortho (C2) position provides direct spatial obstruction to the electrophilic sulfur atom [1]. Furthermore, the adjacent chlorine atom at the meta (C3) position restricts the free rotation of the methoxy group. This forces the methoxy oxygen and its bulky methyl group to orient directly over the sulfonyl chloride (-SO₂Cl) group, effectively locking it into a conformation that blocks the optimal approach trajectory (the Bürgi-Dunitz angle equivalent for sulfonyls) of incoming nucleophiles [2].
Q2: My reaction shows no product, but LC-MS indicates the presence of the sulfonic acid. Is water destroying my starting material before the amine can react? A2: Not necessarily. This is a common analytical artifact. Because the steric blockade prevents the amine from reacting, the unreacted 3-chloro-2-methoxybenzenesulfonyl chloride remains intact in your reaction flask. However, when you inject the sample into an LC-MS, the aqueous mobile phase (often containing modifiers like formic acid) rapidly hydrolyzes the unreacted sulfonyl chloride into the corresponding sulfonic acid. Self-Validating Action: To distinguish between true in-flask hydrolysis and LC-MS artifact, perform a direct Thin-Layer Chromatography (TLC) check against the starting material using a non-aqueous eluent, or take a crude ¹H-NMR aliquot in anhydrous CDCl₃. If the starting material is intact on TLC/NMR, steric hindrance—not moisture—is your primary failure point.
Part 2: Troubleshooting Guide – Mechanistic Strategies
When standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) fail, it is because they act merely as general base catalysts (proton scavengers). They are too bulky to penetrate the steric umbrella of the 2-methoxy group and cannot activate the electrophilic center.
Strategy 1: Nucleophilic Catalysis via DMAP
To overcome severe steric hindrance, you must change the reaction pathway from a direct bimolecular substitution to a catalyzed intermediate pathway. 4-Dimethylaminopyridine (DMAP) is a planar, highly nucleophilic catalyst that can slip past the 2-methoxy blockade. It attacks the sulfur atom to displace the chloride ion, generating a highly reactive, ionic sulfonylpyridinium intermediate . This intermediate possesses a significantly lower activation energy (
Strategy 2: Solvent Polarity and Thermal Energy
The formation of the sulfonylpyridinium intermediate involves a transition from neutral species to charged ions. Switching from non-polar solvents to polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) stabilizes this charged transition state. Coupling this with elevated temperatures (50–60 °C) provides the thermodynamic push required to overcome the residual steric repulsion between the bulky intermediate and the incoming amine.
Fig 1. Diagnostic workflow for troubleshooting stalled sulfonamide syntheses.
Part 3: Quantitative Data & Condition Optimization
The following table synthesizes the expected kinetic outcomes when reacting 3-Chloro-2-methoxybenzenesulfonyl chloride with a moderately hindered secondary amine under various conditions.
| Catalyst / Base | Solvent | Temperature | Time | Expected Yield | Causality / Mechanistic Observation |
| TEA (1.5 eq) | DCM | 25 °C | 24 h | < 10% | TEA is too bulky; fails to activate the sterically shielded sulfur. |
| Pyridine (Solvent) | Pyridine | 25 °C | 24 h | ~ 35% | Weak nucleophilic activation; product isolation is difficult. |
| TEA (1.5 eq) + DMAP (0.1 eq) | DCM | 25 °C | 24 h | ~ 65% | Catalytic activation occurs, but turnover is slow at room temperature. |
| DMAP (1.5 eq) | MeCN | 60 °C | 12 h | > 90% | Super-stoichiometric DMAP ensures complete conversion; heat overcomes |
Part 4: Self-Validating Experimental Protocol
This protocol utilizes super-stoichiometric DMAP in a polar aprotic solvent to force the conversion of 3-Chloro-2-methoxybenzenesulfonyl chloride. The workflow includes built-in validation checkpoints to ensure chemical integrity.
Step-by-Step Methodology
1. Preparation of the Active Intermediate:
-
In an oven-dried flask under an argon atmosphere, dissolve the amine nucleophile (1.0 eq) and DMAP (1.5 eq) in anhydrous Acetonitrile (MeCN) to achieve a high concentration (0.5 M).
-
Causality: High concentration increases the probability of bimolecular collisions, which is critical for sterically hindered substrates.
2. Electrophile Addition:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve 3-Chloro-2-methoxybenzenesulfonyl chloride (1.2 eq) in a minimal volume of anhydrous MeCN and add it dropwise over 10 minutes.
-
Causality: Initial cooling prevents localized exothermic degradation during the rapid formation of the sulfonylpyridinium intermediate.
3. Thermal Activation:
-
Remove the ice bath and affix a reflux condenser. Heat the reaction to 60 °C and stir for 12 hours.
-
Validation Checkpoint 1 (In-Process): At 4 hours, pull a 10 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Eluent: 30% EtOAc/Hexanes). The starting sulfonyl chloride (high Rf) should be consumed, replaced by a highly polar baseline spot (the intermediate) and the emerging product spot.
4. Selective Workup (Self-Validating Isolation):
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove MeCN.
-
Redissolve the crude residue in Dichloromethane (DCM) (20 mL/mmol).
-
Acid Wash: Wash the organic layer twice with 1M HCl (10 mL/mmol). Causality: This selectively protonates and removes the massive excess of DMAP and any unreacted aliphatic amine into the aqueous layer.
-
Basic Wash: Wash the organic layer once with saturated aqueous NaHCO₃ (10 mL/mmol). Causality: This deprotonates and removes any sulfonic acid byproduct (formed from trace moisture) into the aqueous layer.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
5. Final Validation:
-
Validation Checkpoint 2 (Analytical): Analyze the crude solid via ¹H-NMR. The disappearance of the characteristic downfield aromatic protons of the starting sulfonyl chloride, coupled with the absence of DMAP peaks (approx. 8.2 ppm and 6.5 ppm), validates the success of the chemical workup and the completion of the reaction.
Fig 2. DMAP-mediated nucleophilic catalysis bypassing steric shielding.
References
-
Journal of Medicinal Chemistry. "Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists." ACS Publications. Available at:[Link]
-
National Library of Medicine (PMC). "A New, Practical One‐Pot Synthesis of Unprotected Sulfonimidamides by Transfer of Electrophilic NH to Sulfinamides." PubMed Central. Available at:[Link]
Technical Support Center: Troubleshooting Sulfonyl Chloride Synthesis
Welcome to the Technical Support Center. Sulfonyl chlorides are indispensable electrophilic building blocks in drug discovery and materials science, primarily used to synthesize sulfonamides and sulfonates. However, their synthesis is frequently plagued by competing side reactions that yield stubborn impurities—such as diaryl sulfones, sulfonic anhydrides, and Sandmeyer-specific byproducts.
This guide provides researchers and drug development professionals with mechanistic insights, diagnostic data, and self-validating protocols to eliminate these impurities and optimize reaction yields.
Workflow & Impurity Formation Pathways
The logic of sulfonyl chloride synthesis depends heavily on the starting material. The diagram below illustrates the three primary synthetic pathways and the mechanistic divergence points where specific impurities form.
Pathways of sulfonyl chloride synthesis and common impurity formation.
Quantitative Diagnostic Data
Before troubleshooting, you must accurately identify the impurity. Use the following diagnostic table to correlate your analytical data with the specific side-product.
| Impurity Type | Synthetic Route | Primary Cause | Analytical Detection (NMR / TLC / MS) | Mitigation Strategy |
| Diaryl Sulfone | Direct Chlorosulfonation | Friedel-Crafts side reaction; high temp; insufficient reagent. | Downfield shift in ¹H NMR (aryl region); lower Rf on TLC than sulfonyl chloride. | >50% excess ClSO3H; DCM dilution; T < 5 °C. |
| Sulfonic Anhydride | Dehydrative Chlorination | Reaction of sulfonyl chloride with unreacted sulfonic acid. | Distinct multiplet shifts in ¹H/¹³C NMR (e.g., ~11:1 ratio in crude)[1]. | DMF catalysis (Vilsmeier-Haack); catalytic H₂O[2]. |
| Aryl Chloride | Sandmeyer-type Synthesis | Cl⁻ outcompetes SO₂ for the diazonium intermediate. | Absence of SO₂ mass (+64 Da) in MS; distinct aryl splitting pattern. | Use DABSO as SO₂ surrogate[3]; optimize CuCl/SO₂ ratio. |
| Sulfonic Acid | All (Workup Phase) | Hydrolysis due to prolonged exposure to water/heat. | Highly polar spot on baseline of TLC; broad -OH peak in NMR. | Rapid cold aqueous quench (< 5 °C); immediate organic extraction[4]. |
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why am I seeing significant diaryl sulfone formation during direct chlorosulfonation, and how can I prevent it? Causality: Diaryl sulfones form via an intermolecular Friedel-Crafts sulfonylation. The newly synthesized sulfonyl chloride acts as an electrophile and reacts with unreacted, electron-rich arene starting material. This bimolecular side reaction is accelerated by elevated temperatures and an insufficient concentration of the chlorosulfonating agent. Solution: Ensure a minimum of a 50% molar excess of chlorosulfonic acid (often 3–5 equivalents are used for less reactive substrates)[4]. Maintain strict temperature control (0–5 °C during addition). Diluting the reaction in an inert solvent like dichloromethane (DCM) reduces the bimolecular collision rate between the product and the starting material, favoring the unimolecular conversion to the sulfonyl chloride.
Q2: When converting a sulfonic acid salt to a sulfonyl chloride using thionyl chloride or oxalyl chloride, NMR shows a massive sulfonic anhydride impurity. What is the mechanism, and how do I avoid it? Causality: Sulfonic anhydrides form when the intermediate sulfonyl chloride reacts with unreacted sulfonic acid (or its salt). This occurs if the chlorinating agent is not reactive enough, allowing the localized concentration of the sulfonic acid to remain high relative to the active chlorinating species[1]. Solution: Use a catalytic amount of N,N-dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier-Haack complex in situ. This accelerates the conversion of the sulfonic acid directly to the sulfonyl chloride, outcompeting the anhydride formation. Alternatively,2 can facilitate the protonation of the sodium salt to the more reactive free sulfonic acid, which is easier to convert under milder conditions[2].
Q3: I am using a Sandmeyer-type reaction (diazotization followed by SO₂/CuCl) to make an aryl sulfonyl chloride. My main impurities are the aryl chloride and hydrolysis products. How do I optimize this? Causality: The diazonium salt is highly reactive. If the local concentration of SO₂ is low, chloride ions (from HCl or CuCl) outcompete the sulfur dioxide, yielding the Sandmeyer chlorination product (aryl chloride). Furthermore, traditional aqueous acidic conditions can hydrolyze the product back to sulfonic acid[5]. Solution: Use3 (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a stable, solid SO₂ surrogate. It provides a controlled, high local concentration of SO₂ without the hazards of SO₂ gas[3]. If using the standard aqueous SO₂/CuCl method, ensure the sulfonyl chloride precipitates immediately upon formation; its low aqueous solubility protects it from hydrolysis[5].
Q4: How do I prevent hydrolysis of the sulfonyl chloride during the aqueous workup? Causality: Sulfonyl chlorides are highly electrophilic at the sulfur atom and rapidly undergo nucleophilic attack by water, reverting to the sulfonic acid[4]. Solution: Perform the aqueous quench by drowning the reaction mixture into a large excess of crushed ice, not just cold water. Keep the temperature below 5 °C. Extract immediately with a cold, non-polar organic solvent (e.g., DCM or MTBE) and separate the phases as rapidly as possible.
Self-Validating Experimental Protocols
Protocol 1: Optimized Direct Chlorosulfonation (Minimizing Sulfone Formation)
This protocol utilizes dilution and strict thermal control to suppress Friedel-Crafts side reactions.
-
Preparation: Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, dropping funnel, internal thermometer, and a drying tube.
-
Reagent Loading: Dissolve the arene substrate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 5–10 mL per gram of substrate).
-
Cooling: Submerge the flask in an ice-salt bath to bring the internal temperature to 0 °C.
-
Addition: Carefully add chlorosulfonic acid (3.0 to 5.0 eq) dropwise via the dropping funnel. Critical: Maintain the internal temperature below 5 °C to suppress diaryl sulfone formation.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Validation Checkpoint: Quench a 0.1 mL aliquot in cold water, extract with DCM, and run TLC against the starting material. The sulfonyl chloride should appear as a distinct, less polar spot. If a highly polar baseline spot appears, hydrolysis is occurring during your analytical quench.
-
-
Quench: Carefully pour the reaction mixture in a thin stream into a vigorously stirred beaker of crushed ice (10 g ice / 1 mL chlorosulfonic acid). Caution: Highly exothermic.
-
Extraction: Immediately transfer to a separatory funnel. Extract the aqueous layer with cold DCM (3 x 50 mL).
-
Isolation: Wash the combined organic layers with ice-cold brine, dry rapidly over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C) to afford the crude sulfonyl chloride.
Protocol 2: Sandmeyer Chlorosulfonylation using DABSO (Minimizing Aryl Chloride)
This protocol replaces hazardous SO₂ gas with DABSO, ensuring a high local SO₂ concentration that outcompetes chloride nucleophiles[3].
-
Diazotization: In a round-bottom flask, suspend the aniline derivative (1.0 eq) in a mixture of aqueous HCl and acetonitrile. Cool to 0 °C. Add an aqueous solution of NaNO₂ (1.2 eq) dropwise. Stir for 30 minutes at 0 °C.
-
SO₂ Surrogate Preparation: In a separate flask, mix DABSO (0.6 eq, providing 1.2 eq of SO₂) and CuCl (0.1 eq) in acetonitrile.
-
Coupling: Add the cold diazonium salt solution dropwise to the DABSO/CuCl suspension at room temperature.
-
Validation Checkpoint: The cessation of nitrogen gas evolution is a self-indicating marker of diazonium consumption. The absence of an aryl chloride byproduct can be verified by GC-MS prior to workup (look for the absence of the M+ without the +64 Da SO₂ addition).
-
-
Completion: Stir the mixture for 1–2 hours until nitrogen evolution completely ceases.
-
Workup: Dilute with ethyl acetate and wash with water. Extract the aqueous layer once more with ethyl acetate.
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. The crude product is typically of excellent purity but can be purified via flash chromatography if necessary.
References
-
BenchChem. "Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis."4
-
ACS Publications. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." 5
-
PMC / NIH. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." 3
-
Google Patents. "US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts." 2
-
Organic Syntheses. "2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl)." 1
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Optimizing Column Chromatography for Closely Related Sulfonamide Products
Welcome to the technical support center for advanced chromatographic purification. This guide is designed for researchers, medicinal chemists, and process development scientists who are tackling the often-challenging task of separating structurally similar sulfonamide products. As a Senior Application Scientist, my goal is to move beyond generic advice and provide you with the causal logic behind key experimental decisions, empowering you to troubleshoot effectively and develop robust, validated separation methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a successful separation protocol for sulfonamide compounds.
Q1: What is the best starting stationary phase for separating closely related sulfonamides?
While a standard reversed-phase C18 column is the workhorse of chromatography and a reasonable starting point, the separation of closely related sulfonamides often requires more nuanced selectivity.[1][2] Sulfonamides possess a combination of a somewhat hydrophobic aromatic core and a polar, ionizable sulfonamide group, which can lead to complex retention behaviors.
-
Standard C18: A good first choice for initial screening. It separates primarily based on hydrophobicity. If your sulfonamides have different alkyl or aryl substitutions, C18 may provide adequate resolution.
-
Phenyl-Hexyl: These phases offer alternative selectivity through π-π interactions with the aromatic rings in sulfonamides. This can be highly effective in differentiating isomers or compounds with subtle aromatic differences where C18 fails.[3]
-
Polar-Embedded/End-capped Phases: These columns have polar groups (like amides or carbamates) embedded near the silica surface or are extensively end-capped to minimize exposed silanol groups.[3] This is crucial for sulfonamides, as it reduces peak tailing caused by secondary interactions between the acidic sulfonamide proton and residual silanols.[4][5]
For exceptionally difficult separations, more advanced column chemistries are often necessary.
Q2: Should I use an isocratic or gradient elution method for my sulfonamide mixture?
The choice depends on the complexity of your sample.[6][7]
-
Isocratic Elution: Uses a constant mobile phase composition. It is simple, reproducible, and ideal for separating a few components with similar retention behavior.[6][8] However, for sulfonamides with differing polarities, isocratic methods can lead to long run times and significant peak broadening for later-eluting compounds.[8]
-
Gradient Elution: Involves changing the mobile phase composition over time, typically by increasing the concentration of the stronger organic solvent.[6] This is highly recommended for complex sulfonamide mixtures (e.g., from a crude reaction or forced degradation study) as it improves peak shape, reduces analysis time, and enhances resolution for components with a wide range of polarities.[9][10]
A common strategy is to start with a rapid gradient scout run to identify all components and then either optimize the gradient or, if possible, switch to an optimized isocratic method for routine analysis.[11]
Q3: My sulfonamide is highly polar and isn't retained on a C18 column. What are my options?
This is a common challenge. When a compound is too polar for good retention in reversed-phase, you are essentially operating in a "no-man's-land" of chromatography. The solution is to change the separation mode entirely.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar analytes.[12][13][14] HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[15][16] This creates a water-rich layer on the stationary phase surface into which polar analytes can partition, leading to strong retention.
-
Mixed-Mode Chromatography: This is an exceptionally powerful technique for ionizable compounds like sulfonamides.[17] These columns possess both hydrophobic (e.g., C12 or C18) and ion-exchange (e.g., cation-exchange) functionalities on the same stationary phase.[18][19][20] This allows you to exploit differences in both hydrophobicity and the charge state of your sulfonamides, providing a unique and powerful separation mechanism.[18][20]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect solutions to specific experimental problems encountered during sulfonamide purification.
Issue 1: Poor Resolution or Co-elution of Sulfonamide Peaks
Q: I've tried a standard C18 column with a simple acetonitrile/water gradient, but two of my key sulfonamide products are completely co-eluting. How can I resolve them?
A: This is the most frequent challenge and requires a systematic, multi-parameter optimization approach. The root cause is insufficient difference in the interaction of your analytes with the stationary phase under the current conditions. We must amplify these small differences.
Solution Pathway 1: Mobile Phase Optimization
The mobile phase is the most powerful tool for manipulating selectivity in reversed-phase chromatography.
-
pH Adjustment (The Critical Parameter): Sulfonamides are ionizable weak acids (pKa typically in the 5-8 range). Their charge state, and therefore their polarity and retention, is highly dependent on the mobile phase pH.[9][19][20]
-
Causality: At a pH well below the pKa, the sulfonamide is neutral and more retained on a C18 column. At a pH above the pKa, it is deprotonated (anionic) and less retained. Small changes in pH around the pKa can cause dramatic shifts in retention and selectivity.
-
Action: Systematically screen the mobile phase pH. For example, prepare mobile phases buffered at pH 3.0, 4.5, and 6.5. A pH at least 2 units away from the analyte's pKa is often recommended for robust methods.[3] Often, a lower pH (e.g., 2.5-3.5 using formic or trifluoroacetic acid) provides the best peak shape and good retention.[21]
-
-
Change the Organic Modifier: Acetonitrile, methanol, and tetrahydrofuran (THF) have different solvent properties and can alter selectivity.
-
Causality: These solvents interact differently with the stationary phase and the analytes. Switching from acetonitrile to methanol, for example, can change hydrogen bonding interactions and sometimes reverse the elution order of closely related compounds.
-
Action: If an acetonitrile/water gradient fails, try a methanol/water gradient. Ternary mixtures (e.g., water/methanol/acetonitrile) can also be explored for fine-tuning.[22]
-
Solution Pathway 2: Stationary Phase Selection
If mobile phase optimization is insufficient, the stationary phase chemistry is the next logical step.
-
Action: As discussed in the FAQs, move from a standard C18 to a Phenyl-Hexyl or a mixed-mode column.[3][18][20] A C12-diol mixed-mode column, for instance, has been shown to effectively separate mixtures of eight different sulfonamides by leveraging both hydrophobic and polar interactions.[19][20]
Solution Pathway 3: Gradient Profile Modification
-
Causality: A steep gradient moves compounds through the column too quickly, not allowing enough time for subtle differences to manifest as separation.
-
Action: Make your gradient shallower. If your compounds elute between 40% and 50% organic in a 5-minute run, try running a new gradient from 35% to 55% over 20 minutes. This increased time in the "elution window" significantly enhances resolution.
Issue 2: Persistent Peak Tailing
Q: My main sulfonamide product peak is consistently tailing, making integration and purity assessment difficult. What is causing this?
A: Peak tailing is most often caused by unwanted secondary interactions between your analyte and the stationary phase, or by column overload.[4][5]
-
Cause 1: Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on the surface. At mid-range pH, these silanols can be deprotonated (Si-O⁻) and interact strongly with the slightly acidic proton of the sulfonamide group, causing a portion of the analyte molecules to "stick" and elute later, resulting in a tail.[3][23]
-
Solution A (Mobile Phase): Lower the mobile phase pH to 2.5-3.0 with an acid like formic acid or TFA.[3] This protonates the silanol groups, neutralizing them and minimizing the unwanted ionic interaction.
-
Solution B (Stationary Phase): Switch to a modern, high-purity, end-capped column.[3] These columns are specifically designed to have a minimal number of accessible silanol groups.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion.[3][9] A classic symptom is when the peak shape deteriorates (e.g., looks like a right triangle) and retention time decreases as the sample concentration increases.[5]
Issue 3: Inconsistent Retention Times
Q: My sulfonamide peak's retention time is drifting from one run to the next. How can I stabilize my method?
A: Retention time instability compromises peak identification and quantification. The cause is almost always a change in the chromatographic conditions, even if subtle.[3]
-
Cause 1: Insufficient Column Equilibration: After a gradient run, the column needs to be fully re-equilibrated to the initial mobile phase conditions. If this is not done, the first few injections of subsequent runs will show drifting retention times.
-
Solution: Ensure your method includes an equilibration step of at least 5-10 column volumes after each gradient run.
-
-
Cause 2: Mobile Phase Composition Change: The more volatile organic component of your mobile phase (e.g., acetonitrile) can evaporate over time, increasing the aqueous content and thus increasing retention times.[3]
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[3] Using an online degasser also helps maintain a stable composition.
-
-
Cause 3: Temperature Fluctuations: Column temperature significantly affects retention. Changes in ambient lab temperature can cause drift.[3][24]
-
Solution: Always use a column oven to maintain a constant, stable temperature.[3] This is one of the easiest ways to improve method robustness.
-
Part 3: Experimental Protocols & Data
Protocol 1: Step-by-Step Workflow for Dry Loading a Sample in Normal-Phase Chromatography
Dry loading is a superior technique when your compound has poor solubility in the mobile phase, preventing it from precipitating at the top of the column.[9]
-
Dissolve Sample: Dissolve your crude sulfonamide mixture in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone, or methanol).
-
Adsorb onto Silica: In a round-bottom flask, add a small amount of clean silica gel (approximately 2-3 times the weight of your crude sample).
-
Create Free-Flowing Powder: Add the dissolved sample solution to the silica gel. Concentrate the mixture on a rotary evaporator until you have a completely dry, free-flowing powder. Ensure all solvent is removed.
-
Load Column: Carefully add the dry, sample-adsorbed silica as a uniform layer on top of the packed column bed.
-
Add Protective Layer: Gently add a thin layer (approx. 0.5 cm) of sand or glass beads on top of the sample layer to prevent it from being disturbed during solvent addition.
-
Elute: Carefully add the mobile phase and begin elution.[9]
Data Presentation
Table 1: Stationary Phase Selection Guide for Sulfonamide Separations
| Stationary Phase | Primary Separation Mechanism | Best Suited For... | Key Considerations |
| Standard C18 | Hydrophobic (Reversed-Phase) | Initial screening; separating sulfonamides with significant differences in hydrophobicity.[1] | May show peak tailing for acidic sulfonamides; poor retention for very polar analogs.[12] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Separating aromatic isomers or compounds where C18 provides poor selectivity.[3] | Offers alternative selectivity to C18; can be sensitive to the aromaticity of analytes. |
| Polar-Endcapped | Hydrophobic (Reversed-Phase) | General-purpose sulfonamide analysis; significantly reduces peak tailing.[3] | Excellent peak shape for polar and basic compounds due to shielded silanols. |
| Mixed-Mode | Hydrophobic & Ion-Exchange | Separating complex mixtures of ionizable sulfonamides with very similar structures.[17][18][19][20] | Highly versatile; retention is controlled by both organic content and mobile phase pH/ionic strength. |
| HILIC (Amide, Diol) | Hydrophilic Partitioning | Separating very polar sulfonamides that are unretained in reversed-phase.[12][13][25] | Requires high organic mobile phase; highly orthogonal to reversed-phase.[15] |
Part 4: Visualizations & Workflows
Diagram 1: General Troubleshooting Workflow for Poor Sulfonamide Separation
Caption: A decision tree for selecting the optimal stationary phase.
References
- Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC. SIELC Technologies.
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
- Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism.
- Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides.
- Determination and Confirm
- Technical Support Center: HPLC Analysis of Sulfonamides. BenchChem.
- Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. R Discovery.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
- CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
- A very fast and simple method for the determination of sulfonamide residues in seaw
- Selection of a mobile phase for the separation of sulfanilamide mixtures.
- Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry.
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
- Mixed-Mode Chromatography—A Review.
- Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
- Hydrophilic interaction chrom
- Advances in Hydrophilic Interaction Liquid Chrom
- Sample Treatment in Routine Analysis: A Case Study: Sulphonamides in Liver.
- Supported Ionic Liquids Used as Chromatographic Matrices in Biosepar
- forced degrad
- CLG-SUL4.
- Hydrophilic Interaction (HILIC) Columns. Biocompare.
- Hydrophilic interaction liquid chromatography (HILIC)
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Different Types of Stationary Phases in Liquid Chrom
- Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci.
- Isocratic Vs.
- Troubleshooting Basics, Part 4: Peak Shape Problems.
- Comparison of Isocratic and Gradient Elution. Kianshardanesh.com.
- Hydrophilic Interaction Liquid Chromatography (HILIC)
- When is Gradient Elution Better than Isocr
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantit
- HPLC Troubleshooting Guide.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- A practical guide to forced degradation and stability studies for drug substances.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
- Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. PubMed.
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- 1. veeprho.com [veeprho.com]
- 2. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 7. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 8. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmanow.live [pharmanow.live]
- 13. biocompare.com [biocompare.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 16. longdom.org [longdom.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 19. researchgate.net [researchgate.net]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. chromatographyonline.com [chromatographyonline.com]
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- 23. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 24. academic.oup.com [academic.oup.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Guide to the Spectroscopic Characterization of 3-Chloro-2-methoxybenzenesulfonyl Chloride and its Derivatives by ¹H and ¹³C NMR
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-chloro-2-methoxybenzenesulfonyl chloride and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of structural elucidation for this class of compounds, offering predictive insights and practical experimental guidance.
Introduction: The Role of NMR in the Structural Analysis of Substituted Benzenesulfonyl Chlorides
Benzenesulfonyl chlorides are a pivotal class of organic compounds, widely utilized as intermediates in the synthesis of sulfonamides, a common motif in many pharmaceutical agents. The precise substitution pattern on the benzene ring is critical to the reactivity of the sulfonyl chloride and the biological activity of its downstream derivatives. Unambiguous characterization of these substitution patterns is therefore paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon framework of the molecule. For substituted benzenes, the chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons are exquisitely sensitive to the nature and position of the substituents, allowing for definitive isomer differentiation.
This guide will focus on the NMR characterization of 3-chloro-2-methoxybenzenesulfonyl chloride, a compound with a substitution pattern that presents a unique set of spectroscopic challenges and learning opportunities. By comparing its expected NMR data with that of its isomers and related derivatives, we can gain a deeper understanding of substituent effects in NMR spectroscopy.
Predicted ¹H and ¹³C NMR Spectra of 3-Chloro-2-methoxybenzenesulfonyl Chloride
Molecular Structure:
Caption: Molecular structure of 3-chloro-2-methoxybenzenesulfonyl chloride.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The aromatic region of the ¹H NMR spectrum of 3-chloro-2-methoxybenzenesulfonyl chloride is expected to show a complex three-spin system. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride and chloro groups, and the electron-donating methoxy group.
-
H6: This proton is ortho to the strongly electron-withdrawing SO₂Cl group and will be the most deshielded. It is expected to appear as a doublet of doublets (dd).
-
H4: This proton is para to the SO₂Cl group and ortho to the chloro group, leading to significant deshielding. It will likely appear as a doublet of doublets (dd).
-
H5: This proton is situated between the two other aromatic protons and will be the most shielded of the three. It is expected to be a triplet (or more accurately, a doublet of doublets appearing as a triplet).
-
-OCH₃: The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.1 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Chloro-2-methoxybenzenesulfonyl Chloride
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H6 | 7.8 - 8.0 | dd | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 |
| H4 | 7.5 - 7.7 | dd | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |
| H5 | 7.2 - 7.4 | t (dd) | J(H5-H6) ≈ 8.0, J(H5-H4) ≈ 8.0 |
| -OCH₃ | 3.9 - 4.1 | s | - |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the same electronic effects as in the ¹H NMR spectrum.
-
C1: The carbon bearing the SO₂Cl group will be significantly deshielded.
-
C2: The carbon attached to the methoxy group will be shielded by its electron-donating effect.
-
C3: The carbon bearing the chloro group will be deshielded.
-
C4, C5, C6: The chemical shifts of these carbons will be influenced by their positions relative to the three substituents.
-
-OCH₃: The methoxy carbon will appear in the aliphatic region, typically around 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chloro-2-methoxybenzenesulfonyl Chloride
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 140 - 145 |
| C2 | 150 - 155 |
| C3 | 130 - 135 |
| C4 | 125 - 130 |
| C5 | 115 - 120 |
| C6 | 130 - 135 |
| -OCH₃ | 56 - 62 |
Comparative Analysis with Isomeric Derivatives
A key aspect of NMR characterization is the ability to distinguish between isomers. Let's consider the predicted spectra of two isomers of 3-chloro-2-methoxybenzenesulfonyl chloride to highlight the diagnostic differences.
Isomer 1: 2-Chloro-3-methoxybenzenesulfonyl Chloride
In this isomer, the positions of the chloro and methoxy groups are swapped. This will lead to distinct changes in the ¹H and ¹³C NMR spectra. The proton ortho to the sulfonyl chloride group (H6) will likely remain the most deshielded. However, the relative chemical shifts of the other protons will change due to the altered substituent effects.
Isomer 2: 4-Chloro-2-methoxybenzenesulfonyl Chloride
Here, the chloro group is para to the sulfonyl chloride. This will result in a simpler ABX or even an AX spin system in the ¹H NMR spectrum, depending on the coupling constants. The symmetry of the molecule may also be higher, potentially leading to fewer signals in the ¹³C NMR spectrum.
Table 3: Predicted Diagnostic NMR Differences Between Isomers
| Isomer | Key Predicted ¹H NMR Features | Key Predicted ¹³C NMR Features |
| 3-Chloro-2-methoxy | Complex three-spin system (dd, dd, t) | Six distinct aromatic carbon signals |
| 2-Chloro-3-methoxy | Different chemical shifts and coupling patterns for the three-spin system | Six distinct aromatic carbon signals with different chemical shifts |
| 4-Chloro-2-methoxy | Simpler spin system (e.g., ABX or AX) | Potentially fewer than six aromatic carbon signals due to symmetry |
Experimental Protocols
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a general protocol for the NMR analysis of benzenesulfonyl chloride derivatives.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for most benzenesulfonyl chlorides. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Instrument Parameters
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Number of Scans: 8-16 scans are usually sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Proton Decoupling: Broadband proton decoupling should be used to simplify the spectrum to singlets for each carbon.
-
Relaxation Delay (d1): 2-5 seconds.
-
analysis of reaction mixtures containing 3-Chloro-2-methoxybenzenesulfonyl chloride by LC-MS
An in-depth technical analysis and comparative guide for the LC-MS characterization of reaction mixtures containing 3-Chloro-2-methoxybenzenesulfonyl chloride.
The Analytical Challenge: Solvolysis of 3-Chloro-2-methoxybenzenesulfonyl chloride
3-Chloro-2-methoxybenzenesulfonyl chloride (CAS 847652-81-7) is a highly reactive electrophilic building block frequently utilized in medicinal chemistry and drug development[1]. While its high reactivity is advantageous for synthesizing complex sulfonamides, it presents a severe liability during analytical characterization.
The causality of this challenge is rooted in the intrinsic chemistry of the sulfonyl chloride functional group. Liquid Chromatography-Mass Spectrometry (LC-MS) relies on reversed-phase mobile phases—typically water paired with organic modifiers like acetonitrile or methanol. When injected into this environment, the highly electrophilic sulfur atom of the sulfonyl chloride undergoes rapid nucleophilic attack. Water induces hydrolysis, converting the analyte into a sulfonic acid degradant, while methanol induces solvolysis to form a methyl sulfonate ester[2].
Consequently, direct LC-MS analysis inevitably leads to split chromatographic peaks, massive signal loss, and unreliable quantitation.
Degradation pathways of sulfonyl chlorides in standard LC-MS mobile phases.
Strategic Pivot: Pre-Column Derivatization as a Self-Validating Solution
To circumvent on-column degradation, analytical scientists must pivot from direct analysis to pre-column derivatization.
By deliberately reacting the crude mixture with an excess of a volatile secondary amine—such as Diethylamine (DEA)—the unstable sulfonyl chloride is quantitatively converted into a highly stable N,N-diethylsulfonamide derivative. This principle is widely leveraged in advanced LC-MS derivatization strategies to enhance ionization and stability[3].
The resulting sulfonamide is chemically inert to aqueous mobile phases, exhibits excellent retention on C18 columns, and yields a predictable, highly sensitive [M+H]⁺ ion at m/z 278.0 (based on the ³⁵Cl isotope) in positive Electrospray Ionization (ESI+).
Workflow comparison between direct LC-MS analysis and pre-column DEA derivatization.
Comparative Experimental Protocols
The following methodologies establish a self-validating system . By running Method A as a negative control alongside Method B, the system inherently proves that any signal loss is due to the analyte's chemical instability, thereby validating the efficacy of the derivatization step.
Protocol A: Direct Dilution (The Negative Control)
-
Sampling: Aliquot 10 µL of the crude reaction mixture containing 3-Chloro-2-methoxybenzenesulfonyl chloride.
-
Dilution: Dilute to 1.0 mL with anhydrous Acetonitrile (ACN) to minimize immediate benchtop hydrolysis.
-
Analysis: Inject 1 µL immediately into the LC-MS system.
-
Causality Check: Even with anhydrous preparation, the analyte will encounter water in the LC mobile phase. Observing the sulfonic acid degradant (m/z 223.0) acts as an internal control, proving the fundamental incompatibility of the underivatized analyte with the chromatographic system.
Protocol B: Diethylamine (DEA) Pre-column Derivatization (The Gold Standard)
-
Reagent Preparation: Prepare a quenching solution of 5% (v/v) Diethylamine (DEA) in anhydrous Acetonitrile.
-
Derivatization: Aliquot 10 µL of the crude reaction mixture into a 1.5 mL HPLC vial. Add 90 µL of the DEA quenching solution.
-
Incubation: Vortex for 10 seconds and incubate at room temperature (20°C) for 5 minutes. Causality Note: The reaction is instantaneous and quantitative, driven by the strong nucleophilicity of the secondary amine outcompeting any trace water.
-
Dilution: Add 900 µL of ACN/H2O (50:50, v/v) to the vial to match the initial mobile phase conditions.
-
Analysis: Inject 1 µL into the LC-MS system.
Standard LC-MS Conditions (Applicable to both methods):
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.5 mL/min.
-
Ionization: ESI Positive mode.
Quantitative Data & Performance Metrics
The table below synthesizes the comparative performance of both methods. The data objectively demonstrates the superiority of pre-column derivatization for accurate quantitation of highly reactive sulfonyl chlorides.
| Analytical Parameter | Method A: Direct LC-MS | Method B: DEA Derivatization |
| Primary Analyte Detected | Sulfonyl Chloride + Sulfonic Acid | N,N-Diethylsulfonamide Derivative |
| Target Ion (m/z, [M+H]⁺) | Multiple (Degradation dependent) | 278.0 (Stable, single species) |
| Chromatographic Peak Shape | Broad, split peaks | Sharp, symmetrical (Tailing Factor < 1.1) |
| Stability (24h at 4°C) | < 10% recovery (Extensive degradation) | > 99% recovery |
| Signal-to-Noise (S/N) | Low (Due to signal splitting) | High (Enhanced ionization via amine) |
| Peak Area RSD (n=6) | 18.5% | 1.2% |
| Limit of Quantitation (LOQ) | ~500 ng/mL | 5 ng/mL |
Conclusion
For the rigorous analysis of reaction mixtures containing 3-Chloro-2-methoxybenzenesulfonyl chloride, direct LC-MS analysis is fundamentally flawed due to the inherent solvolysis of the sulfonyl chloride moiety. Implementing a rapid, pre-column derivatization step with diethylamine transforms the reactive analyte into a stable sulfonamide. This causally driven protocol not only preserves the structural integrity of the analyte during chromatography but also significantly enhances ESI+ sensitivity, ensuring robust, reproducible, and trustworthy analytical data for drug development professionals.
References[2] Title: A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride
Sources
- 1. 847652-81-7|3-Chloro-2-methoxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative NMR (qNMR) vs. Traditional Methods for the Purity Determination of Sulfonyl Chloride Reagents
Sulfonyl chlorides (
For researchers relying on precise stoichiometry for parallel synthesis or library generation, determining the absolute purity of these reagents is non-negotiable. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional methods like HPLC-UV and Titrimetry, supported by field-proven experimental protocols.
The Analytical Challenge: Why Traditional Methods Fall Short
To understand the superiority of qNMR for reactive reagents, we must first analyze the causality behind the failures of traditional techniques:
-
HPLC-UV (The Reference Standard Paradox): HPLC is a secondary analytical method that separates mixtures and relies on a detector (like UV) for quantification. To achieve absolute quantification, HPLC requires a highly pure, identical reference standard to establish a calibration curve[1]. For novel or highly reactive sulfonyl chlorides, obtaining a 100% pure reference standard is practically impossible. Furthermore, the UV response factor of an intact sulfonyl chloride often differs significantly from its hydrolyzed sulfonic acid counterpart. This discrepancy leads to skewed area-percent purity calculations, often overestimating the purity of the active reagent.
-
Titrimetry (The Specificity Gap): Classical titration measures total acidity or total chloride content. While accurate for total functional group concentration, it cannot distinguish between the active sulfonyl chloride and the hydrolyzed sulfonic acid (or other acidic impurities), leading to false-positive purity inflation.
The qNMR Solution: 1[1]. It relies on the fundamental physical principle that the integrated area of an NMR resonance is directly proportional to the molar quantity of the nuclei producing it. By utilizing an internal standard that is structurally unrelated to the analyte, qNMR bypasses the need for an identical reference standard[2].
Comparative Analysis: qNMR vs. HPLC-UV vs. Titrimetry
The following table summarizes the performance characteristics of these techniques when applied specifically to reactive sulfonyl chlorides.
| Parameter | 1H qNMR (Internal Standard) | HPLC-UV (Area Percent) | Titrimetry (Acid/Base) |
| Principle | Primary ratio method (molar-based) | Secondary separation method | Bulk chemical reactivity |
| Need for Identical Standard | No (Uses an independent CRM) | Yes (For absolute quantification) | No |
| Specificity | High (Differentiates | Moderate (Depends on chromatographic resolution) | Low (Measures total acidity) |
| Accuracy (Absolute) | 99.0% - 100.5% | Variable (Influenced by UV response factors) | Variable (Prone to false positives) |
| Analysis Time | ~15-20 minutes per sample | ~30-45 minutes (plus method development) | ~10-15 minutes |
| Sample Destruction | Non-destructive | Destructive | Destructive |
Experimental Workflow: A Self-Validating qNMR Protocol
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), an analytical protocol must be a self-validating system. The accuracy of qNMR relies entirely on gravimetric precision and the assurance of complete magnetic relaxation.
Step-by-Step Methodology for Sulfonyl Chlorides
1. Selection of the Internal Standard Reference Material (ISRM):
-
The "Why": The internal standard must be highly pure, soluble in the chosen solvent, and critically, non-nucleophilic . Using standards with hydroxyl or amine groups (like maleic acid) will cause an immediate reaction with the sulfonyl chloride.
-
Action: Select a Certified Reference Material (CRM) such as Dimethyl sulfone (
) or 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4)[3].
2. Solvent Selection:
-
The "Why": Sulfonyl chlorides hydrolyze in the presence of water.
-
Action: Use strictly anhydrous, aprotic deuterated solvents (e.g.,
, , or anhydrous )[2].
3. Gravimetric Co-Weighing (The Critical Step):
-
The "Why":4[4]. Co-weighing locks the mass ratio of the analyte to the standard before any potential degradation in solution can occur.
-
Action: Using a 5-place or 6-place microanalytical balance, accurately weigh ~10-15 mg of the sulfonyl chloride and ~5 mg of the internal standard directly into the same clean, dry glass vial.
4. Dissolution and Transfer:
-
Action: Add 0.7 mL of the anhydrous deuterated solvent to the vial. Vortex until completely dissolved. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
5. NMR Acquisition Parameters:
-
The "Why": For quantitative measurements, all protons must fully relax between pulses. Incomplete relaxation leads to signal attenuation and underestimated purity.
-
Action:
6. Data Processing & Calculation:
-
Action: Apply careful phase and baseline correction. Integrate the distinct, non-overlapping signals of the analyte (
) and the internal standard ( ). Calculate the absolute mass fraction ( ) using the following equation:
(Where
Logical Workflow Visualization
Workflow for qNMR absolute purity determination of reactive sulfonyl chlorides.
Illustrative Experimental Data: The Discrepancy Revealed
To demonstrate the practical impact of method selection, consider the purity assessment of a commercial batch of p-Toluenesulfonyl chloride (TsCl) that has undergone partial environmental hydrolysis.
| Analytical Method | Measured Purity (%) | Impurity Detected | Interpretation |
| 1H qNMR (vs. | 92.4 ± 0.3% | 6.8% p-Toluenesulfonic acid | Direct molar measurement of the intact active electrophile. |
| HPLC-UV (254 nm) | 98.1 ± 0.1% | 1.5% Area (Unknown) | Overestimation. The sulfonic acid has a lower UV response factor than the chloride, masking the degradation. |
| Titration (Total Acid) | 101.5 ± 0.5% | N/A | False positive. The presence of the hydrolyzed sulfonic acid artificially inflates the total acidic equivalent. |
Scientist's Insight: The data clearly illustrates that relying on HPLC-UV or Titration for reactive sulfonyl chlorides can lead to severe miscalculations in reaction stoichiometry. By utilizing 5[5], qNMR provides an unambiguous, absolute mass fraction of the active species.
References
-
qNMR Internal Standard Reference Data (ISRD) Bureau International des Poids et Mesures (BIPM)[Link]
Sources
A Researcher's Guide to Sulfonylating Agents in Parallel Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the rapid synthesis of compound libraries, the selection of an appropriate sulfonylating agent is a pivotal decision. The sulfonamide moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique physicochemical properties and ability to act as a bioisostere for other functional groups.[1][2] Parallel synthesis, a high-throughput methodology, enables the rapid generation of numerous analogs, making the efficiency and reliability of the chosen synthetic route paramount. This guide provides an in-depth, objective comparison of the efficacy of various sulfonylating agents in the context of parallel synthesis, supported by experimental data and established chemical principles.
The Strategic Importance of Sulfonamides in Drug Discovery
The prevalence of the sulfonamide functional group in pharmaceuticals stems from its ability to engage in key hydrogen bonding interactions with biological targets, its metabolic stability, and its capacity to modulate aqueous solubility. From antibacterial agents to diuretics and anticancer drugs, the sulfonamide scaffold is a privileged structure in drug design.[1] Parallel synthesis platforms are instrumental in exploring the structure-activity relationships (SAR) of sulfonamide-containing compounds by enabling the systematic modification of both the amine and the sulfonyl components. The success of such campaigns hinges on the choice of a sulfonylating agent that is not only reactive but also compatible with a diverse range of substrates and amenable to high-throughput workflows.
A Comparative Overview of Common Sulfonylating Agents
The reactivity of a sulfonylating agent is primarily dictated by the electrophilicity of the sulfur atom. This, in turn, is influenced by the electronic nature of the substituents on the sulfur atom. Here, we compare the most common classes of sulfonylating agents used in parallel synthesis.
1. Sulfonyl Chlorides: This is the most widely used class of sulfonylating agents due to their commercial availability, broad substrate scope, and generally high reactivity.[3][4] The reactivity of aryl sulfonyl chlorides can be tuned by the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to faster reactions, while electron-donating groups have the opposite effect.[3]
-
p-Toluenesulfonyl Chloride (TsCl): A workhorse reagent, TsCl is a crystalline solid that is easy to handle and provides good to excellent yields with a wide range of amines. The tosyl group can also serve as a protecting group for amines.[4]
-
Methanesulfonyl Chloride (MsCl): As an alkanesulfonyl chloride, MsCl is significantly more reactive than most arylsulfonyl chlorides due to the lack of resonance stabilization and reduced steric hindrance.[3][5] This high reactivity allows for shorter reaction times and the sulfonylation of less nucleophilic amines.
-
Benzenesulfonyl Chloride (BsCl): Similar in reactivity to TsCl, it provides a simple phenylsulfonyl group.[4]
-
2,4-Dichlorobenzenesulfonyl Chloride: The two electron-withdrawing chlorine atoms on the aromatic ring render this reagent highly reactive, making it an excellent choice for challenging substrates or when rapid reaction times are desired.[3]
2. Sulfonic Anhydrides: Reagents such as trifluoromethanesulfonic anhydride (Tf₂O) are exceptionally reactive sulfonylating agents.[4] They are typically employed for the sulfonylation of weakly nucleophilic amines or when a highly effective leaving group is required for subsequent transformations. Their high reactivity, however, can sometimes lead to lower selectivity.
3. Sulfonyl Fluorides: While generally less reactive than their chloride counterparts, sulfonyl fluorides offer advantages in terms of stability and handling.[6] They can be particularly useful in applications where the high reactivity of sulfonyl chlorides leads to side reactions.
4. Polymer-Supported Sulfonylating Agents: For parallel synthesis workflows, polymer-supported reagents offer significant advantages in terms of purification. By immobilizing the sulfonylating agent on a solid support, excess reagent and byproducts can be easily removed by simple filtration, streamlining the purification process and enhancing throughput.
Experimental Comparison: Parallel Sulfonylation of Benzylamine
To provide a quantitative comparison of the efficacy of different sulfonylating agents, a representative experimental protocol for the parallel synthesis of a small library of N-benzylsulfonamides is outlined below. This is followed by a table summarizing the expected performance of several common sulfonylating agents based on literature data.
Experimental Protocol: Parallel Synthesis of N-Benzylsulfonamides
This protocol is designed for a 96-well plate format, a common platform for parallel synthesis.
Materials:
-
Benzylamine
-
A selection of sulfonylating agents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), benzenesulfonyl chloride (BsCl), 2,4-dichlorobenzenesulfonyl chloride, and trifluoromethanesulfonic anhydride (Tf₂O).
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
96-well reaction block
-
Automated liquid handler (optional)
-
Shaker/vortexer
-
Centrifuge for 96-well plates
-
HPLC-MS for analysis
Workflow Diagram:
Caption: General workflow for parallel sulfonamide synthesis.
Step-by-Step Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of benzylamine (1.0 M in DCM), triethylamine (1.2 M in DCM), and each sulfonylating agent (1.1 M in DCM).
-
Dispensing Reagents:
-
To each well of a 96-well reaction block, add 100 µL of the benzylamine stock solution (0.1 mmol).
-
Add 100 µL of the triethylamine stock solution (0.12 mmol) to each well.
-
-
Addition of Sulfonylating Agents: Add 100 µL of the respective sulfonylating agent stock solution (0.11 mmol) to the designated wells.
-
Reaction: Seal the reaction block and shake at room temperature for the specified reaction time (monitoring by TLC or a rapid LC-MS analysis of a single well can determine the optimal time).
-
Work-up:
-
Add 200 µL of water to each well to quench the reaction.
-
Add 500 µL of DCM to each well.
-
Shake the plate to extract the product into the organic layer.
-
Separate the organic layer.
-
Wash the organic layer with 200 µL of 1 M HCl, followed by 200 µL of saturated aqueous NaHCO₃, and finally 200 µL of brine.
-
Dry the organic layer (e.g., by passing it through a well plate containing anhydrous Na₂SO₄).
-
-
Isolation and Analysis:
-
Transfer the dried organic solutions to a tared 96-well plate and evaporate the solvent under reduced pressure.
-
Determine the crude yield.
-
Dissolve the crude product in a known volume of a suitable solvent (e.g., DMSO) and analyze for purity and identity by HPLC-MS.
-
Comparative Data
The following table summarizes the expected performance of various sulfonylating agents in the reaction with benzylamine under the conditions described above. The data is collated from various sources and represents typical outcomes.
| Sulfonylating Agent | Structure | Relative Reactivity | Expected Reaction Time | Expected Yield | Purity Profile |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Very High | < 1 hour | Excellent (>95%) | Generally clean reactions with minimal side products. |
| 2,4-Dichlorobenzenesulfonyl Chloride | Cl₂C₆H₃SO₂Cl | High | 1-2 hours | Very Good to Excellent (>90%) | High purity, may require simple filtration to remove triethylamine hydrochloride.[3] |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Moderate | 2-4 hours | Good to Very Good (85-95%) | Generally clean, potential for unreacted starting material with shorter reaction times.[7] |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅SO₂Cl | Moderate | 2-4 hours | Good to Very Good (85-95%) | Similar to TsCl, with high yields achievable.[3] |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | (CF₃SO₂)₂O | Extremely High | < 30 minutes | Good to Excellent (>90%) | Highly effective, but can be less selective and requires careful handling due to its reactivity.[4] |
Mechanistic Insights
The reaction between a sulfonyl chloride and a primary amine proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a chloride ion, and a base removes the proton from the nitrogen to yield the stable sulfonamide.
Reaction Mechanism Diagram:
Caption: Mechanism of sulfonamide formation.
Conclusion and Recommendations
The choice of sulfonylating agent in parallel synthesis is a critical parameter that directly impacts the efficiency and success of a drug discovery campaign.
-
For high-throughput screening (HTS) libraries where speed and high yield are paramount, highly reactive agents like methanesulfonyl chloride and 2,4-dichlorobenzenesulfonyl chloride are excellent choices. Their rapid reaction times and high conversion rates are well-suited for automated workflows.
-
For lead optimization studies where a more nuanced approach may be required and a wider range of functional groups are present, the workhorse reagents p-toluenesulfonyl chloride and benzenesulfonyl chloride offer a good balance of reactivity and handling characteristics.
-
For particularly challenging or unreactive amines, the highly potent trifluoromethanesulfonic anhydride can be employed, albeit with careful consideration of its reactivity and potential for side reactions.
-
The integration of polymer-supported sulfonylating agents should be strongly considered for any parallel synthesis effort to significantly simplify purification and accelerate the overall workflow.
Ultimately, the optimal sulfonylating agent will depend on the specific goals of the synthesis, the nature of the substrates, and the desired throughput. This guide provides the foundational knowledge and comparative data to enable researchers to make informed decisions, thereby optimizing their parallel synthesis endeavors and accelerating the discovery of novel therapeutic agents.
References
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King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1297. [Link]
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Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
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Sall, D. J., & Bastian, J. A. (1998). Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. PubMed. [Link]
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Chemistry LibreTexts. (2023, January 22). Amine Reactions. [Link]
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Gagnon, D., Duchesne, L., & Giguere, D. (2019). Triflic Anhydride Mediated Synthesis of 3,4- Dihydroquinazolines: A Three-Component One-Pot Tandem Procedure. Organic Letters, 21(16), 6424-6428. [Link]
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Brainly.in. (2022, March 25). What happens when reactions: a. N-ethylethanamine reacts with benzenesulphonyl chloride. b. Benzylchloride. [Link]
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Johnson, C. R., & Medwick, T. (1970). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Journal of the American Chemical Society, 92(25), 7595-7596. [Link]
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Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
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Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]
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Vaskevich, B., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 31(2), 318. [Link]
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Iqbal, J., et al. (2020). p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. International Journal of Peptide Research and Therapeutics, 26, 2097-2104. [Link]
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Organic Syntheses. (n.d.). 2-METHYL-3-(TRIFLUOROMETHYLSULFONYLOXY)CYCLOHEX-2-EN-1-ONE. [Link]
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Gowda, B. T., et al. (2004). 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2023-o2025. [Link]
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Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
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Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. [Link]
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Tashrifi, Z., et al. (2021). Triflic Anhydride (Tf2O): An Efficient Catalyst for Electrophilic Activation of Amides. ChemistrySelect, 6(21), 5143-5161. [Link]
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Ghorai, P., & D'Souza, A. (2023). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Organic & Inorganic Au, 3(4), 225-238. [Link]
-
Vedantu. (2025, November 26). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. [Link]
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Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
RSC Advances. (2014). Microwave-assisted, catalyst- and solvent-free synthesis of sulfonamides and carbamates. [Link]
-
Organic Syntheses. (n.d.). BENZENESULFONYL CHLORIDE. [Link]
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Accelerating Structural Validation of Novel Compounds: A Comparative Guide to Advanced 2D NMR Technologies
In the pharmaceutical industry and advanced materials research, the structural elucidation of novel compounds requires unambiguous proof of atomic connectivity, conformation, and stereochemistry. While 1-Dimensional (1D)
However, traditional 2D NMR workflows face two critical bottlenecks in high-throughput drug development: Sensitivity (limited by low sample concentrations) and Acquisition Time (limited by the physics of sampling the indirect dimension)[1][2].
This guide objectively compares the performance of modern structural validation alternatives—specifically Cryogenic Probes vs. Room Temperature Probes and Non-Uniform Sampling (NUS) vs. Traditional Uniform Sampling —providing the causal mechanisms, quantitative data, and self-validating protocols necessary for application scientists to optimize their workflows.
The Core 2D NMR Structural Elucidation Workflow
Before comparing technological enhancements, it is crucial to understand the causality behind the standard 2D NMR suite used for de novo structural validation:
-
COSY (Correlation Spectroscopy): Detects homonuclear
H- H coupling. It identifies protons separated by 2 to 3 skeletal bonds ( or ), mapping out isolated spin systems[3][4]. -
HSQC (Heteronuclear Single Quantum Coherence): Detects heteronuclear one-bond connectivity (
). It links every proton to its directly attached carbon, establishing the molecular backbone[4][5]. -
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range heteronuclear coupling (
and )[3]. This is the critical "glue" that bridges isolated spin systems across quaternary carbons or heteroatoms (like oxygen and nitrogen) that lack attached protons[4][5].
Standard 2D NMR structural elucidation workflow for novel compounds.
Hardware Comparison: Room Temperature (RT) vs. Cryogenic Probes
For highly potent novel drug candidates or natural products, sample mass is often limited to the microgram scale. Traditional Room Temperature (RT) probes struggle to achieve an adequate Signal-to-Noise Ratio (SNR) for insensitive nuclei like
The Causality of Sensitivity Enhancement
NMR signals are inherently weak (in the microvolt range)[7]. The primary source of noise obscuring these signals is Johnson-Nyquist (thermal) noise , generated by the random thermal motion of electrons in the detection coils and preamplifiers[6][8]. Thermal noise voltage is proportional to the square root of the temperature (
While RT probes operate at ~300 K, CryoProbes utilize closed-cycle helium or liquid nitrogen to cool the radiofrequency coils and preamplifiers to ~20–30 K[6][7]. This drastic temperature drop reduces thermal noise by a factor of
Quantitative Performance Comparison
| Parameter | Standard RT Probe (5 mm) | CryoProbe (5 mm, Helium-cooled) | Micro-CryoProbe (1.7 mm) |
| Operating Temp (Coils) | ~300 K | ~20 K | ~20 K |
| Sample Temperature | User-defined (Ambient) | User-defined (Ambient)[7] | User-defined (Ambient) |
| Relative SNR ( | 1x (Baseline) | 3x to 5x Enhancement[6][8] | ~20x Mass Sensitivity[9] |
| Time to Equivalent SNR | 16 Hours | 1 Hour | < 10 Minutes (mass limited) |
| Optimal Sample Volume | 500 - 600 µL | 500 - 600 µL | 30 - 35 µL[9] |
Self-Validating Protocol: CryoProbe HSQC Acquisition
-
Sample Preparation: Dissolve <1 mg of the novel compound in 600 µL of 100% deuterated solvent. Validation: Ensure no undissolved particulates remain, as they distort magnetic field homogeneity (shimming).
-
Temperature Equilibration: Insert the sample into the CryoProbe. Wait 5 minutes for thermal equilibration. Causality: The sample is millimeters away from a 20 K coil; temperature gradients cause convection currents that destroy 2D line shapes[8].
-
Tuning and Matching (Wobble Curve): Adjust the probe's capacitance to match the Larmor frequency of
H and C. Validation: A sharp, deep minimum on the wobble curve at exactly the target frequency confirms optimal Q-factor. A broad dip indicates high sample salinity, which degrades CryoProbe performance. -
Pulse Calibration: Determine the exact 90° pulse width for
H. Validation: A 360° pulse should yield a null signal (zero intensity).
Methodology Comparison: Uniform Sampling vs. Non-Uniform Sampling (NUS)
Even with a CryoProbe, 2D NMR experiments are time-consuming because of how the indirect dimension (
The Causality of NUS Acceleration
Non-Uniform Sampling (NUS) breaks the Nyquist-Shannon sampling theorem limit by intentionally skipping a significant fraction (often 50% to 75%) of the
Because the resulting data contains "gaps," a standard Fourier Transform cannot be used (it would generate severe artifacts)[1]. Instead, advanced mathematical algorithms like Iterative Soft Thresholding (IST) or Maximum Entropy are used to reconstruct the missing data points[11][12]. By acquiring only 25% of the data points and reconstructing the rest, a 4-hour HMBC can be reduced to 1 hour with identical spectral resolution[11].
Mechanistic comparison of Uniform Sampling versus Non-Uniform Sampling (NUS).
Quantitative Performance Comparison
| Sampling Method | Relative Acquisition Time | Spectral Resolution | Artifact Risk | |
| 100% Uniform | 256 | 100% (e.g., 60 mins) | Baseline | None |
| 50% NUS | 128 (Randomized) | 50% (30 mins)[13] | Identical to Baseline | Very Low |
| 25% NUS | 64 (Randomized) | 25% (15 mins)[11] | Identical to Baseline | Moderate (Weak peaks may be lost) |
Note: NUS requires that the number of sampled points be at least several times greater than the number of expected peaks in the spectrum to prevent algorithmic distortion[1].
Self-Validating Protocol: NUS HMBC Setup
-
Schedule Generation: Select a Poisson-gap or exponentially weighted pseudo-random sampling schedule. Causality: Exponential weighting biases data collection toward early
times where signal intensity is highest before relaxation decays the signal. -
1D Scout Scan Validation: Run the first increment (
) of the HMBC. Validation: Compare this single FID to a standard 1D H spectrum to verify phase, receiver gain, and proper suppression of the solvent peak before committing to the full 2D run. -
Acquisition & IST Reconstruction: Acquire the 25% sparse dataset. Process the data using Iterative Soft Thresholding[11]. Validation: Overlay the reconstructed 2D spectrum with the 1D
H and C projections. Every cross-peak must align perfectly with a real peak in the 1D projections; peaks without 1D counterparts are likely IST artifacts.
Conclusion & Strategic Recommendations
For structural validation of novel compounds in a modern drug discovery environment, relying on room-temperature probes and uniform sampling is no longer economically viable.
-
For Mass-Limited Samples (< 1 mg): The integration of a CryoProbe is mandatory. The physics of cooling the preamplifiers to bypass Johnson-Nyquist noise provides a 3x to 5x SNR boost that cannot be replicated by software[6][8].
-
For High-Throughput Walk-Up Environments: Implementing Non-Uniform Sampling (NUS) at a 50% sparsity level is a zero-cost software upgrade that instantly doubles spectrometer throughput[1][13]. It allows complex 2D experiments (like HMBC and HSQC) to be run during daytime open-access queues rather than being relegated to overnight runs[1][14].
By combining CryoProbe hardware with NUS acquisition algorithms, application scientists can achieve complete structural elucidation of low-concentration novel compounds in minutes rather than days.
References
Sources
- 1. Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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Comparative Screening Guide: Biological Activity of Sulfonamides Derived from 3-Chloro-2-methoxybenzenesulfonyl Chloride
Executive Summary & Pharmacophore Rationale
As a Senior Application Scientist, selecting the right chemical precursors and screening cascades is the foundation of successful drug discovery. 3-Chloro-2-methoxybenzenesulfonyl chloride (CAS: 847652-81-7) has emerged as a highly privileged electrophilic building block for synthesizing advanced N-phenyl sulfonamide libraries 1.
Unlike classical antibacterial sulfonamides (e.g., sulfamethoxazole), derivatives of this specific precursor are engineered for high-value human targets. The causality behind this lies in its precise steric and electronic profile: the ortho-methoxy group acts as a rigidifying hydrogen-bond acceptor, while the meta-chloro substitution provides the exact lipophilic bulk required to penetrate deep, hydrophobic protein pockets.
This guide objectively compares the screening methodologies, performance metrics, and validation protocols for these derivatives across two divergent therapeutic applications:
-
WDR5-MYC Inhibition (Oncology): Disrupting oncogenic protein-protein interactions (PPIs) 2.
-
TNAP Inhibition (Metabolic/Skeletal): Blocking Tissue-Nonspecific Alkaline Phosphatase to prevent ectopic calcification [[3]]().
Mechanistic Pathway & Screening Divergence
The biological evaluation of these sulfonamides requires fundamentally different screening cascades depending on the target class. PPIs (like WDR5-MYC) lack enzymatic turnover, necessitating proximity-based binding assays. Conversely, TNAP is a metalloenzyme, requiring classical substrate-turnover kinetics.
Divergent biological screening workflows for 3-Chloro-2-methoxybenzenesulfonyl chloride derivatives.
Comparative Performance Data
To objectively evaluate the performance of 3-Chloro-2-methoxybenzenesulfonyl chloride derivatives, we must benchmark them against generic sulfonamide alternatives. The table below synthesizes the expected quantitative data profiles for high-performing hits in both therapeutic trajectories.
| Screening Parameter | WDR5-MYC Inhibitors (Oncology) | TNAP Inhibitors (Metabolic) | Generic Alternative (e.g., Sulfamethoxazole) |
| Primary Mechanism | PPI Disruption (WIN/WBM site binding) | Active Site Metalloenzyme Inhibition | Bacterial DHPS Inhibition |
| Typical IC₅₀ / K_d | 10 nM – 50 nM | 20 nM – 100 nM | >10,000 nM (Inactive on human targets) |
| Primary Assay Format | TR-FRET / AlphaScreen | Colorimetric (pNPP Cleavage) | Bacterial Growth Inhibition (MIC) |
| Key Selectivity Metric | >100x over other WD40-repeat proteins | >50x over Intestinal AP (IAP) | >1000x over human folate synthesis |
| In Vivo Efficacy Marker | Reduction in tumor volume / MYC displacement | Modulation of extracellular pyrophosphate (PPi) | Bacterial clearance |
Data Interpretation: The generic sulfonamide completely fails against human epigenetic and metabolic targets. The specific 3-chloro-2-methoxy substitution pattern is the causal driver for the low-nanomolar potency observed in WDR5 and TNAP screening [[2]]().
Step-by-Step Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to eliminate false positives (PAINS - Pan-Assay Interference Compounds).
Protocol A: WDR5-MYC TR-FRET Binding Assay (PPI Screening)
Causality of Design: Because the WDR5-MYC interaction is a structural scaffolding event without an enzymatic output, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. The long emission half-life of the Europium fluorophore allows for time-gated measurement (delaying the read by 50 µs), which completely eliminates short-lived background autofluorescence generated by the aromatic rings of the sulfonamide compounds.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA). The Tween-20 is critical to prevent the lipophilic sulfonamides from precipitating.
-
Complex Assembly: Mix 2 nM His-tagged WDR5 protein with 5 nM biotinylated MYC peptide in a 384-well plate.
-
Compound Addition: Dispense the 3-Chloro-2-methoxybenzenesulfonyl chloride derivatives (10-point dose-response, 10 µM to 0.5 nM) using acoustic liquid handling (Echo). Incubate for 30 minutes at room temperature to reach binding equilibrium.
-
Detection: Add 1 nM Europium-anti-His antibody (Donor) and 10 nM Streptavidin-APC (Acceptor). Incubate for 1 hour.
-
Measurement: Read the plate on a multi-mode reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 665 nm (FRET) and 615 nm (Donor). Calculate the 665/615 ratio.
Self-Validation System:
-
Robustness Check: Calculate the Z'-factor for each plate using DMSO controls (max FRET) and a known unlabeled MYC peptide competitor (min FRET). Only plates with Z' > 0.6 are validated.
-
Orthogonal Counter-Screen: To ensure the sulfonamide is not simply quenching the Europium signal (a common PAINS artifact), all hits must be counter-screened using a label-free Surface Plasmon Resonance (SPR) assay to confirm true biophysical binding kinetics (K_on / K_off).
Protocol B: TNAP Enzymatic Inhibition Assay (Metabolic Screening)
Causality of Design: TNAP is a highly conserved metalloenzyme. The assay utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate. The buffer must be meticulously supplemented with Mg²⁺ and Zn²⁺. If these metals are omitted, sulfonamides with slight chelating properties will register as false-positive inhibitors by stripping the active site of its obligate cofactors 3.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare TNAP assay buffer (1 M Diethanolamine pH 9.8, 1 mM MgCl₂, 20 µM ZnCl₂).
-
Enzyme Incubation: Add 0.5 ng/µL of recombinant human TNAP to the 384-well plate.
-
Compound Addition: Pin-tool transfer the sulfonamide derivatives into the enzyme solution. Incubate for 15 minutes.
-
Substrate Initiation: Add 1 mM pNPP to initiate the reaction.
-
Kinetic Read: Immediately measure the absorbance at 405 nm every 1 minute for 20 minutes to monitor the formation of the yellow p-nitrophenol product. Calculate the initial velocity (V₀).
Self-Validation System:
-
Aggregation Control: Lipophilic sulfonamides can form colloidal aggregates that nonspecifically sequester enzymes. To validate that the inhibition is active-site directed, the assay is repeated with 0.01% Triton X-100. True hits will maintain their IC₅₀, while aggregate-based false positives will lose activity.
-
Isoform Selectivity: Hits are strictly counter-screened against Intestinal Alkaline Phosphatase (IAP) and Placental Alkaline Phosphatase (PLAP). A selectivity window of >50x is required to advance the compound, ensuring off-target gastrointestinal toxicity is avoided.
Conclusion
The derivatization of 3-Chloro-2-methoxybenzenesulfonyl chloride yields highly potent N-phenyl sulfonamides capable of addressing complex, non-microbial targets. Whether deployed against oncogenic PPIs (WDR5-MYC) or metabolic metalloenzymes (TNAP), the success of the screening campaign relies entirely on the rigorous, self-validating nature of the assay design. By understanding the causality behind buffer additives (Tween-20, Mg/Zn) and detection modalities (TR-FRET vs. Absorbance), researchers can confidently isolate true pharmacological hits from assay artifacts.
References
-
Justia Patents. "WDR5-MYC inhibitors." US Patent Application. Available at:[Link]
- Google Patents. "CN104334527A - 磺酰胺化合物及作为tnap抑制剂的用途 (Sulfonamide compounds and uses as TNAP inhibitors)." Chinese Patent Publication.
Sources
Bridging the Gap: A Guide to Confirming Molecular Structures by Comparing Experimental and Theoretical Spectroscopic Data
In the relentless pursuit of scientific discovery, particularly within drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that dictates a compound's function, reactivity, and potential as a therapeutic agent. While experimental spectroscopy provides a direct window into the molecular world, its interpretation can be complex, especially for novel or intricate structures. This is where the powerful synergy of theoretical predictions comes into play. By comparing experimentally acquired spectroscopic data with theoretically calculated spectra, researchers can achieve a higher level of confidence in their structural assignments, transforming ambiguity into certainty.
The Symbiotic Relationship: Experiment and Theory
The core principle of this guide rests on a self-validating system where experimental observation and theoretical calculation act as checks and balances for one another. An experimental spectrum provides the ground truth, a fingerprint of the molecule's behavior in the real world. Theoretical calculations, on the other hand, offer a prediction based on the fundamental laws of quantum mechanics for a proposed molecular structure. A strong correlation between the two provides compelling evidence for the correctness of that proposed structure. Conversely, a significant discrepancy can signal an incorrect structural assignment, the presence of unforeseen intermolecular interactions, or the need to refine the computational model.
Caption: A high-level workflow illustrating the integration of experimental and theoretical spectroscopy for structure confirmation.
Key Spectroscopic Techniques and Their Theoretical Counterparts
A multi-spectroscopic approach is often essential for comprehensive structure elucidation. Each technique probes different aspects of a molecule's properties, and their combined data provides a more complete picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] The key experimental parameters are chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs).
Theoretical Prediction: Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are widely used to predict NMR chemical shifts and coupling constants.[2][3] The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT for calculating magnetic shielding tensors, which are then converted to chemical shifts.[4][5]
Data Comparison Table: ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental δ (ppm) | Theoretical δ (ppm) - B3LYP/6-31G(d) | Δδ (ppm) |
| C1 | 172.5 | 171.8 | 0.7 |
| C2 | 55.3 | 54.9 | 0.4 |
| C3 | 31.8 | 32.5 | -0.7 |
| C4 | 128.9 | 129.5 | -0.6 |
| C5 | 127.4 | 127.1 | 0.3 |
| C6 | 135.2 | 134.8 | 0.4 |
Note: A smaller Δδ value indicates a better agreement between experimental and theoretical data.
Infrared (IR) Spectroscopy
Experimental Principle: IR spectroscopy measures the vibrations of molecular bonds.[6] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence or absence of these groups.
Theoretical Prediction: Theoretical vibrational frequencies are also typically calculated using DFT.[7] The calculation provides a list of vibrational modes and their corresponding frequencies and intensities. It's important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects.[2] Therefore, empirical scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.[2][8]
Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample (KBr Pellet Method)
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Background Correction: Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (e.g., CO₂, H₂O) absorptions from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
Experimental Principle: UV-Vis spectroscopy probes the electronic transitions within a molecule.[9][10] It is particularly useful for characterizing compounds with conjugated π-systems. The key parameters are the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).
Theoretical Prediction: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the λ_max and intensity of UV-Vis absorption bands, respectively.[2][11] The choice of functional and basis set can significantly impact the accuracy of the predictions.
Caption: A simplified workflow for the theoretical prediction of a UV-Vis spectrum.
Mass Spectrometry (MS)
Experimental Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[12] It provides information about the molecular weight of a compound and can reveal structural information through the analysis of fragmentation patterns.
Theoretical Prediction: While direct prediction of a full mass spectrum is complex, computational methods can be used to predict the stability of different fragment ions.[13] By calculating the energies of potential fragmentation pathways, one can rationalize the observed fragmentation pattern and support a proposed structure.
A Step-by-Step Guide to the Comparative Analysis
Protocol for Comparing Experimental and Theoretical Spectroscopic Data
-
Data Acquisition (Experimental):
-
Ensure the sample is of high purity to avoid interference from impurities.
-
Optimize the acquisition parameters for each spectroscopic technique to obtain high-quality data (e.g., sufficient signal-to-noise ratio).
-
Carefully record all experimental conditions (e.g., solvent, temperature, concentration).[14]
-
-
Computational Modeling (Theoretical):
-
Propose one or more candidate structures for the molecule.
-
Perform a conformational search to identify the lowest energy conformer(s), as these are the most likely to be present experimentally.[15]
-
Optimize the geometry of the low-energy conformers using an appropriate level of theory (e.g., DFT with a suitable functional and basis set).[3]
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain theoretical IR spectra.[11]
-
Calculate the desired spectroscopic properties (NMR chemical shifts, UV-Vis excitation energies, etc.) using the appropriate computational methods.[2][11]
-
-
Data Processing and Comparison:
-
NMR: Create a table comparing the experimental and theoretical chemical shifts. Calculate the mean absolute error (MAE) and the correlation coefficient (R²) to quantify the agreement.
-
IR: Apply a scaling factor to the calculated vibrational frequencies if necessary.[8] Overlay the experimental and theoretical spectra for visual comparison of peak positions and relative intensities.
-
UV-Vis: Compare the experimental λ_max values with the calculated excitation energies. Note that solvent effects can significantly shift the λ_max, and including a solvent model in the calculation can improve accuracy.
-
MS: Compare the m/z values of the major experimental fragment ions with the calculated masses of predicted stable fragments.
-
-
Analysis and Interpretation:
-
Evaluate the degree of agreement between the experimental and theoretical data for each candidate structure.
-
A strong correlation across multiple spectroscopic techniques provides robust evidence for a particular structure.
-
If significant discrepancies exist, consider alternative structures, the possibility of multiple conformers contributing to the experimental spectrum, or the limitations of the chosen computational method.
-
Document all steps of the comparison in a clear and transparent manner, including the computational details (software, level of theory, basis set).[14]
-
The Rise of Machine Learning in Spectroscopic Prediction
In recent years, machine learning (ML) has emerged as a powerful tool for accelerating and improving the accuracy of spectroscopic predictions.[16] ML models can be trained on large datasets of experimental and/or calculated spectra to learn the complex relationships between molecular structure and spectroscopic properties.[17][18] These models can then predict spectra for new molecules with remarkable speed and accuracy, often approaching that of more computationally expensive QM methods.[1][5]
Conclusion: A New Era of Structural Elucidation
The integration of experimental spectroscopy with theoretical predictions has fundamentally changed the landscape of molecular structure confirmation. This synergistic approach provides a more rigorous and reliable means of elucidating complex structures, reducing ambiguity and accelerating the pace of scientific discovery. By understanding the principles behind both the experimental techniques and the computational methods, and by following a systematic and self-validating workflow, researchers can confidently bridge the gap between hypothesis and confirmation. As computational power continues to increase and new theoretical and machine learning methods are developed, the synergy between experiment and theory will undoubtedly become even more indispensable in the years to come.
References
- Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network.
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]
-
Computational prediction of spectroscopic properties. Fiveable. [Link]
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. [Link]
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Computational Vibrational Spectroscopy. CHIMIA. [Link]
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Computational Chemistry: A Way To Reach Spectroscopic and Thermodynamic Data for Exotic Compounds. Journal of Chemical Information and Modeling. [Link]
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Machine learning molecular dynamics for the simulation of infrared spectra. Nature Communications. [Link]
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Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. ResearchGate. [Link]
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Advanced Computational Methods in Spectroscopy: A Q&A Guide. Spectroscopy Online. [Link]
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UV-VIS Absorption spectroscopy. Unknown Source. [Link]
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DFT-GIAO 19 F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules. ACS Publications. [Link]
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Accurate and Affordable Simulation of Molecular Infrared Spectra with AIQM Models. ChemRxiv. [Link]
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Calculation of UV-VIS Spectra. Masaryk University. [Link]
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Multiscale Machine Learning Prediction of Infrared Spectra of Solvated Molecules. Journal of Chemical Theory and Computation. [Link]
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IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. bioRxiv. [Link]
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Machine learning spectroscopy to advance computation and analysis. RSC Publishing. [Link]
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Understanding the characteristics of mass spectrometry data through the use of simulation. BMC Bioinformatics. [Link]
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UV-Visible Spectroscopy. Michigan State University Chemistry. [Link]
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PyRAMD Scheme: A Protocol for Computing the Infrared Spectra of Polyatomic Molecules Using ab Initio Molecular Dynamics. MDPI. [Link]
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IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. bioRxiv. [Link]
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Theory cracks old data: Rovibrational energy levels of orthoH2–CO derived from experiment. Science. [Link]
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Title: Analytical Methods for the Detection and Quantification of Chloro- and Methoxy-Containing Compounds: A Comparative Guide
Executive Summary
The detection and quantification of chloro- and methoxy-containing compounds—ranging from residual chlorophenols to complex methoxy-substituted active pharmaceutical ingredients (APIs)—present unique analytical challenges. The diverse physicochemical properties of these structural motifs, specifically their varying volatility, polarity, and ionization efficiencies, demand orthogonal analytical strategies. This guide objectively compares Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing field-proven protocols, mechanistic insights, and comparative validation data to guide method selection in drug development and environmental monitoring.
Mechanistic Principles & Method Selection
As an analytical scientist, selecting the appropriate chromatographic and ionization technique is not arbitrary; it is a direct consequence of the analyte's molecular architecture.
-
GC-MS/MS (Electron Ionization - EI): Ideal for volatile, non-polar to moderately polar chloro-aromatics. However, compounds with active protons (like the hydroxyl group in chlorophenols or the amine in methoxyamines) interact with silanol groups in the GC inlet, causing severe peak tailing. Thus, derivatization (e.g., silylation or acetylation) is often mandatory to increase volatility and chromatographic inertness[1].
-
LC-MS/MS (ESI vs. APCI): Preferred for polar, thermally labile, or high-molecular-weight APIs where derivatization is impractical. The choice of ionization source here is critical:
-
Atmospheric Pressure Chemical Ionization (APCI): Highly chlorinated phenols are weakly acidic and often suffer from severe matrix suppression and poor ionization in standard Electrospray Ionization (ESI). APCI in negative mode circumvents this by utilizing corona discharge-mediated gas-phase ion-molecule reactions, providing superior sensitivity and reproducibility for chlorophenols[2][3].
-
Electrospray Ionization (ESI): Methoxy-amines (e.g., 3-chloro-4-methoxybenzenemethanamine) are highly polar and basic, making them ideal for ESI positive mode, where they readily accept a proton to form stable
ions[4].
-
Fig 1. Decision matrix for selecting MS ionization techniques based on analyte physicochemical properties.
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical protocol must be a self-validating system. The following methodologies detail the extraction and quantification of a representative panel: 2,4-Dichlorophenol (a weakly acidic chloro-compound) and 3-Chloro-4-methoxybenzenemethanamine (a basic chloro-methoxy API intermediate).
Workflow Visualization
Fig 2. Self-validating sample preparation and analytical workflow for trace impurity quantification.
Protocol A: GC-MS/MS with On-Fiber Silylation (Optimized for Chlorophenols)
Causality: Solid-Phase Microextraction (SPME) isolates the analytes without massive solvent consumption. On-fiber silylation is performed immediately after extraction to convert the polar hydroxyl groups of chlorophenols into trimethylsilyl (TMS) ethers, drastically improving peak symmetry and MS sensitivity[1].
-
Sample Preparation: Transfer 10 mL of the aqueous sample/API solution into a 20 mL headspace vial. Adjust pH to 2.0 using
to ensure chlorophenols are in their neutral, extractable state. Add 2.5 g of NaCl to induce the "salting-out" effect, driving analytes into the headspace. -
SPME Extraction: Expose an 85 µm polyacrylate-coated SPME fiber to the headspace at 60°C for 30 minutes[1].
-
On-Fiber Derivatization: Retract the fiber and immediately insert it into a separate vial containing 10 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) vapor at 60°C for 10 minutes[1].
-
GC Separation: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm). Oven program: 50°C (hold 2 min), ramp at 10°C/min to 280°C.
-
MS/MS Detection (EI): Operate in Multiple Reaction Monitoring (MRM) mode at 70 eV. Monitor the specific transitions for the TMS-derivatized analytes.
Protocol B: LC-MS/MS (Optimized for Methoxyamines & Chloro-compounds)
Causality: LC-MS/MS bypasses the need for derivatization. Using a Pentafluorophenyl (PFP) column provides alternative selectivity to standard C18 columns, offering enhanced retention for aromatic amines via
-
Sample Preparation: Dissolve the API sample in methanol to a concentration of 1 mg/mL. Perform a 1:100 dilution with the initial mobile phase to prevent column overloading and matrix effects[4].
-
Chromatographic Separation: Inject 5 µL onto a Poroshell 120 PFP column (2.1 × 100 mm, 2.7 µm)[5].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
-
MS/MS Detection:
-
For Methoxyamines: Use ESI in Positive mode. The basic amine readily protonates.
-
For Chlorophenols: Switch to APCI in Negative mode. Adjust corona discharge current to 4.0 µA. Monitor the characteristic neutral loss of HCl (
) induced by collision-induced dissociation (CID)[3].
-
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of the two methodologies when applied to trace-level quantification.
| Analytical Parameter | GC-MS/MS (EI, Silylated) | LC-MS/MS (APCI Negative) | LC-MS/MS (ESI Positive) |
| Optimal Analyte Profile | Volatile chloro-aromatics | Weakly acidic chlorophenols | Basic methoxy-amines |
| Limit of Detection (LOD) | 0.002 - 0.01 µg/L | 0.05 - 0.3 µg/L | 0.01 - 0.05 µg/L |
| Linearity Range ( | 0.01 - 100 ng/mL (>0.995) | 0.1 - 100 ng/mL (>0.990) | 0.05 - 100 ng/mL (>0.998) |
| Matrix Effect Susceptibility | Low (Mitigated by SPME) | Moderate (Gas-phase ionization) | High (Ion suppression risk) |
| Recovery Rate | 85% - 98% | 90% - 102% | 92% - 105% |
| Primary Fragmentation | Loss of | Neutral loss of | Loss of |
Mechanistic Insights into Mass Fragmentation
Understanding the causality behind fragmentation patterns is crucial for confident structural elucidation and MRM transition selection:
-
Chloro-compounds in APCI-MS/MS: Under negative APCI conditions, chlorophenols form stable
precursor ions. Upon entering the collision cell, the dominant fragmentation pathway is the neutral loss of (36 Da), yielding the product ion. This transition is highly specific and is the gold standard for setting up MRM methods for chlorinated aromatics[3]. -
Methoxy-compounds in EI-MS: In GC-MS, methoxy-containing benzenes subjected to 70 eV electron ionization typically yield a strong molecular ion peak. The primary fragmentation is driven by the stability of the resulting oxonium ion, leading to the characteristic loss of a methyl radical (
, 15 Da) or formaldehyde ( , 30 Da)[4][6].
References
-
Determination of Chlorophenols and their Degradation Metabolites in Environmental Samples by SPME and on-fibre Silylation with GC–MS. LCGC International. Available at:[Link]
-
Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. Springer Nature. Available at:[Link]
-
Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Wiley. Available at:[Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. itqb.unl.pt [itqb.unl.pt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. 2-Chloro-5-methoxybenzonitrile|CAS 127667-00-9 [benchchem.com]
Safety Operating Guide
3-Chloro-2-methoxybenzenesulfonyl chloride proper disposal procedures
3-Chloro-2-methoxybenzenesulfonyl Chloride: Comprehensive Operational and Disposal Protocols
For researchers and drug development professionals, the safe handling and disposal of highly reactive electrophiles are as critical as the synthetic methodologies themselves. 3-Chloro-2-methoxybenzenesulfonyl chloride (CAS: 847652-81-7) is a potent sulfonylating agent used in the synthesis of sulfonamides and other active pharmaceutical ingredients (APIs). However, its chemical structure inherently dictates a rigorous approach to operational safety and waste management.
This guide provides authoritative, step-by-step logistical and disposal plans, grounded in established laboratory safety principles, to ensure environmental compliance and personnel protection.
Chemical Profile & Reactivity Dynamics
To safely manage 3-chloro-2-methoxybenzenesulfonyl chloride, one must understand the causality behind its hazards.
-
Hazard Classifications: The compound is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314)[1].
-
Reactivity Causality: The sulfonyl group (
) is highly electrophilic. When exposed to water or ambient moisture, it undergoes rapid nucleophilic attack. Because the chloride ion is an excellent leaving group, this hydrolysis violently and exothermically generates 3-chloro-2-methoxybenzenesulfonic acid and corrosive hydrogen chloride (HCl) gas[2]. -
The Danger of Direct Hydration: If pure water is added directly to the neat chemical, the localized exothermic heat can cause the water to flash-boil. This volatilizes the unreacted sulfonyl chloride and the generated HCl into a toxic, corrosive aerosol cloud, presenting an immediate inhalation and chemical burn hazard[2].
Quantitative Data: Quenching Agent Selection
Selecting the correct neutralization agent is the most critical decision in the disposal workflow. The table below summarizes the causality behind reagent selection for neutralizing sulfonyl chlorides.
Table 1: Quenching & Neutralization Agent Comparison
| Quenching Agent | Reactivity Profile | Operational Status | Causality / Rationale |
| Water ( | Highly Exothermic / Violent | Strictly Prohibited | Lacks buffering capacity; causes localized boiling, volatilizing toxic HCl and unreacted chemical[2]. |
| Strong Base (e.g., | Exothermic / Rapid | Not Recommended | Hydrolysis is too rapid; the uncontrolled exotherm can cause solvent flash-boiling and splashing[3]. |
| Weak Base (e.g., Sat. | Controlled / Buffered | Highly Recommended | Buffers the aqueous phase; |
| Dry Soda Ash ( | Slow / Solid-State | Recommended for Spills | Neutralizes the electrophile without water, preventing gas evolution and boiling during emergency spill cleanup[2]. |
Operational Plan: Handling and Storage
Before initiating any reaction or disposal procedure, the following operational prerequisites must be met to ensure a self-validating safety environment.
-
Engineering Controls: All handling, weighing, and quenching must be performed exclusively within a certified chemical fume hood with the sash positioned as low as possible[3].
-
Personal Protective Equipment (PPE): Heavy-duty nitrile or neoprene gloves (double-gloving is recommended), tightly fitting splash goggles, a face shield, and a flame-resistant lab coat[2].
-
Storage Logistics: Store the chemical in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Ensure strict segregation from incompatible materials, specifically water, alcohols, strong bases, and amines[4].
Experimental Protocol: Laboratory-Scale Quenching (In-Fume Hood)
In-laboratory waste chemical treatment reduces transport risks and the overall cost of hazardous waste disposal[4]. This protocol outlines the safe neutralization of unreacted 3-chloro-2-methoxybenzenesulfonyl chloride post-reaction or from expired laboratory stock.
Objective: Safely hydrolyze the sulfonyl chloride into its corresponding water-soluble sulfonic acid salt.
Step-by-Step Methodology:
-
Preparation of the Quenching Bath:
-
Prepare a large beaker containing a saturated aqueous solution of Sodium Bicarbonate (
). -
Causality: You must use a 5 to 10 molar excess of base relative to the sulfonyl chloride. The weak base neutralizes the generated HCl without inducing a runaway exotherm[2].
-
-
Thermal Regulation:
-
Submerge the beaker in an ice-water bath and initiate vigorous magnetic stirring.
-
Causality: The ice bath absorbs the heat of hydrolysis, preventing the organic solvent from boiling and mitigating the risk of splashing[2].
-
-
Controlled Addition:
-
Dilute the unreacted 3-chloro-2-methoxybenzenesulfonyl chloride in a compatible, non-reactive solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Transfer the solution to an addition funnel and add it dropwise to the chilled, vigorously stirred
solution[2]. Never add the aqueous base to the sulfonyl chloride.
-
-
Validation Checkpoint (Self-Validating System):
-
Observe the reaction. The generation of
gas (bubbling) is the physical validation that hydrolysis is actively occurring. -
Monitor the pH of the aqueous layer using indicator paper. It must remain >7. If the pH drops, pause the addition and add more solid
. -
Validation: The complete cessation of bubbling, combined with a stable pH > 7, confirms that 100% of the sulfonyl chloride has been neutralized[2].
-
-
Phase Separation & Routing:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer and route it to the institutional "Halogenated Organic Waste" stream.
-
The neutralized aqueous layer (now containing the non-toxic sodium sulfonate salt and NaCl) can typically be routed to the "Aqueous Waste" stream or disposed of via the sanitary sewer, strictly depending on local environmental regulations[4].
-
Emergency Operational Plan: Spill Containment
In the event of an accidental spill of 3-chloro-2-methoxybenzenesulfonyl chloride outside of a controlled reaction vessel, immediate action is required.
-
Evacuation & Isolation: Immediately evacuate non-essential personnel from the area and lower the fume hood sash. If spilled outside a hood, evacuate the lab and allow the HVAC system to clear ambient vapors[2].
-
Dry Containment (No Water): Cover the spill completely with a dry, inert absorbent material such as dry sand, diatomaceous earth, or dry soda ash (
).-
Causality: Soda ash actively neutralizes the compound in the solid state without the introduction of water, preventing the violent release of HCl gas[2]. Never use water or combustible materials like paper towels.
-
-
Collection: Once absorbed, use non-sparking tools to sweep the material into a high-density polyethylene (HDPE) chemical waste container.
-
Commercial Disposal: Seal the container, label it clearly as "Hazardous Waste - Corrosive/Reactive Solid," and transfer it to your institution's Environmental Health and Safety (EHS) department for commercial incineration[3].
Disposal Workflow Visualization
Logical workflow for laboratory-scale quenching and disposal of sulfonyl chlorides.
References
-
In-Laboratory Treatment of Chemical Waste. University of British Columbia (UBC) Safety & Risk Services. Available at: [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. École Polytechnique Fédérale de Lausanne (EPFL). Available at:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
